N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Description
Properties
IUPAC Name |
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZFGAKTNKRZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676821 | |
| Record name | N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018441-16-1 | |
| Record name | N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis leverages a strategic sequence of a palladium-catalyzed Buchwald-Hartwig amination followed by a selective N-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of key process considerations. The presented methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and a hydrogen bond acceptor site, often leading to improved pharmacological profiles.[2] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including kinase inhibition, and are integral components of several approved drugs and clinical candidates.[1] The target molecule of this guide, this compound, represents a key building block for the synthesis of more complex bioactive molecules.
This guide will detail a reliable and adaptable synthetic route to this important compound, starting from the commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a disconnection at the C6-N bond, pointing towards a cross-coupling reaction for its formation. A subsequent disconnection of the methyl group from the exocyclic nitrogen indicates a methylation step.
Our forward synthetic strategy is therefore designed in three key stages:
-
Protection of the Pyrrole Nitrogen: To avoid competitive N-methylation of the pyrrole ring in the final step, a suitable protecting group will be introduced onto the 1H-pyrrolo[2,3-b]pyridine core. The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is selected for its stability under the conditions of the subsequent amination reaction and its reliable deprotection under mild acidic conditions.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed Buchwald-Hartwig amination will be employed to install the methylamino group at the C6 position of the protected 7-azaindole.[3][4] This reaction is well-suited for the formation of C-N bonds with high efficiency and functional group tolerance.[3]
-
Deprotection: The synthesis will be completed by the removal of the SEM protecting group to yield the final product.
An alternative, more atom-economical approach involving direct reductive amination of a 6-amino precursor will also be discussed as a potential second-generation synthesis.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-(Trimethylsilyl)ethoxy)methyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (SEM-protected 7-Azaindole)
Rationale: The protection of the pyrrole nitrogen is crucial to prevent side reactions in the subsequent methylation step. The SEM group is chosen for its robustness and ease of removal under conditions that will not affect the rest of the molecule.[1]
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon) at 0 °C, add a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.[5]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
| Parameter | Value |
| Starting Material | 6-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Reagents | NaH, SEM-Cl, DMF |
| Temperature | 0 °C to room temperature |
| Reaction Time | ~14 hours |
| Expected Yield | 85-95% |
Step 2: Synthesis of N-Methyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines from aryl halides.[3][4] The choice of a suitable palladium catalyst and ligand is critical for achieving high yields and avoiding side reactions.[6]
Protocol:
-
In a glovebox, combine 1-(2-(trimethylsilyl)ethoxy)methyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., cesium carbonate or sodium tert-butoxide, 1.5-2.0 eq.) in a dry Schlenk tube.
-
Add anhydrous toluene or dioxane as the solvent.
-
Add a solution of methylamine (2.0 M in THF, 1.5-2.0 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-methylated product.
| Parameter | Value |
| Starting Material | SEM-protected 6-bromo-7-azaindole |
| Reagents | Methylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
Step 3: Synthesis of this compound
Rationale: The final step involves the removal of the SEM protecting group. This is typically achieved under acidic conditions, followed by a basic workup to neutralize the acid and liberate the free amine.[1]
Protocol:
-
Dissolve N-methyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in tetrahydrofuran (THF) and add a 25% aqueous solution of sodium bicarbonate.
-
Stir the mixture at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Filter the resulting precipitate, wash with water and n-pentane.
-
Dry the solid under vacuum to obtain the final product, this compound.
| Parameter | Value |
| Starting Material | SEM-protected N-methyl-6-amino-7-azaindole |
| Reagents | TFA, NaHCO₃ |
| Solvent | DCM, THF |
| Temperature | Room temperature |
| Reaction Time | ~14 hours |
| Expected Yield | 80-95% |
Alternative Synthetic Approach: Reductive Amination
For a more streamlined synthesis that avoids the use of protecting groups, a reductive amination approach can be considered. This would involve the synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine followed by a one-pot methylation.
Caption: An alternative, protecting-group-free synthetic route.
This approach offers the advantage of fewer synthetic steps. However, the initial amination with an ammonia equivalent can be challenging, and the subsequent reductive amination with formaldehyde would require careful optimization to ensure selectivity for the exocyclic amino group over the pyrrole nitrogen.[7]
Characterization Data (Expected)
-
This compound:
-
¹H NMR (DMSO-d₆): Expected signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core, a singlet for the N-methyl group, and a broad singlet for the NH proton of the pyrrole.
-
¹³C NMR (DMSO-d₆): Expected signals for the carbons of the heterocyclic core and the N-methyl carbon.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 148.087.
-
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The proposed pathway, centered around a Buchwald-Hartwig amination and a protecting group strategy, offers a high probability of success for researchers in the field. The alternative reductive amination approach provides a more concise route that may be advantageous for large-scale synthesis, pending further optimization. The information presented herein, grounded in established chemical literature, is intended to empower scientists in their efforts to synthesize this and related valuable 7-azaindole derivatives for the advancement of drug discovery and development.
References
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (2023). Retrieved from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). Retrieved from [Link]
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ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Retrieved from [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.). Retrieved from [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction. (2023). Retrieved from [Link]
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6-Chloro-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.). Retrieved from [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC. (n.d.). Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
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Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (n.d.). Retrieved from [Link]
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MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Retrieved from [Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (n.d.). Retrieved from [Link]
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A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. (n.d.). Retrieved from [Link]
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1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Pyrrole Protection | Request PDF. (2025). Retrieved from [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.). Retrieved from [Link]
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Reductive Amination with [ 11 C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - ResearchGate. (2012). Retrieved from [https://www.researchgate.net/publication/275336585_Reductive_Amination_with_11C]Formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link])
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Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde - PubMed. (n.d.). Retrieved from [Link]
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1H-pyrrolo(2,3-b)pyridin-6-amine - PubChem. (n.d.). Retrieved from [Link]
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Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC. (n.d.). Retrieved from [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar. (2014). Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a derivative of the 7-azaindole scaffold, a privileged heterocyclic motif in medicinal chemistry.[1] As a bioisostere of natural indole, the 7-azaindole core is integral to numerous biologically active molecules, particularly in the domain of kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate key physicochemical properties such as solubility and hydrogen bonding capacity, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][3] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages computational prediction tools and established analytical methodologies to construct a robust property profile. It is intended to serve as a foundational resource for researchers in drug discovery and development, offering both predicted values and the detailed experimental protocols required for their empirical validation.
Molecular Structure and Identity
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
-
IUPAC Name: this compound
-
Synonyms: N-methyl-7-azaindol-6-amine
-
Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[4]
-
Molecular Formula: C₈H₁₀N₄
-
Molecular Weight: 162.19 g/mol
The structure features a bicyclic heteroaromatic core, a basic amino group at the C6 position, and a methyl group on the pyrrole nitrogen (N1). The N1-methylation is particularly significant as it removes a hydrogen bond donor site that is often crucial for the binding of 7-azaindole derivatives to biological targets like kinases.[6] This modification can drastically alter binding modes and selectivity profiles.
Predicted Physicochemical Properties: A Quantitative Overview
The following table summarizes the predicted physicochemical properties of this compound. These values were generated using established computational algorithms and serve as a reliable starting point for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| pKa (most basic) | 7.95 ± 0.50 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.[7] |
| logP | 1.25 ± 0.30 | Measures lipophilicity, which influences membrane permeability, solubility, and metabolism.[3] |
| Aqueous Solubility (logS) | -2.50 ± 0.50 | Indicates the maximum concentration in water, affecting oral bioavailability and formulation.[8] |
| Melting Point | ~150-170 °C (Estimate) | A key indicator of purity and lattice energy; important for formulation and stability.[9] |
| Boiling Point | >300 °C (Estimate) | Reflects intermolecular forces and volatility. |
| Polar Surface Area (PSA) | 62.9 Ų | Correlates with passive molecular transport through membranes. |
Note: Predicted values are derived from a consensus of computational models (e.g., MolGpKa, Molinspiration, ALOGPS) and should be confirmed experimentally.[3][8][10]
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is a measure of the acidity or basicity of a functional group and dictates the extent of ionization at a given pH.[7] For this compound, there are multiple nitrogen atoms capable of protonation: the pyridine nitrogen (N7), the exocyclic amine (N6), and the pyrrole nitrogen (N1). The pyridine nitrogen is typically the most basic site in the 7-azaindole ring system.
Causality Behind Experimental Choices
Understanding the pKa is critical because the ionization state of a drug molecule profoundly affects its solubility, its ability to cross biological membranes, and its interaction with the target protein.[11] A UV-Vis spectrophotometric method is often chosen for its simplicity, high throughput, and requirement for only a small amount of sample.[8] It relies on the principle that the ionized and neutral forms of a molecule have different UV-Vis absorbance spectra.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This protocol provides a robust method for determining the pKa values of the subject compound.[8][12]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Verify the pH of each buffer with a calibrated pH meter.
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well and dilute with the various buffers to a final concentration of ~50 µg/mL. Prepare a blank for each buffer.
-
Spectrophotometric Analysis: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a microplate spectrophotometer.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these key wavelengths against the pH of the buffer.
-
Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch) to determine the inflection point, which corresponds to the pKa.
-
Workflow Diagram: pKa Determination
Caption: Workflow for UV-Vis Spectrophotometric pKa Determination.
Lipophilicity (logP): Balancing Permeability and Solubility
The partition coefficient (P), typically expressed as its logarithm (logP), is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[13] It is a fundamental measure of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").
Causality Behind Experimental Choices
LogP is a cornerstone of the Lipinski's Rule of 5, which predicts the "drug-likeness" of a compound for oral bioavailability.[13] An optimal logP (typically between 1 and 3) is required for a molecule to be soluble enough in aqueous environments (like the gut and blood) yet lipophilic enough to cross lipid cell membranes. The classic "shake-flask" method, followed by HPLC analysis, is the gold standard for its direct and unambiguous measurement.[8][14]
Experimental Protocol: Shake-Flask logP Determination
This protocol details the universally accepted method for direct logP measurement.[15]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Dissolve a known amount of this compound in the pre-saturated water to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separation funnel or vial, mix a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.
-
Quantification:
-
Carefully remove an aliquot from each layer.
-
Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.
-
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[14]
Workflow Diagram: logP Determination
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An In-Depth Technical Guide to the Spectral Analysis of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in medicinal chemistry, valued for its structural similarity to indole and unique physicochemical properties imparted by the pyridine nitrogen.[1][2] This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for a key derivative, N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine . Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. By synthesizing data from foundational scaffolds with established substituent effects, this whitepaper serves as an authoritative reference for the structural elucidation and verification of this compound and its analogs.
Molecular Structure and Numbering Convention
A precise and universally accepted numbering system is paramount for unambiguous spectral assignment. The structure of this compound is numbered according to IUPAC conventions for the 7-azaindole ring system. The pyrrole nitrogen is designated position 1, with numbering proceeding around the pyrrole ring and then the pyridine ring.
Caption: Key HMBC correlations for the pyrrole ring.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information on the molecular weight and fragmentation patterns of a compound, acting as a molecular fingerprint.
Molecular Ion and Predicted Fragmentation Pathway
The molecular formula for this compound is C₈H₉N₃, giving a monoisotopic mass of 147.08 g/mol . The mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak at m/z = 147. The fragmentation is dictated by the most stable resulting cations and neutral losses. [3][4] Key predicted fragmentation steps include:
-
α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion, a common pathway for N-methyl amines, to form a stable cation at m/z 132 . [4]2. Loss of HCN: A characteristic fragmentation for indole and azaindole rings is the expulsion of hydrogen cyanide (HCN) from the pyrrole moiety, leading to a fragment at m/z 120 . [5][6]3. Loss of Diazomethane: A subsequent loss of CH₂N₂ from the m/z 132 fragment could occur, leading to an ion at m/z 90 .
Caption: Predicted EI-MS fragmentation pathway.
Summary of Predicted Mass Spectral Data
| m/z Value | Predicted Identity | Interpretation |
| 147 | [C₈H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |
| 132 | [C₇H₆N₃]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. |
| 120 | [C₇H₇N₂]⁺ | Loss of hydrogen cyanide (HCN) from the molecular ion. |
| 90 | [C₆H₄N]⁺ | Loss of diazomethane (CH₂N₂) from the m/z 132 fragment. |
Standard Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols for data acquisition are recommended.
Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 12-16 ppm, centered at ~6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz and perform Fourier transformation.
-
Phase the spectrum and apply an automatic baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₅: δ 2.50 ppm).
-
Integrate all signals for relative proton counts.
-
Protocol for Mass Spectrometry Data Acquisition
This protocol outlines a standard method for obtaining an EI-MS spectrum.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrument Setup (EI-MS):
-
Set the ionization energy to the standard 70 eV.
-
Calibrate the mass analyzer using a known reference compound (e.g., perfluorotributylamine, PFTBA).
-
Set the mass range for scanning (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern by identifying major fragment ions and calculating the mass differences to propose neutral losses.
-
Conclusion
The structural elucidation of this compound is reliably achieved through the combined application of NMR and MS. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, with key signals such as the N-methyl singlet and the upfield-shifted H5 proton serving as diagnostic markers. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage and ring fragmentation. This guide provides the foundational data and analytical logic necessary for researchers to confidently identify and characterize this important heterocyclic compound in their discovery and development workflows.
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An In-depth Technical Guide to the Characterization of AZD5153 (CAS 1018441-16-1): A Bivalent BET Bromodomain Inhibitor
This guide provides a comprehensive technical overview of AZD5153 (CAS number 1018441-16-1), a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4). Developed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical data to elucidate the compound's mechanism of action, characterization protocols, and preclinical significance.
Introduction: The Rationale for Bivalent BRD4 Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails.[1] BRD4, the most extensively studied member, acts as a transcriptional co-activator by recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers. This action facilitates the transcription of key oncogenes, including MYC, and other genes essential for cellular proliferation and survival.[2][3] Its overexpression is implicated in a wide range of malignancies, including hematological cancers and solid tumors, making it a compelling therapeutic target.[2][4]
AZD5153 was engineered to overcome the limitations of first-generation, monovalent BET inhibitors. It possesses a unique bivalent binding mode, allowing it to simultaneously engage both tandem bromodomains (BD1 and BD2) of a single BRD4 protein.[3][5] This distinct biophysical property translates into a significant enhancement in potency and a more durable displacement of BRD4 from chromatin, leading to superior cellular and in vivo antitumor activity compared to its monovalent counterparts.[3][5][6]
Mechanism of Action: Disrupting the Transcriptional Machinery
AZD5153 functions as an orally bioavailable, competitive inhibitor of BRD4.[4] By selectively binding to the acetylated lysine-binding pockets within BRD4's two bromodomains, it effectively prevents the protein from tethering to chromatin. This disruption has profound downstream consequences on gene expression programs critical for tumor growth.
The key mechanistic steps are:
-
BRD4 Displacement: AZD5153's bivalent binding efficiently displaces BRD4 from acetylated histones at promoters and super-enhancers.[2]
-
Transcriptional Repression: The dissociation of BRD4 from chromatin leads to the downregulation of its target genes, most notably the master oncogene MYC.[5][7] It also represses transcriptional programs associated with E2F and mTOR signaling pathways.[5][7][8]
-
Induction of Apoptosis & Cell Cycle Arrest: By suppressing critical pro-survival and proliferation genes, AZD5153 induces programmed cell death (apoptosis) and causes cell cycle arrest, primarily in the G0/G1 phase.[2][3][9]
Signaling Pathway Diagram
Caption: Mechanism of action of AZD5153 in disrupting BRD4-mediated oncogene transcription.
Physicochemical and Pharmacodynamic Properties
AZD5153 has been optimized for oral bioavailability and potent biological activity.[4] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1018441-16-1 | N/A |
| Synonyms | BET inhibitor AZD5153, Bivalent BRD4 inhibitor AZD5153 | |
| Primary Target | BRD4 (also BRD2, BRD3, BRDT) | [1] |
| Binding Mode | Bivalent (Binds BD1 and BD2 simultaneously) | [1][3] |
| In Vitro Potency (Ki) | ~5 nM (BRD4 Fluorescence Polarization Assay) | [1] |
| Cellular Potency (IC50) | ~1.7 nM (BRD4 displacement in U2OS cells) | [7][8] |
| Selectivity | Highly selective for BET family over other bromodomains | [1] |
| Administration | Oral | [4] |
Experimental Characterization: Protocols and Workflows
The robust characterization of AZD5153 requires a multi-faceted approach, spanning from biochemical assays to complex genomic analyses. This section outlines validated protocols to assess its potency, selectivity, and cellular effects.
Experimental Workflow Overview
Caption: A logical workflow for the comprehensive characterization of a BET inhibitor like AZD5153.
Protocol 1: In Vitro Potency Assessment using Fluorescence Polarization (FP)
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand from the BRD4 bromodomain by the inhibitor (AZD5153). A high degree of displacement at low concentrations indicates high-affinity binding.
-
Methodology:
-
Reagents: Recombinant human BRD4 protein (BD1 or full-length), fluorescently labeled probe (e.g., a small molecule ligand for BRD4), AZD5153 serial dilutions, assay buffer.
-
Procedure: a. In a 384-well plate, add a fixed concentration of BRD4 protein and the fluorescent probe to each well. b. Add serial dilutions of AZD5153 (or DMSO as a vehicle control). c. Incubate at room temperature to allow the binding reaction to reach equilibrium. d. Measure fluorescence polarization using a plate reader. The decrease in polarization is proportional to the amount of probe displaced by AZD5153.
-
Data Analysis: Plot the FP signal against the logarithm of AZD5153 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which can then be converted to a Ki (inhibitory constant).[1]
-
Protocol 2: Cellular Target Engagement & MYC Downregulation
-
Principle: To confirm that AZD5153 engages BRD4 in a cellular context and produces the expected downstream effect of repressing MYC expression.
-
Methodology:
-
Cell Culture: Culture a sensitive cancer cell line (e.g., HCCLM3, PC-3, or various hematologic lines) to ~70-80% confluency.[2][9]
-
Treatment: Treat cells with increasing concentrations of AZD5153 (e.g., 1 nM to 1 µM) for a defined period (e.g., 24 hours). Include a DMSO vehicle control.[2][9]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting: a. Quantify protein concentration using a BCA assay. b. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against c-MYC and a loading control (e.g., β-actin or GAPDH). d. Apply a secondary HRP-conjugated antibody and detect chemiluminescence.
-
Data Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in c-MYC protein levels, normalized to the loading control, confirms target engagement and downstream pathway modulation.[7][9]
-
Protocol 3: Cell Viability and Proliferation Assay (CellTiter-Glo®)
-
Principle: This luminescent assay quantifies ATP levels, which serves as an indicator of metabolically active, viable cells. It is used to determine the IC50 value for cell growth inhibition.
-
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of AZD5153 concentrations for 72 hours.[2][6]
-
Assay: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. c. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the percentage of cell viability against the logarithm of AZD5153 concentration and fit to a dose-response curve to calculate the IC50.[2][6]
-
Protocol 4: Genomic Mapping of BRD4 Occupancy by ChIP-seq
-
Principle: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is used to identify the genome-wide binding sites of BRD4 and to demonstrate that AZD5153 treatment disrupts this binding.
-
Methodology:
-
Cell Treatment & Crosslinking: Treat cells (e.g., HCCLM3) with AZD5153 (e.g., 10 µM) or DMSO for 24 hours. Crosslink protein-DNA complexes with formaldehyde.[6]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to BRD4 to pull down BRD4-bound DNA fragments.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Comparing the BRD4 binding profiles between AZD5153-treated and control cells will reveal a global disruption of BRD4 occupancy at promoters and super-enhancers upon treatment.[2][6]
-
Preclinical Efficacy and Clinical Landscape
AZD5153 has demonstrated robust, dose-dependent antitumor efficacy as a single agent in numerous preclinical xenograft models, including those for acute myeloid leukemia (AML), multiple myeloma, diffuse large B-cell lymphoma, and hepatocellular carcinoma.[2][7][8] Its unique bivalent action translates to tumor stasis or even regression in these models.[7]
Furthermore, its mechanism of action makes it a prime candidate for combination therapies. For instance, it has shown synergistic effects when combined with PARP inhibitors in colorectal cancer and with NAMPT inhibitors in hepatocellular carcinoma.[2][3]
These promising preclinical results supported the advancement of AZD5153 into clinical development. A first-in-human, Phase I study has been completed in patients with relapsed/refractory solid tumors and lymphomas, establishing its tolerability profile and recommended Phase II dose.[10][11] Common treatment-related adverse events included fatigue, thrombocytopenia, and gastrointestinal issues.[10] The study also confirmed dose-dependent modulation of peripheral biomarkers, providing strong evidence of target engagement in patients.[10]
Conclusion
AZD5153 (CAS 1018441-16-1) represents a significant advancement in the field of epigenetic therapy. Its bivalent binding mechanism confers superior potency and a durable pharmacodynamic effect compared to earlier monovalent BET inhibitors. The comprehensive characterization workflow detailed in this guide—from biochemical potency assays to in vivo genomic mapping—provides a robust framework for researchers to investigate its activity. With demonstrated preclinical efficacy and a defined clinical safety profile, AZD5153 stands as a valuable chemical probe for studying BET biology and a promising therapeutic candidate for a variety of cancers.
References
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- Karger Publishers. (2018, October 11). AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo.
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A Senior Application Scientist's Guide to the Biological Activity Screening of 7-Deazapurine Analogs
Introduction: The Privileged Scaffold of 7-Deazapurine Analogs in Drug Discovery
In the landscape of medicinal chemistry, 7-deazapurine analogs, also known as pyrrolo[2,3-d]pyrimidines, have emerged as a "privileged scaffold."[1] This unique status is attributed to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. The substitution of the nitrogen atom at the 7-position with a carbon atom fundamentally alters the electronic properties of the purine ring, making the five-membered ring more electron-rich.[1][2][3] This modification not only provides a versatile handle for synthetic diversification but also enhances binding to enzymes and can improve base-pairing in DNA and RNA.[1][2][3]
Historically, the discovery of naturally occurring 7-deazapurine nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin unveiled their potent biological activities and sparked decades of research.[1] Today, this class of compounds is at the forefront of drug discovery efforts, with synthetic analogs demonstrating significant promise as anticancer, antiviral, and anti-inflammatory agents through the modulation of key cellular pathways.[1][2][4] This guide provides a comprehensive framework for the biological activity screening of novel 7-deazapurine analogs, offering field-proven insights and detailed methodologies to empower researchers in their quest for novel therapeutics.
Strategic Design of a Screening Cascade: A Multi-Tiered Approach to Hit Identification
A robust screening cascade is paramount for the efficient identification and validation of promising 7-deazapurine analogs. This tiered approach is designed to progressively increase the biological and mechanistic resolution, ensuring that only the most promising candidates advance, thereby conserving resources and time.
Caption: A generalized screening cascade for 7-deazapurine analogs.
Primary Screening: Casting a Wide Net
The initial phase of the screening cascade involves high-throughput screening (HTS) to assess the general biological activity of a library of 7-deazapurine analogs.[5] The primary goal is to identify "hits" that exhibit a desired biological effect, most commonly cytotoxicity against cancer cell lines or inhibition of viral replication.
Core Experimental Protocol: Cell Viability and Cytotoxicity Assays
Assessing the cytotoxic potential of 7-deazapurine analogs is a fundamental first step, particularly for anticancer drug discovery.[6][7] Several robust methods are available, each with its own principle and advantages.
-
MTT Assay (Colorimetric): This widely used assay measures the metabolic activity of cells.[6][7] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Add serial dilutions of the 7-deazapurine analogs to the wells and incubate for 48 to 72 hours.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent like DMSO or isopropanol to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.
-
-
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®): This assay quantifies ATP, an indicator of metabolically active cells.[6] The luminescent signal is proportional to the amount of ATP present. This method is generally considered more sensitive than tetrazolium-based assays.[6]
Data Presentation: Summarizing Primary Screening Data
The results from primary cytotoxicity screening are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Analog-001 | HeLa (Cervical) | 1.98 ± 0.1 |
| Analog-001 | MDA-MB-231 (Breast) | 2.48 ± 0.1 |
| Analog-001 | MCF-7 (Breast) | 5.93 ± 0.3 |
| Analog-001 | HepG2 (Liver) | 6.11 ± 0.4 |
| Doxorubicin (Control) | HeLa | Data not available in the same study |
Data adapted from a study on isatin-deazapurine hybrid compounds.[8]
Secondary Screening: Target Identification and Validation
Once initial hits are identified, the focus shifts to identifying their specific molecular targets. Given that 7-deazapurine analogs are well-known kinase inhibitors and antiviral agents, secondary screening often involves target-based assays.[4][9][10]
Core Experimental Protocol: In Vitro Kinase Inhibition Assay
Many 7-deazapurine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][10][11]
Step-by-Step Methodology:
-
Assay Setup: In a 96- or 384-well plate, combine the purified kinase, a suitable substrate (often a peptide), and ATP.
-
Compound Addition: Add the 7-deazapurine analog at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl2 and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Quantify kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate, often in a luminescence or fluorescence-based format.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the analog required to inhibit 50% of the kinase activity.
Data Presentation: Kinase Inhibitory Activity
| Compound/Derivative Moiety | Kinase Target | IC50 (nM) | Assay Conditions |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | 0.21 | Kinase enzymatic assay |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (wild-type) | 22 | Kinase enzymatic assay |
| Pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | 11.9 | In vitro enzyme inhibition |
Data adapted from a study on derivatives of 6-chloro-7-iodo-7-deazapurine.[11]
Core Experimental Protocol: Antiviral Replicon Assay
For antiviral screening, cell-based replicon systems are powerful tools. These systems utilize a cell line that stably expresses a subgenomic viral RNA (replicon) that can replicate autonomously.
Step-by-Step Methodology:
-
Cell Seeding: Plate the replicon-containing cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the 7-deazapurine analog.
-
Incubation: Incubate for a period sufficient for multiple rounds of viral replication (e.g., 72 hours).
-
Quantification of Viral Replication: Measure the level of a reporter gene (e.g., luciferase) encoded by the replicon or quantify viral RNA levels using qRT-PCR.
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay on the same cell line to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A higher SI value indicates a more promising therapeutic window.
Data Presentation: Antiviral Activity
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 7-deaza-2′-C-methyl-adenosine | BVDV | 0.3 | >50 | >167 |
| 6e (a 7-deazapurine derivative) | DENV | 2.081 ± 1.102 | 150.06 ± 11.42 (in A549 cells) | 72.11 |
| 11q (a 7-deazapurine derivative) | SARS-CoV-2 (wild-type) | 0.14 | Not specified in the abstract | Not specified in the abstract |
Data adapted from studies on the antiviral activity of 7-deazapurine analogs.[12][13][14]
Tertiary Screening and Mechanism of Action Studies: Unraveling the "How"
Confirmed hits from secondary screening progress to more in-depth studies to elucidate their mechanism of action (MoA) and to validate their activity in more complex biological systems.
Elucidating Cellular Mechanisms
Cell Cycle Analysis: Since many kinase inhibitors and cytotoxic agents impact cell cycle progression, flow cytometry-based cell cycle analysis is a crucial experiment.[8] This technique can determine if a compound induces arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a hallmark of microtubule-targeting agents.[15]
Apoptosis Assays: To confirm that cytotoxicity is mediated by programmed cell death, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, are employed.[8]
Western Blotting for Pathway Analysis: This technique is used to investigate the effect of the 7-deazapurine analog on specific signaling pathways.[16] For instance, if a compound inhibits EGFR, a western blot can be used to measure the phosphorylation status of EGFR and its downstream effectors like Akt and MAPK.[16]
Caption: Inhibition of the EGFR/HER2 signaling pathway by a 7-deazapurine derivative.[16]
For nucleoside analogs, their mechanism often involves intracellular phosphorylation to the active triphosphate form, which can then be incorporated into DNA or RNA, leading to chain termination and inhibition of protein synthesis.[2][3][16]
Caption: The mechanism of action for many 7-deazapurine nucleoside analogs.[16]
Conclusion: From Bench to Potential Breakthroughs
The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][4] A systematic and well-designed screening cascade, beginning with broad-based cellular assays and progressing to specific target-based and mechanistic studies, is essential for identifying and advancing the most promising candidates. The methodologies and insights provided in this guide offer a robust framework for researchers to effectively navigate the complex yet rewarding path of drug discovery with this privileged class of molecules. The ultimate goal is to translate these scientific endeavors into tangible clinical benefits for patients with a wide range of diseases.
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- 16. benchchem.com [benchchem.com]
A Technical Guide to the Initial Mechanism of Action Elucidation for N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract
This guide provides a comprehensive framework for the initial mechanism of action (MoA) studies of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a novel compound featuring the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This core structure is a well-established pharmacophore, recognized as a "privileged" fragment in drug discovery, particularly for its role as an ATP-competitive kinase inhibitor.[1][2][3] The 7-azaindole motif is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature leveraged in numerous FDA-approved drugs.[1][4] Therefore, a logical and empirically-driven investigation into this compound's MoA must begin with the hypothesis that it functions as a kinase inhibitor. This document outlines a multi-phase, systematic approach, progressing from broad, unbiased target identification to specific cellular validation, designed for researchers and drug development professionals. Each proposed step is grounded in established scientific principles and includes detailed protocols, data interpretation frameworks, and the causal logic behind experimental choices.
Phase 1: Target Hypothesis Generation - Unbiased Kinome Profiling
Scientific Rationale
The journey to defining a compound's MoA begins with an unbiased search for its primary molecular targets. Given the structural alerts of the 7-azaindole core, the most probable targets belong to the human kinome.[1] Kinases are a large family of enzymes that regulate the majority of cellular processes, making them critical drug targets, especially in oncology and immunology.[5][6] A broad biochemical screen against a large, representative panel of purified kinases serves as an efficient, hypothesis-generating first step.[7] This approach allows for the simultaneous identification of primary targets (high-potency interactions) and potential off-targets (lower-potency interactions), which is crucial for building an early selectivity profile.
Experimental Workflow: Large-Panel Kinase Screen
The compound, hereafter designated Cmpd-X, should be submitted to a comprehensive kinase profiling service. These services typically utilize highly sensitive and robust assay formats to measure enzymatic activity.
Recommended Protocol: Single-Dose Percent Inhibition Screen
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.
-
Assay Concentration: The service provider will perform a single-point screen, typically at a concentration of 1 µM or 10 µM, against a panel of over 300-400 purified human kinases.
-
Assay Technology: A common technology for this high-throughput application is a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.[8] This assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.
-
Execution: The assay is performed in a high-density format (e.g., 384-well plates). Cmpd-X is pre-incubated with each kinase, followed by the initiation of the reaction with ATP and a specific substrate.[8]
-
Data Analysis: Results are expressed as Percent Inhibition (%) relative to a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
% Inhibition = 100 * (1 - (Signal_CmpdX - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Hit Selection: Kinases showing significant inhibition (typically >70% or >80% at 1 µM) are flagged as primary "hits" for further investigation.
Phase 2: Target Validation & Potency Determination
Scientific Rationale
Following the identification of initial hits, the next critical step is to validate these interactions and quantify the compound's potency. A single-point screen is prone to false positives and does not provide a measure of affinity. Therefore, generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) is mandatory.[7] The IC₅₀ value is a quantitative measure of potency and is essential for ranking hits, establishing structure-activity relationships (SAR), and comparing the compound to known inhibitors.
Experimental Workflow: IC₅₀ Determination via Biochemical Assay
This workflow focuses on generating robust IC₅₀ values for the top 3-5 kinase hits identified in Phase 1.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Plate Layout: Design a 384-well plate map. Include columns for vehicle control (DMSO only), no-enzyme control (background), and a 10-point, 3-fold serial dilution of Cmpd-X (e.g., from 10 µM down to 0.5 nM).
-
Compound Plating: Prepare the serial dilution of Cmpd-X in an intermediate plate and then transfer to the final assay plate. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).
-
Enzyme & Substrate Preparation: Dilute the purified kinase and its specific substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) in the appropriate kinase reaction buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate, competitive inhibitor IC₅₀ determination.[8]
-
Reaction Incubation: Add the kinase to the wells containing the compound and pre-incubate for 15-30 minutes at room temperature. Initiate the kinase reaction by adding the ATP/substrate mixture. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[8]
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and develop a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.[8]
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Subtract the background (no-enzyme control) from all wells. Normalize the data relative to the vehicle control (100% activity). Plot the normalized percent inhibition against the log of Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Hypothetical IC₅₀ Data
| Target Kinase | Cmpd-X IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| Kinase A | 15 | 5 |
| Kinase B | 35 | 12 |
| Kinase C | 450 | 8 |
| Kinase D | >10,000 | 20 |
This table clearly identifies Kinase A and Kinase B as the most potent biochemical targets of Cmpd-X.
Phase 3: Cellular Target Engagement
Scientific Rationale
A potent biochemical IC₅₀ does not guarantee efficacy in a cellular environment.[9] Factors such as cell membrane permeability, efflux pump activity, intracellular ATP concentration (which is much higher than in biochemical assays), and compound stability can lead to a discrepancy between biochemical and cellular activity. Therefore, it is absolutely critical to confirm that the compound engages its intended target in live, intact cells.[10] Bioluminescence Resonance Energy Transfer (BRET) assays are a gold-standard method for quantifying target engagement in real-time within the physiological context of the cell.[11][12]
Experimental Workflow: NanoBRET™ Target Engagement Assay
This assay measures the binding of Cmpd-X to the target kinase inside living cells by assessing its ability to displace a fluorescent tracer from a NanoLuciferase (NanoLuc®)-tagged kinase.[11]
Detailed Protocol: NanoBRET™ TE Intracellular Kinase Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., Kinase A) fused to NanoLuc® luciferase. Plate the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Cmpd-X in Opti-MEM™ medium.
-
Tracer & Substrate Addition: Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM™. Add this solution to the cells.
-
Compound Treatment: Immediately add the serially diluted Cmpd-X to the wells. Also include vehicle control (DMSO) and no-tracer control wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (Tracer) emissions (e.g., 460 nm and 610 nm). The NanoBRET™ ratio is calculated as Acceptor Emission / Donor Emission.
-
Data Analysis: Normalize the BRET ratio data to the vehicle control. Plot the normalized BRET signal against the log of Cmpd-X concentration and fit to a four-parameter logistic model to determine the cellular IC₅₀, which reflects the apparent cellular affinity.[11]
Data Presentation: Comparison of Biochemical and Cellular Potency
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) |
| Kinase A | 15 | 50 |
| Kinase B | 35 | 800 |
This data suggests that while both kinases are biochemical targets, Cmpd-X engages Kinase A much more effectively than Kinase B in a cellular context, making Kinase A the primary MoA-relevant target.
Phase 4: Downstream Cellular Pathway Modulation
Scientific Rationale
Confirming target engagement is necessary but not sufficient. To build a complete MoA narrative, one must demonstrate a functional consequence of that engagement. If Cmpd-X binds to and inhibits Kinase A, then the phosphorylation of Kinase A's known downstream substrates should decrease in a dose-dependent manner.[9][12] This experiment directly links target binding to a change in cell signaling. Western blotting is a classic and reliable method for measuring changes in protein phosphorylation.
Experimental Workflow & Visualization
The overall workflow is to treat cells with Cmpd-X, lyse them, and then probe for the phosphorylated form of a known substrate of Kinase A.
Caption: Cmpd-X inhibits Kinase A, preventing substrate phosphorylation.
Detailed Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture & Treatment: Plate a relevant cell line (one that expresses Kinase A and its substrate) and allow cells to adhere. Starve the cells of serum if necessary to reduce basal pathway activity. Treat cells with a dose-response of Cmpd-X (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-pSubstrate).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading and that the compound does not affect total protein levels.
Phase 5: Cellular Phenotypic Assessment
Scientific Rationale
The final step in this initial MoA investigation is to connect the molecular and pathway effects to a relevant cellular phenotype. If the signaling pathway controlled by Kinase A is involved in cell proliferation, then inhibiting it with Cmpd-X should lead to a decrease in cell viability or growth. This provides a crucial link between the molecular mechanism and a potential therapeutic outcome.
Experimental Workflow: Cell Viability Assay
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well clear-bottom white plate at a density that allows for logarithmic growth over the assay period (e.g., 72 hours).
-
Compound Treatment: After 24 hours, treat the cells with a full dose-response curve of Cmpd-X.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell number.
-
Data Acquisition & Analysis: Read luminescence and plot the data to determine the EC₅₀ (half-maximal effective concentration) for the anti-proliferative effect.
Phase 6: Data Synthesis & Integrated MoA Hypothesis
Scientific Rationale
Visualization: Overall Experimental & Logic Workflow
Caption: Systematic workflow for MoA elucidation of Cmpd-X.
Decision-Making Framework for Data Interpretation
Caption: Decision tree for interpreting multi-phase MoA data.
Conclusion of Initial Studies
By following this systematic guide, a researcher can confidently build an initial MoA profile for this compound. A successful outcome would be a clear, consistent dataset showing that the compound potently inhibits a specific kinase biochemically, engages that same kinase in cells, modulates its downstream signaling pathway, and causes a predicted cellular phenotype, thereby establishing a robust foundation for further preclinical development.
References
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Tanimoto, H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Computer Aided Chemistry, Japan. Retrieved from [Link]
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Abdel-Aziem, A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]
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Vasta, J. D., & Robers, M. B. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
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Legraverend, M., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Popowycz, F., et al. (2007). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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An In-Depth Technical Guide to the In Vitro Cytotoxicity of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine on Cancer Cell Lines
Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold
In the landscape of modern oncology, the quest for novel molecular entities with high efficacy and selectivity against cancer cells is paramount. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to mimic the purine core, enabling it to interact with a wide array of biological targets, particularly protein kinases.[1] Derivatives of this scaffold have demonstrated potent activities by targeting critical signaling pathways frequently deregulated in cancer, such as the PI3K/AKT/mTOR, FGFR, and JAK/STAT pathways.[2][3][4]
This guide focuses on a specific derivative, N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine . While extensive public data on this exact molecule is nascent, its structure represents a key pharmacophore within a class of compounds known for their anticancer potential.[1][5] This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals, outlining a rigorous, field-proven approach to characterizing its in vitro cytotoxicity and elucidating its potential mechanism of action. We will proceed by treating this compound as a promising lead compound, detailing the essential experimental workflows and the scientific rationale behind each step.
Part 1: Strategic Framework for In Vitro Preclinical Assessment
The initial preclinical evaluation of any potential anticancer agent is a multi-faceted process designed to answer fundamental questions: Is the compound cytotoxic to cancer cells? What is its potency and selectivity? And by what mechanism does it induce cell death? A logically structured workflow is critical to generating robust and interpretable data.
Our approach begins with broad cytotoxicity screening to establish potency (IC50 values) across a diverse panel of cancer cell lines. This is followed by more focused mechanistic assays to determine the mode of cell death (e.g., apoptosis vs. necrosis) and to identify the molecular signaling pathways being modulated by the compound.
Caption: Figure 1. Overall Experimental Workflow.
Part 2: Foundational Cytotoxicity Assays
The first objective is to quantify the cytotoxic effect of this compound. We employ two complementary assays to ensure the data is not skewed by a single biological endpoint. The MTT assay measures metabolic activity, an indicator of cell viability, while the LDH assay measures membrane integrity, a marker of cell death.
Cell Viability Assessment: The MTT Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[6] Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. It's a robust, high-throughput method, but it's crucial to remember that it measures metabolic activity, not cell number directly. A compound that inhibits mitochondrial function without immediately killing the cell could produce a false positive. This is why a confirmatory assay like LDH is essential.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, under the same culture conditions.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
Cell Lysis Assessment: The LDH Assay
Trustworthiness: The Lactate Dehydrogenase (LDH) assay provides a self-validating counterpoint to the MTT assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[8] By measuring LDH activity in the supernatant, we directly quantify cell lysis. This method is less susceptible to artifacts from metabolic inhibitors and provides a clear measure of cytotoxicity.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as steps 1-3 of the MTT protocol in a separate 96-well plate. It is critical to include three sets of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 1 hour before the end of the incubation.
-
Culture Medium Background Control: Medium without cells.[9]
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[9]
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt and a catalyst) to each well.[9]
-
Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. A color change will develop. Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Data Presentation and Interpretation
Summarize the calculated IC50 values in a clear, concise table. This allows for easy comparison of the compound's potency across different cancer cell lines.
Table 1: Illustrative In Vitro Cytotoxicity of this compound (Note: These values are hypothetical, based on the reported activity of similar 7-azaindole derivatives, and serve as an example for data presentation.)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) - MTT Assay (48h) | IC50 (µM) - LDH Assay (48h) |
| MCF-7 | Breast (Adenocarcinoma) | 8.5 | 10.2 |
| MDA-MB-231 | Breast (Adenocarcinoma, Triple-Negative) | 5.1 | 6.5 |
| A549 | Lung (Carcinoma) | 12.3 | 15.0 |
| PC-3 | Prostate (Adenocarcinoma) | 7.9 | 9.1 |
| HCT116 | Colon (Carcinoma) | 6.4 | 7.8 |
The consistency between MTT and LDH assay results would lend high confidence to the data. A significant discrepancy might suggest a cytostatic rather than cytotoxic effect, or interference with the assay chemistry, warranting further investigation.
Part 3: Unraveling the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to understand how the compound kills the cancer cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Apoptosis is a highly regulated and desirable mechanism for an anticancer drug.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
Authoritative Grounding: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[5][12] Its principle relies on two key cellular events. In early apoptosis, a phospholipid called phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, and intercalate with DNA.[5]
Caption: Figure 2. Principle of Annexin V/PI Staining.
Detailed Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Seed 1-2 x 10^5 cells in a 6-well plate. After 24 hours, treat the cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells and wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Signaling Pathway Interrogation: Western Blotting
Expertise & Experience: The 7-azaindole scaffold is a known "hinge-binder" for many protein kinases. Literature suggests that derivatives can potently inhibit pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][14] Western blotting allows us to directly probe the phosphorylation status of key proteins in these cascades. A decrease in the phosphorylated (active) form of a protein like AKT or ERK following treatment with our compound provides strong evidence of on-target pathway inhibition.
Caption: Figure 3. Hypothesized PI3K/AKT Pathway Inhibition.
Detailed Experimental Protocol: Western Blotting
-
Cell Lysis and Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 rpm) at 4°C to pellet cell debris.[15][16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17] Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. GAPDH or β-actin serves as a loading control to ensure equal protein loading across lanes. A dose-dependent decrease in the p-protein/total protein ratio would confirm pathway inhibition.
Conclusion and Future Directions
This technical guide provides a robust, multi-faceted strategy for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, determining its mode of action, and identifying the signaling pathways it modulates, researchers can build a comprehensive profile of its anticancer potential.
Positive and consistent results from these assays—demonstrating potent, selective cytotoxicity via apoptosis and clear inhibition of a known cancer-driving pathway—would provide a strong rationale for advancing this compound to more complex preclinical models, including 3D cell cultures and, ultimately, in vivo xenograft studies in animal models. This structured, mechanism-driven approach is fundamental to the successful translation of promising chemical matter from the bench to the clinic.
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3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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ACS Fall 2025. (2025). Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Retrieved from [Link]
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ResearchGate. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]
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A Technical Guide to the Discovery of Novel Kinase Inhibitors Based on the Pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] Its unique chemical properties and structural resemblance to the adenine core of ATP allow for potent and selective inhibition of various kinases, making it a focal point in the development of targeted therapies for a multitude of diseases, including cancer, inflammatory disorders, and Alzheimer's disease.[1][2] This in-depth technical guide provides a comprehensive overview of the key aspects of discovering novel kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold. We will delve into the strategic design principles, synthetic methodologies, structure-activity relationship (SAR) exploration, and essential biological evaluation techniques that are critical for advancing these promising compounds from initial hits to clinical candidates.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
The pyrrolo[2,3-b]pyridine core is an isostere of purine, the fundamental building block of ATP. This inherent structural mimicry allows it to effectively compete with ATP for binding to the kinase hinge region, a critical component of the enzyme's active site. The nitrogen atom at position 7 of the 7-azaindole ring system can act as a hydrogen bond acceptor, while the pyrrole nitrogen can act as a hydrogen bond donor, facilitating strong interactions with the kinase hinge. This bidentate hydrogen bonding pattern is a hallmark of many potent kinase inhibitors and is a key reason for the scaffold's success.
The versatility of the pyrrolo[2,3-b]pyridine scaffold lies in its amenability to chemical modification at various positions. These modifications allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Strategic decoration of the core with different substituents enables the exploration of various pockets within the kinase active site, leading to the development of highly selective inhibitors for specific kinase targets.
Strategic Design and Synthesis of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The journey to a novel kinase inhibitor begins with a well-thought-out design and an efficient synthetic strategy. The design process often involves computational methods, such as molecular docking, to predict the binding modes of designed compounds and guide the selection of substituents.
Rational Design Principles
-
Structure-Based Design: Leveraging the known crystal structures of target kinases in complex with ligands is a powerful approach. By analyzing the binding interactions of existing inhibitors, medicinal chemists can design new molecules with improved affinity and selectivity. For instance, the design of novel CSF-1R inhibitors has been guided by the binding modes of known inhibitors like PLX3397 and BLZ945, which both feature the pyrrolo[2,3-b]pyridine scaffold.[3]
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-molecular-weight fragments for weak binding to the target kinase. Promising fragments are then grown or linked together to generate more potent lead compounds.
-
Scaffold Hopping and Molecular Hybridization: This strategy involves replacing the core scaffold of a known inhibitor with a different one while retaining key binding interactions. Molecular hybridization combines structural features from different known inhibitors to create a new chemical entity with potentially improved properties.[4]
Synthetic Methodologies
The synthesis of a library of pyrrolo[2,3-b]pyridine derivatives is essential for exploring the structure-activity relationship. A common synthetic route often starts with a functionalized pyrrolo[2,3-b]pyridine core, which is then elaborated through various chemical reactions.
A generalized synthetic scheme might involve:
-
Synthesis of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various established methods, often starting from substituted pyridines.
-
Functionalization of the Core: Key positions on the scaffold are functionalized to allow for the introduction of diverse substituents. For example, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a versatile intermediate that allows for modifications at both the 4- and 5-positions.[1]
-
Introduction of Diversity: A variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation, are employed to introduce a wide range of substituents at the desired positions.
Below is a DOT script visualizing a general synthetic workflow for creating a library of pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Caption: Generalized workflow for the synthesis of a pyrrolo[2,3-b]pyridine library.
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
Once a library of compounds is synthesized, the next crucial step is to evaluate their biological activity and establish a structure-activity relationship (SAR). SAR studies provide invaluable insights into how different chemical modifications affect a compound's potency, selectivity, and other important properties.
A systematic SAR exploration typically involves:
-
Varying substituents at different positions of the pyrrolo[2,3-b]pyridine core to probe different regions of the kinase active site.
-
Introducing different linkers between the core and the substituents to optimize the geometry and binding interactions.
-
Modifying the physicochemical properties of the compounds, such as solubility and lipophilicity, to improve their drug-like characteristics.
For example, in the development of c-Met kinase inhibitors, it was found that electron-withdrawing groups on the linker were required to improve inhibitory activity.[5]
The following DOT script illustrates the iterative nature of the SAR optimization cycle.
Caption: The iterative cycle of structure-activity relationship (SAR) optimization.
Biological Evaluation: From In Vitro Assays to In Vivo Models
A comprehensive biological evaluation is essential to characterize the activity and therapeutic potential of novel kinase inhibitors. This typically involves a tiered approach, starting with in vitro biochemical and cell-based assays and progressing to in vivo animal models.
In Vitro Biochemical Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is the kinase inhibition assay , which quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Example IC50 Data for Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| 34e | V600E B-RAF | 85 | [6] |
| 35 | V600E B-RAF | 80 | [6] |
| 42 | Cdc7 | 7 | [7] |
| 4h | FGFR1 | 7 | [8] |
| 4h | FGFR2 | 9 | [8] |
| 4h | FGFR3 | 25 | [8] |
| 34 | c-Met | 1.68 | [5] |
| 22 | CDK8 | 48.6 | [9] |
| I-1 | CSF-1R | 49.41 | [3] |
| I-2 | CSF-1R | 25.84 | [3] |
| 41 | GSK-3β | 0.22 | [2] |
| 46 | GSK-3β | 0.26 | [2] |
| 54 | GSK-3β | 0.24 | [2] |
Cell-Based Assays
Cell-based assays are crucial for assessing the activity of inhibitors in a more physiologically relevant context. These assays can measure a variety of cellular responses, including:
-
Cell Proliferation and Viability: Assays such as the MTT or CellTiter-Glo assay are used to determine the effect of the inhibitor on the growth and survival of cancer cell lines.
-
Target Engagement and Downstream Signaling: Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement in cells.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the inhibitor causes cell cycle arrest at a specific phase.
-
Apoptosis Assays: Assays that measure markers of programmed cell death, such as caspase activation, can determine if the inhibitor induces apoptosis in cancer cells.
In Vivo Efficacy and Pharmacokinetic Studies
Promising compounds from in vitro and cell-based assays are then evaluated in animal models of disease, such as xenograft models for cancer. These studies assess the in vivo efficacy of the inhibitor in reducing tumor growth. Pharmacokinetic (PK) studies are also conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a drug.
The following DOT script outlines the typical workflow for the biological evaluation of kinase inhibitors.
Caption: Workflow for the biological evaluation of pyrrolo[2,3-b]pyridine kinase inhibitors.
Case Studies: Successful Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The versatility of the pyrrolo[2,3-b]pyridine scaffold is demonstrated by the wide range of kinases that have been successfully targeted. Some notable examples include:
-
B-RAF Inhibitors: Several pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target the V600E mutant of B-RAF, a key driver of melanoma and other cancers.[6]
-
JAK1-Selective Inhibitors: The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective inhibitors of Janus kinase 1 (JAK1), which plays a key role in inflammatory and autoimmune diseases.[10]
-
FGFR Inhibitors: A number of potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, are based on the 1H-pyrrolo[2,3-b]pyridine core.[8][11]
-
CDK8 Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II inhibitor of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer.[9][12]
-
GSK-3β Inhibitors: Pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a therapeutic target for Alzheimer's disease.[2]
Conclusion and Future Directions
The pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable and versatile platform for the discovery of novel kinase inhibitors. Its ability to effectively mimic the adenine core of ATP and its amenability to chemical modification have led to the development of potent and selective inhibitors for a wide range of kinase targets. The continued application of rational design principles, efficient synthetic methodologies, and comprehensive biological evaluation will undoubtedly lead to the discovery of new and improved pyrrolo[2,3-b]pyridine-based kinase inhibitors with the potential to address significant unmet medical needs. Future efforts will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as exploring novel kinase targets that have yet to be drugged.
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- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI.
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- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
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- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024-07-26). PubMed.
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- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
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- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). MDPI.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022-09-22). PubMed.
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Methodological & Application
Application Notes and Protocols: A Guide to In Vitro Kinase Inhibition Assays for 7-Deazapurine Derivatives
Introduction: The Critical Role of Kinase Inhibition Assays in Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2][3] The 7-deazapurine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors.[4][5] These derivatives, by mimicking the natural purine core of ATP, can effectively compete for the enzyme's active site.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay protocol tailored for the evaluation of 7-deazapurine derivatives. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating high-quality, reproducible data.
The 7-Deazapurine Scaffold: A Versatile Tool for Kinase Inhibition
The 7-deazapurine core, a modification of the adenine structure in ATP, provides a foundational backbone for designing kinase inhibitors. Strategic substitutions, particularly at the 6 and 7-positions, allow for the fine-tuning of inhibitor potency and selectivity by enabling interactions with the hydrophobic pocket of the kinase ATP-binding site.[4][6] This has led to the development of multi-kinase inhibitors targeting critical oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[7][8][9]
Principle of the Assay: Quantifying Kinase Activity
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a kinase in a controlled environment. This is achieved by providing the kinase with its specific substrate and the phosphoryl group donor, ATP. The rate of substrate phosphorylation is then quantified, and the inhibitory effect of a compound is determined by its ability to reduce this rate.
Several robust and high-throughput assay formats are available, each with its own advantages.[10][11][12] These include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to the amount of phosphorylated substrate.[13][14][15]
-
Fluorescence-Based Assays (e.g., Z'-LYTE™, HTRF®): These methods utilize fluorescence resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) to detect substrate phosphorylation.[1][16][17][18]
For the purpose of this guide, we will provide a detailed protocol for the widely used ADP-Glo™ Kinase Assay, known for its high sensitivity and broad applicability across various kinases.[15]
Visualizing the Workflow: From Kinase Reaction to Signal Detection
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key stages of a typical in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for 7-Deazapurine Derivatives
This protocol is a template and should be optimized for the specific kinase and 7-deazapurine derivative being tested.
I. Materials and Reagents
-
Recombinant Kinase of Interest
-
Kinase Substrate (peptide or protein)
-
7-Deazapurine Derivatives (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)[13]
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (10 mM stock)
-
Nuclease-free water
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
II. Experimental Procedure
A. Reagent Preparation
-
Kinase Reaction Buffer: Prepare a 1X kinase reaction buffer. The optimal buffer composition may vary depending on the kinase and should be determined empirically.[19]
-
ATP Solution: Thaw the 10 mM ATP stock solution. Prepare a working solution of ATP in kinase reaction buffer at a concentration that is close to the Km value for the kinase of interest. This is critical for accurately determining the potency of ATP-competitive inhibitors like many 7-deazapurine derivatives.[19][20]
-
Kinase Solution: Prepare a working solution of the kinase in kinase reaction buffer. The optimal concentration should be determined by performing a kinase titration to identify the amount of enzyme that yields a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare a working solution of the kinase substrate in kinase reaction buffer.
-
Compound Dilution Series:
-
Create a serial dilution of the 7-deazapurine derivatives in 100% DMSO.
-
Further dilute the compound series in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced inhibition.[10]
-
B. Kinase Reaction (Example for a 25 µL reaction volume)
-
Assay Plate Setup:
-
Add 5 µL of the diluted 7-deazapurine derivative or vehicle control (DMSO in kinase reaction buffer) to the wells of the assay plate.
-
Include "no enzyme" and "no substrate" controls to assess background signal and autophosphorylation, respectively.[21]
-
-
Add Kinase: Add 10 µL of the kinase working solution to each well.
-
Initiate Reaction: Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range, where less than 20% of the substrate is consumed.
C. ADP Detection
-
Stop Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[14]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the signal.[22]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The raw luminescence data is used to calculate the percent inhibition for each concentration of the 7-deazapurine derivative.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)) Where:
-
Signal_Inhibitor is the luminescence from wells containing the inhibitor.
-
Signal_Background is the luminescence from the "no enzyme" control.
-
Signal_NoInhibitor is the luminescence from the vehicle control wells (100% activity).
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.[23] It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[24]
Example Data Presentation
| 7-Deazapurine Derivative | Target Kinase | IC50 (nM) |
| Compound A | Kinase X | 15.2 ± 2.1 |
| Compound B | Kinase X | 89.7 ± 5.6 |
| Compound C | Kinase Y | 5.4 ± 1.3 |
| Compound D | Kinase Y | >10,000 |
Troubleshooting and Scientific Integrity
A robust assay is a self-validating one. Including appropriate controls is essential for troubleshooting and ensuring data integrity.[21]
-
High Background Signal: This could be due to contaminated reagents or interference from the test compound.[21] Running a "no enzyme" control with the inhibitor can help identify compound interference.
-
Low Signal-to-Background Ratio: This may indicate low kinase activity, suboptimal reagent concentrations, or an inappropriate substrate.
-
Variable IC50 Values: Inconsistent ATP concentration, reaction time outside the linear range, or compound instability can lead to variability.[19]
Signaling Pathway Context
To fully appreciate the impact of a 7-deazapurine derivative, it is crucial to understand the signaling pathway in which the target kinase operates. For example, inhibiting a key kinase in a cancer-related pathway can block downstream signaling events that promote cell proliferation and survival.
Caption: Inhibition of a signaling pathway by a 7-deazapurine derivative.
Conclusion
The in vitro kinase inhibition assay is an indispensable tool in the development of novel therapeutics. By following a well-structured and rigorously controlled protocol, researchers can confidently evaluate the inhibitory potential of 7-deazapurine derivatives. The insights gained from these assays are fundamental for lead optimization and for advancing our understanding of kinase biology.
References
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National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
MDPI. (2023, August 4). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Retrieved from [Link]
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PubMed. (2023, August 4). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Retrieved from [Link]
-
Springer Protocols. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]
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BellBrook Labs. (2025, November 3). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
Bioinformatics. (n.d.). IC50-to-Ki converter. Retrieved from [Link]
-
PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
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PubMed Central. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Retrieved from [Link]
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ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
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Application Note: Interrogating Kinase Signaling Pathways Using 7-Azaindole Derivatives in Cell-Based Assays
Introduction: The Power of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure in modern medicinal chemistry, particularly for the development of potent and selective protein kinase inhibitors.[1] Protein kinases are a vast family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3]
The efficacy of the 7-azaindole core lies in its unique ability to act as an ATP-competitive inhibitor. It effectively mimics the adenine portion of ATP, forming two crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.[4][5][6] This structural motif serves as the foundation for numerous clinical candidates and approved drugs targeting a wide array of kinases, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][6][7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 7-azaindole derivatives, such as N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , in robust cell-based signaling assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are self-validating and grounded in established scientific principles. The goal is to empower researchers to accurately characterize the cellular potency, selectivity, and mechanism of action of this important class of compounds.
Part 1: Foundational Principles of Cell-Based Kinase Assays
While biochemical assays using purified enzymes are invaluable for determining direct inhibitory activity, they cannot capture the complexities of the cellular environment.[3] Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with intact signaling cascades.[2][10] Selecting the appropriate assay is critical and depends on the specific scientific question being addressed.
Key Assay Formats
-
Cellular Phosphorylation Assays: These assays directly measure the activity of a kinase by quantifying the phosphorylation of its specific downstream substrate within the cell. This provides a direct and mechanistic readout of target inhibition.[11]
-
Target Engagement Assays: These advanced assays confirm that the compound physically binds to its intended kinase target inside living cells, providing crucial evidence of on-target activity.[11]
-
Cell Proliferation & Viability Assays: These phenotypic assays measure the ultimate functional outcome of inhibiting a kinase pathway that is critical for cell survival and growth, such as in cancer cell lines.[3][7]
Modern assays often employ proximity-based technologies like TR-FRET, BRET, and AlphaScreen®, which offer homogeneous (no-wash), high-throughput formats with exceptional sensitivity and signal-to-noise ratios.[12][13][14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a long-lifetime lanthanide donor fluorophore and a conventional acceptor. The time-resolved detection minimizes background fluorescence, resulting in a highly robust assay.[15][16]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET utilizes a bioluminescent luciferase as the donor and a fluorescent protein as the acceptor. Because it does not require an external light source for excitation, it eliminates issues of phototoxicity and autofluorescence.[17][18][19]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology involves a donor bead that releases singlet oxygen upon excitation, which travels to a nearby acceptor bead to generate a strong chemiluminescent signal.[13][20]
Table 1: Comparison of Common Cell-Based Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Cellular Phosphorylation (TR-FRET) | Measures phosphorylation of a specific substrate using donor/acceptor-labeled antibodies.[21] | Direct, mechanistic readout; Homogeneous format; High signal-to-background.[16] | Requires high-quality, phospho-specific antibodies; Indirectly measures kinase activity. |
| Target Engagement (NanoBRET™) | Measures compound displacement of a fluorescent tracer from a luciferase-tagged kinase in live cells.[11] | Confirms intracellular target binding; Ratiometric; Live cells.[19] | Requires genetic modification of cells (luciferase fusion); Tracer development can be complex. |
| Cell Proliferation (Resazurin) | Measures metabolic activity as an indicator of cell viability.[7] | Simple, inexpensive; Measures functional outcome; Widely applicable. | Indirect measure of kinase inhibition; Can be confounded by off-target cytotoxicity. |
| Reporter Gene Assay | Measures transcriptional activity of a promoter responsive to a specific signaling pathway.[2] | Amplified signal; Can measure downstream pathway effects. | Indirect and delayed readout of kinase activity; Prone to off-target effects. |
Part 2: Experimental Design & Self-Validating Protocols
The trustworthiness of any protocol lies in its design. A well-designed experiment includes the necessary controls and optimization steps to ensure the data is accurate, reproducible, and meaningful.
Causality in Experimental Choices
-
Cell Line Selection: The choice of cell line is paramount. It must express the target kinase at a sufficient level and possess a functional signaling pathway that is responsive to modulation.[22] For example, to test an inhibitor of a specific oncogenic kinase, one should choose a cancer cell line known to be dependent on that kinase for its proliferation.[3]
-
Optimizing Cell Density: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.[22] Over-confluent cells can exhibit altered signaling and viability, while too few cells will yield a weak signal.[23]
-
Compound Dose-Response: Testing a compound at a single concentration provides limited information. A full dose-response curve (typically 8-12 points) is essential to determine the potency (e.g., IC50 value) and to identify any potential biphasic or toxic effects at high concentrations.
-
Vehicle Control: The solvent used to dissolve the compound (most commonly DMSO) can have biological effects on its own. Every experiment must include a "vehicle-only" control group to establish the baseline response.
-
Positive and Negative Controls: A known inhibitor of the target kinase should be included as a positive control to validate assay performance. A negative control, such as a structurally similar but inactive compound, can help confirm the specificity of the observed effects.
Caption: General workflow for a cell-based signaling assay.
Part 3: Detailed Methodologies & Protocols
The following protocols are designed to be robust and adaptable for investigating 7-azaindole derivatives.
Protocol 1: Cellular Kinase Phosphorylation Assay (TR-FRET/HTRF®)
This protocol measures the inhibition of a specific substrate phosphorylation event in response to a compound. It is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) sandwich immunoassay principle.[15]
Principle: Cells are treated with the test compound, then lysed. Two antibodies are added to the lysate: one targeting the total substrate protein (labeled with a FRET donor, e.g., Europium cryptate) and a second antibody that specifically recognizes the phosphorylated form of the substrate (labeled with a FRET acceptor, e.g., d2).[21] When the substrate is phosphorylated, the antibodies bind in close proximity, allowing for energy transfer and a high FRET signal. An inhibitor will decrease phosphorylation, leading to a loss of signal.[12]
Caption: Principle of a TR-FRET cellular phosphorylation assay.
Materials:
-
Cell line expressing the target kinase and substrate.
-
White, 384-well tissue culture treated plates.
-
Complete cell culture medium.
-
7-azaindole compound stock (e.g., 10 mM in 100% DMSO).
-
Positive control inhibitor.
-
HTRF® assay kit containing lysis buffer and specific donor/acceptor antibodies.
-
TR-FRET compatible microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) in 20 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.[24]
-
Compound Preparation: Prepare a serial dilution series of the 7-azaindole compound in an appropriate buffer. A common starting point is a 4X final concentration series.
-
Cell Treatment: Add 10 µL of the 4X compound dilutions to the cells. Include vehicle (DMSO) and positive control wells. Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.
-
Cell Lysis: Add 10 µL of the 4X HTRF® lysis buffer to all wells. Incubate for 10-30 minutes at room temperature with gentle shaking.
-
Antibody Addition: Add 10 µL of the pre-mixed HTRF® antibody solution (containing both donor and acceptor antibodies) to each well.
-
Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled reader, measuring emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm) after a time delay (typically 60 µs).[16]
-
Data Analysis: Calculate the HTRF ratio (Acceptor Signal / Donor Signal) * 10,000. Normalize the data to controls and plot the normalized response vs. log[compound concentration] to determine the IC50 value.
Table 2: Example Kinase Inhibition Data for 7-Azaindole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| C-3 aryl-7-azaindole | JAK2 | 260 | [1] |
| 7-azaindole derivative | JAK2 | 1 | [1] |
| 7-azaindole derivative | CDK1 | 7 | [1] |
| 7-azaindole analogue | VEGFR2 | 37 | [1] |
| 7-azaindole derivative | PI3Kγ | 0.5 | [7] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Protocol 2: Cell Proliferation Assay (Resazurin Reduction)
This protocol provides a functional, phenotypic readout of a compound's effect on cell viability. It is particularly useful for screening anti-cancer compounds in relevant tumor cell lines.
Principle: Resazurin (a blue, non-fluorescent dye) is cell-permeable. In viable, metabolically active cells, intracellular reductases convert it to resorufin, a pink, highly fluorescent compound. The fluorescent signal is directly proportional to the number of living cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Clear-bottom, black-walled 96-well or 384-well plates.
-
Complete cell culture medium.
-
7-azaindole compound stock.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Fluorescence microplate reader (Ex/Em ~560/590 nm).
Procedure:
-
Cell Seeding: Seed cells in 90 µL of medium at a low, optimized density that allows for several days of growth (e.g., 1,000-5,000 cells/well for a 96-well plate). Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of 10X compound serial dilutions to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. This duration is typically long enough to observe effects on cell division.
-
Reagent Addition: Add 10 µL (for 96-well) of Resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing time for the color change to develop.
-
Plate Reading: Measure fluorescence at the appropriate wavelengths.
-
Data Analysis: Subtract the background fluorescence (from media-only wells). Normalize the data to the vehicle control (100% viability) and a "no cells" or high-concentration inhibitor control (0% viability). Plot the normalized response to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Live-Cell Target Engagement Assay (NanoBRET™)
This protocol directly measures whether the test compound engages its target kinase inside a living cell.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added, acting as the BRET acceptor.[11] In the absence of a competing compound, tracer binding brings the donor and acceptor into close proximity (<10 nm), resulting in a high BRET signal.[18][19] An effective inhibitor will compete with the tracer for binding, increasing the distance between the donor and acceptor and causing a loss of BRET signal.[17]
Caption: Principle of the NanoBRET™ target engagement assay.
Materials:
-
Cell line stably or transiently expressing the NanoLuc®-kinase fusion protein.
-
White, 96-well or 384-well assay plates.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).
-
7-azaindole compound stock.
-
Luminometer capable of measuring dual-filtered emissions (e.g., 460 nm for donor, >600 nm for acceptor).
Procedure:
-
Cell Preparation: Harvest and resuspend cells expressing the NanoLuc®-kinase fusion in Opti-MEM®.
-
Compound Plating: Prepare serial dilutions of the 7-azaindole compound directly in the assay plate.
-
Tracer Addition: Add the NanoBRET™ Tracer at its pre-determined optimal concentration to the cell suspension.
-
Cell Addition: Dispense the cell/tracer mixture into the assay plate containing the compounds.
-
Incubation: Incubate the plate for approximately 2 hours at 37°C, 5% CO₂ to allow the compound to reach equilibrium.
-
Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's protocol and add it to all wells.
-
Plate Reading: Read the plate within 10 minutes of substrate addition, measuring both the donor (luminescence) and acceptor (filtered luminescence) signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Signal / Donor Signal). After background correction, plot the corrected ratio against the log[compound concentration] to determine the IC50, which reflects the potency of target engagement.
References
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- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
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- Revvity. HTRF Principle.
- BenchChem. (2025).
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- National Institutes of Health (NIH). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays.
- Revvity. HTRF Basics.
- Thermo Fisher Scientific. Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader.
- Marin Biologic Laboratories.
- Portland Press. A beginner's guide to bioluminescence resonance energy transfer (BRET).
- PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
- Emerald Cloud Lab. (2024).
- DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
- Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer).
- Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer).
- MDPI. (2023).
- MDPI. (2022). Developments in FRET- and BRET-Based Biosensors.
- Revvity. HTRF - Guide to homogeneous time resolved fluorescence.
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- BMG LABTECH. (2020).
- BioTechniques. (2019). Best practice in bioassay development.
- Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- News-Medical.Net. Bioluminescence Resonance Energy Transfer (BRET).
- PubMed Central.
- Profacgen. Cell-based Kinase Assays.
- Sigma-Aldrich. Kinase Assay Kit.
- ACS Publications. (2021).
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Smolecule. (2024). Buy 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl].
- ACE Biolabs. This compound.
- PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
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Application Notes & Protocols: A Guide to the Antiviral Activity Evaluation of 7-Deazapurine Analogs Against HCV
Introduction: The Rationale for Targeting HCV with 7-Deazapurine Analogs
Hepatitis C Virus (HCV), a single-stranded RNA virus belonging to the Flaviviridae family, is a primary cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide.[1] The cornerstone of the HCV life cycle is the replication of its RNA genome, a process catalyzed by the viral RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B).[2][3] Due to its essential role in viral replication and the absence of a similar enzyme in mammalian host cells, the NS5B polymerase is a prime and highly specific target for antiviral drug development.[2][3][4]
Nucleoside analogs represent a major class of antiviral agents that function by mimicking natural nucleosides and, upon incorporation into the growing viral RNA chain, lead to premature termination.[5] 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides have emerged as a privileged scaffold in the design of antiviral and antitumor agents.[6][7] The replacement of the N7 atom of the purine ring with a carbon atom alters the electronic properties of the nucleobase and allows for further chemical modifications, which can enhance binding to viral polymerases and improve pharmacokinetic properties.[6][8] Specifically, 7-deaza-adenosine analogs have demonstrated potent and selective inhibition of HCV replication.[8] This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of novel 7-deazapurine analogs against HCV in a preclinical research setting.
I. Foundational In Vitro Evaluation: The HCV Replicon System
The initial assessment of antiviral potency is most efficiently conducted using a subgenomic HCV replicon system. This system utilizes human hepatoma cell lines (typically Huh-7 or its highly permissive derivatives like Huh-7.5) that harbor an autonomously replicating HCV RNA molecule.[9][10] These replicons contain the NS3 to NS5B coding region, which is the minimal sequence required for RNA replication, but lack the structural proteins, rendering them non-infectious and safe for a standard BSL-2 laboratory.[11] For high-throughput screening, replicons are often engineered to include a reporter gene, such as luciferase, allowing for a rapid and quantitative measure of viral replication.[9][12][13]
Core Principle of the Replicon Assay
The fundamental principle is straightforward: a potent antiviral compound will inhibit HCV RNA replication, leading to a dose-dependent decrease in the expression of the reporter gene (e.g., luciferase). By measuring the reporter signal across a range of compound concentrations, we can determine the 50% effective concentration (EC50), a key metric of antiviral potency.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: Fig 1. High-level workflow for antiviral evaluation.
Protocol 1: HCV Replicon Assay for EC50 Determination
Objective: To quantify the dose-dependent inhibition of HCV RNA replication by 7-deazapurine analogs.
Materials:
-
Huh-7.5 cells stably harboring a luciferase-reported HCV subgenomic replicon (e.g., genotype 1b or 2a).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for selection).
-
7-deazapurine analog compounds, dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, trypsinize and count the Huh-7.5 replicon cells.
-
Seed the cells into 96-well white plates at a density of 8 x 10³ cells per well in 100 µL of culture medium (without G418).
-
Rationale: Seeding the day before allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and receptive to treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of the 7-deazapurine analogs in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with DMSO only) and a "cell-free control" (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Rationale: A serial dilution allows for the determination of a dose-response curve. The vehicle control serves as the 100% replication baseline.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Rationale: A 72-hour incubation period allows for multiple rounds of HCV replication, providing a sufficient dynamic range to measure inhibition.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's protocol, add the luciferase reagent to each well.
-
Measure the luminescence using a plate luminometer. The light output is directly proportional to the level of HCV replication.[12]
-
-
Data Analysis:
-
Subtract the average background luminescence (cell-free wells) from all other readings.
-
Normalize the data by expressing the luminescence in treated wells as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to calculate the EC50 value.
-
II. Assessing Compound Safety: The Cytotoxicity Assay
An ideal antiviral drug must be potent against the virus but non-toxic to the host cells. Therefore, it is crucial to evaluate the cytotoxicity of the 7-deazapurine analogs in parallel with the antiviral activity assay. The MTT or MTS assay is a standard colorimetric method for this purpose.[14][15]
Core Principle of the Cytotoxicity Assay
This assay measures the metabolic activity of cells.[15] Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[14][16] The amount of formazan produced is proportional to the number of living cells. A cytotoxic compound will reduce cell viability, leading to a decreased colorimetric signal. This allows for the determination of the 50% cytotoxic concentration (CC50).
Protocol 2: MTT Assay for CC50 Determination
Objective: To quantify the effect of the 7-deazapurine analogs on the viability of the host cells.
Materials:
-
Parental Huh-7.5 cells (without the replicon).
-
Cell Culture Medium (as above, but without G418).
-
7-deazapurine analog compounds, dissolved in DMSO.
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using the parental Huh-7.5 cell line in clear 96-well plates.
-
Rationale: Using the parental cell line ensures that any observed toxicity is due to the compound's effect on the host cell and not an indirect effect of inhibiting the replicon.
-
-
Incubation:
-
Incubate the plates for 72 hours, mirroring the duration of the antiviral assay.
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Normalize the data by expressing the absorbance in treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the CC50 value.
-
The Selectivity Index: A Measure of Therapeutic Window
The therapeutic potential of a compound is best represented by its Selectivity Index (SI).
SI = CC50 / EC50
A higher SI value indicates greater selectivity for the virus over the host cell, signifying a wider therapeutic window and a more promising drug candidate.
III. Elucidating the Mechanism of Action: The NS5B Polymerase Assay
To confirm that the 7-deazapurine analogs are acting on their intended target, a biochemical assay using purified recombinant HCV NS5B polymerase is essential.[2][18]
Caption: Fig 2. Mechanism of NS5B inhibition.
Protocol 3: In Vitro HCV NS5B RdRp Inhibition Assay
Objective: To determine if the 7-deazapurine analogs (in their active triphosphate form) directly inhibit the enzymatic activity of HCV NS5B polymerase.
Materials:
-
Highly purified recombinant HCV NS5B polymerase.
-
The triphosphate form of the 7-deazapurine analog.
-
RNA template (e.g., a homopolymeric template like poly(A)) and a corresponding primer (oligo(U)).
-
A mixture of ATP, CTP, GTP, and a labeled UTP (e.g., [³H]-UTP).
-
Reaction buffer containing MgCl₂, DTT, and other components optimal for NS5B activity.
-
Filter plates and scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microplate, combine the reaction buffer, RNA template/primer, and varying concentrations of the 7-deazapurine analog triphosphate.
-
Add the NS5B enzyme to initiate the reaction.
-
Rationale: This cell-free system isolates the interaction between the compound, the enzyme, and the RNA substrate, providing direct evidence of target engagement.
-
-
Polymerase Reaction:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
During this time, the polymerase will extend the primer by incorporating the NTPs, including the radiolabeled UTP.
-
-
Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate that captures the newly synthesized, high-molecular-weight RNA.
-
Wash the filter to remove unincorporated, low-molecular-weight labeled NTPs.
-
Measure the radioactivity retained on the filter using a scintillation counter. The signal is proportional to the polymerase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the 50% inhibitory concentration (IC50).
-
IV. Validation in an Infectious System: The HCVcc Model
While the replicon system is excellent for initial screening, the HCV cell culture (HCVcc) system provides a more physiologically relevant model.[19][20] This system uses the full-length HCV genome (often the JFH-1 strain) and can produce infectious viral particles that can be used to infect naive cells.[19][20][21] This allows for the evaluation of compounds against the entire viral life cycle, including entry and assembly/release, not just replication.
The protocols for the HCVcc system are more complex, requiring transfection of the full-length viral RNA into permissive cells (like Huh-7.5.1) to generate a viral stock, followed by infection of fresh cells with this stock in the presence of the test compounds.[1][22] The antiviral effect is then typically measured by quantifying viral RNA levels using RT-qPCR or through an infectious focus-forming unit (FFU) assay. This advanced model is critical for validating lead compounds before moving into more complex studies.[23]
Data Presentation: Summarizing Key Findings
Effective data presentation is crucial for comparing the antiviral profiles of different analogs.
Table 1: Antiviral Activity and Cytotoxicity of 7-Deazapurine Analogs
| Compound ID | HCV Replicon EC50 (nM) | NS5B IC50 (nM) | Huh-7.5 CC50 (µM) | Selectivity Index (SI) |
| Analog 7DA-01 | 15 | 12 | >100 | >6667 |
| Analog 7DA-02 | 45 | 50 | >100 | >2222 |
| Analog 7DA-03 | 250 | 235 | 85 | 340 |
| Analog 7DA-04 | 8 | 6 | 50 | 6250 |
| Control | 30 | 28 | >100 | >3333 |
Data are hypothetical and for illustrative purposes only. Control refers to a known HCV inhibitor.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the comprehensive evaluation of 7-deazapurine analogs as potential anti-HCV agents. The workflow progresses from a high-throughput, cell-based replicon assay to determine initial potency and selectivity, to a biochemical assay to confirm the mechanism of action, and finally to a more complex infectious virus system for validation. Analogs demonstrating high potency (low nanomolar EC50), a confirmed mechanism of action against NS5B, and a high selectivity index (SI > 1000) should be prioritized for further preclinical development, including pharmacokinetic studies and evaluation in animal models.
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"anti-dengue virus activity of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives"
An Application Guide to the Evaluation of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives for Anti-Dengue Virus Activity
Authored by a Senior Application Scientist
Foreword: The global health burden of Dengue virus (DENV), a mosquito-borne flavivirus, is immense, with an estimated 390 million infections occurring annually.[1] The clinical spectrum of dengue ranges from a mild febrile illness to severe, life-threatening dengue hemorrhagic fever and dengue shock syndrome.[2] Despite its prevalence, there are no clinically approved, specific antiviral treatments for dengue, making the discovery of novel therapeutic agents a critical priority.[1][3]
The 1H-pyrrolo[2,3-b]pyridine (7-deazapurine) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[4][5] This guide provides a comprehensive framework and detailed protocols for researchers engaged in the discovery and characterization of this compound derivatives as potential inhibitors of the Dengue virus. We will delve into the rationale behind experimental design, provide step-by-step methodologies for key assays, and offer insights into data interpretation, grounding our discussion in established scientific principles.
Rationale and Proposed Mechanism of Action
The DENV genome is a single-stranded, positive-sense RNA that encodes three structural proteins (Capsid, prM, Envelope) and seven non-structural (NS) proteins.[6] The NS proteins, particularly the NS3 protease/helicase and the NS5 RNA-dependent RNA polymerase (RdRp), are essential for viral replication and represent prime targets for antiviral drug development.[1][7]
While the precise target of this compound derivatives requires empirical validation, related heterocyclic compounds have been shown to inhibit DENV by targeting the RNA replication step.[8][9] It is hypothesized that this scaffold could interfere with the function of the viral replication complex. A plausible mechanism is the inhibition of the NS5 RdRp, preventing the synthesis of new viral RNA genomes.[7] This guide outlines the necessary experiments to test this hypothesis, starting from broad antiviral activity screening to more focused mechanism-of-action studies.
General Synthetic Approach
The synthesis of novel derivatives is the starting point for any structure-activity relationship (SAR) study. The this compound core can be functionalized using modern cross-coupling methodologies. A representative, though adaptable, synthetic strategy often involves a key Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reaction to install desired substituents on the pyrrolopyridine core.[4][10] A generalized scheme is presented below.
Caption: A generalized synthetic route for creating a library of derivatives.
Experimental Workflow for Antiviral Evaluation
A systematic, multi-stage approach is essential to identify and validate potent and specific antiviral compounds while eliminating those with undesirable properties like cytotoxicity. The workflow progresses from high-throughput primary screens to more detailed secondary and mechanistic assays.
Caption: High-level workflow for antiviral drug discovery and characterization.
Detailed Application Protocols
The following protocols are foundational for assessing the anti-dengue activity of the synthesized compounds. It is crucial to perform these assays with appropriate controls, including a vehicle control (e.g., DMSO), an uninfected cell control, and an infected/untreated control.[11] A known DENV inhibitor can also be included as a positive control.[6]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing antiviral efficacy, one must determine the concentration at which a compound harms the host cells.[12] A high cytotoxic effect can be mistaken for antiviral activity in primary screens that rely on measuring cell viability.[13] This protocol establishes the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., Vero, Huh-7, or HEK293) in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and incubate overnight.[14][15]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for a period that matches the duration of the antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.[14]
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Primary Antiviral Screening (High-Content Imaging)
Causality: This cell-based assay provides a robust method for the primary screen by directly visualizing and quantifying the level of viral protein expression within infected cells.[16] This approach simultaneously allows for the assessment of cytotoxicity by counting the number of cell nuclei.
Methodology:
-
Cell Seeding: Seed host cells (e.g., HEK293 or Huh-7) in a 384-well, clear-bottom imaging plate and incubate overnight.[16]
-
Compound Treatment & Infection: Add test compounds to the wells at a fixed concentration (e.g., 10 µM). Shortly after, infect the cells with a DENV serotype (e.g., DENV-2) at a multiplicity of infection (MOI) of 0.5.[16]
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral replication.[17]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against a DENV protein, such as the envelope (E) protein (e.g., monoclonal antibody 4G2).[17]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).
-
Counterstain the cell nuclei with Hoechst or DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. The analysis software will quantify the percentage of infected cells (green fluorescence) and the total number of cells (blue nuclei).[11]
-
Hit Criteria: A primary hit is typically defined as a compound that causes a significant reduction in infection (e.g., >80% inhibition) with minimal effect on cell number (e.g., <20% cytotoxicity).[16]
Protocol 3: Viral Titer Reduction (Plaque Reduction Neutralization Test - PRNT)
Causality: The PRNT is considered the gold standard for quantifying the titer of infectious virus particles.[18][19] This assay directly measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[20] This provides definitive confirmation of antiviral activity.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or LLC-MK2) in 12- or 24-well plates and grow until confluent.[19]
-
Compound-Virus Incubation: Prepare serial dilutions of the hit compounds. Mix each dilution with a standardized amount of DENV (e.g., 50-100 plaque-forming units or PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 100-200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% carboxymethylcellulose or agar) mixed with growth medium. This restricts the spread of progeny virus, ensuring that each infectious particle forms a distinct plaque.[20]
-
Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO₂ to allow plaques to develop.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution of crystal violet to visualize the plaques against the background of living cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
Protocol 4: Viral RNA Quantification (qRT-PCR)
Causality: This molecular assay quantifies the amount of viral RNA produced, providing a sensitive measure of viral replication.[21] It is an excellent orthogonal method to confirm the results of the PRNT and can be adapted for higher throughput.[22]
Methodology:
-
Experimental Setup: Infect cells in a multi-well plate (e.g., 24-well) with DENV in the presence of serially diluted compounds, as described in the other assays.
-
Sample Collection: At a defined time post-infection (e.g., 48 hours), harvest the cell culture supernatant.
-
RNA Extraction: Isolate viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Perform a one-step or two-step quantitative reverse transcription PCR using primers and a probe targeting a conserved region of the DENV genome, such as the 3' UTR or the capsid gene.[23][24][25]
-
Each reaction should include the extracted RNA, primers, probe (e.g., TaqMan), and the appropriate master mix.[21]
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., reverse transcription at 50°C, denaturation at 95°C, followed by 40-45 cycles of amplification).[25]
-
-
Data Analysis: Use a standard curve generated from in vitro transcribed RNA of known copy numbers to quantify the viral RNA copies per milliliter in each sample.[22][24] Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control and determine the EC50.
Data Presentation and Interpretation
To effectively compare the antiviral potential of different derivatives, the results must be quantified and presented clearly. The key parameters are the EC50, CC50, and the Selectivity Index (SI).
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., plaque formation, viral RNA levels) by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%.
-
Selectivity Index (SI): Calculated as CC50 / EC50. The SI is a critical measure of the compound's therapeutic window. A higher SI value (typically >10) indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells, making it a more promising candidate for further development.[14]
Table 1: Sample Data Summary for this compound Derivatives against DENV-2
| Compound ID | R¹ Group | R² Group | EC50 (µM) [PRNT] | CC50 (µM) [MTT] | Selectivity Index (SI) |
| XYZ-001 | Phenyl | H | 2.5 | >100 | >40 |
| XYZ-002 | 4-F-Phenyl | H | 1.8 | >100 | >55 |
| XYZ-003 | Pyridin-3-yl | H | 5.1 | 85 | 16.7 |
| XYZ-004 | Phenyl | CH₃ | 15.6 | >100 | >6.4 |
| Control Drug | - | - | 0.8 | 95 | 118.8 |
Elucidating the Mechanism of Action
Once potent and selective inhibitors are identified, the next logical step is to determine where in the viral life cycle they act.
Time-of-Addition Assay
This assay differentiates between inhibitors of entry, replication, and egress/assembly. The compound is added at different time points relative to viral infection.
-
Entry Inhibitors: Only effective when added at the beginning of or during the infection period.
-
Replication Inhibitors: Effective when added after viral entry but before the completion of the replication cycle.[8]
-
Assembly/Egress Inhibitors: Effective only when added late in the infection cycle.
Caption: Principle of a time-of-addition assay to pinpoint the inhibited viral stage.
Dengue Virus Replicon Assay
To specifically confirm that a compound inhibits viral RNA replication, a DENV replicon system can be used. These are sub-genomic viral RNAs that can replicate autonomously but cannot produce infectious particles because the structural genes have been replaced with a reporter gene (e.g., luciferase).[6] A reduction in the reporter signal in the presence of a compound is direct evidence of replication inhibition.[8]
Conclusion
This guide provides a robust, scientifically grounded framework for the systematic evaluation of this compound derivatives as potential anti-dengue virus agents. By integrating cytotoxicity assessment with a tiered screening approach—from high-content primary assays to gold-standard plaque reduction assays and mechanistic studies—researchers can efficiently identify and characterize promising lead candidates. The protocols and workflows described herein are designed to ensure data integrity and provide a clear path from initial synthesis to lead compound validation.
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"MTT assay protocol for assessing cytotoxicity of pyrrolo[2,3-b]pyridine compounds"
Application Note & Protocol
Assessing the Cytotoxicity of Pyrrolo[2,3-b]pyridine Compounds Using the MTT Colorimetric Assay
Abstract
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing in vitro cytotoxicity.[1][2] This application note provides a detailed, field-proven protocol for evaluating the cytotoxic potential of pyrrolo[2,3-b]pyridine compounds, a class of heterocyclic scaffolds of significant interest in drug discovery.[3] We delve into the core principles of the assay, offer a step-by-step experimental workflow, and provide critical insights into assay validation, data interpretation, and troubleshooting to ensure the generation of accurate and reproducible results.
Introduction: The Role of the MTT Assay in Drug Discovery
The pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer potential.[3][4] A crucial first step in characterizing these novel compounds is determining their effect on cell viability and proliferation. The MTT assay serves as a reliable, high-throughput method for this purpose.
The assay provides a quantitative measure of cellular metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[2][5] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7] This conversion only occurs in metabolically active cells.[8] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer, providing a direct readout of cell viability.[9]
Principle and Mechanism of the MTT Assay
The core of the MTT assay is an enzymatic redox reaction.[10] Viable cells with intact mitochondrial function possess dehydrogenase enzymes that cleave the tetrazolium ring of MTT.[1] This intracellular reduction converts the pale yellow MTT into dark purple, water-insoluble formazan crystals that accumulate within the cell.[7]
Dead cells, having lost their metabolic activity and mitochondrial integrity, are incapable of this conversion.[9] Therefore, the amount of formazan produced is directly proportional to the number of viable cells in the well.[9] A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, is added to dissolve these crystals, resulting in a colored solution whose absorbance can be measured spectrophotometrically, usually between 550 and 600 nm.[6][7]
Caption: Biochemical pathway of the MTT reduction to formazan by viable cells.
Materials and Reagents
Equipment:
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Laminar Flow Hood (Class II)
-
Microplate Reader (with absorbance detection at 570 nm and a reference wavelength of ~630-690 nm)
-
Inverted Microscope
-
Multichannel Pipettes (8 or 12-channel)
-
Standard Pipettes (P20, P200, P1000)
-
Sterile Serological Pipettes
-
Hemocytometer or Automated Cell Counter
-
Orbital Shaker
Reagents & Consumables:
-
Pyrrolo[2,3-b]pyridine test compounds
-
Selected cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom tissue culture plates
-
Sterile pipette tips and microcentrifuge tubes
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Phase 1: Preparation & Cell Seeding
-
Prepare MTT Stock Solution (5 mg/mL):
-
Under sterile conditions, dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[11]
-
Filter-sterilize the solution using a 0.2 µm syringe filter to remove any undissolved particles.[11]
-
Scientist's Note: MTT is light-sensitive. Store the stock solution wrapped in aluminum foil at 4°C for short-term use (weeks) or at -20°C for long-term storage.[11]
-
-
Prepare Pyrrolo[2,3-b]pyridine Compounds:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of each pyrrolo[2,3-b]pyridine compound in 100% DMSO.
-
Rationale: Pyrrolo[2,3-b]pyridine scaffolds are typically organic compounds with low aqueous solubility.[4] DMSO is a standard solvent, but its final concentration in the cell culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[12]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations.
-
-
Cell Culture & Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency in their exponential growth phase.[13]
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (see Section 5) and seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To avoid the "edge effect," where cells in the outer wells grow differently, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[14]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume exponential growth.
-
Phase 2: Compound Treatment and Incubation
-
Treatment: After 24 hours, aspirate the old medium. Add 100 µL of medium containing the various concentrations of the pyrrolo[2,3-b]pyridine compounds to the appropriate wells.
-
Controls: It is critical to include the following controls on every plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration test wells (e.g., 0.5% DMSO). This represents 100% cell viability.
-
Untreated Control: Cells in medium without any compound or vehicle.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm assay performance.
-
Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Phase 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Scientist's Note: The optimal incubation time can vary between cell lines and should be determined during assay optimization.[15] Check for the formation of purple precipitate under a microscope.
-
-
Solubilize Formazan:
-
Read Absorbance: Measure the absorbance at a primary wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance from cell debris and other factors.
Caption: High-level experimental workflow for the MTT cytotoxicity assay.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values from the media blank wells and subtract this value from all other experimental wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.
Trustworthiness: Assay Validation and Critical Parameters
A protocol's trustworthiness is defined by its robustness and self-validating controls.
Cell Seeding Density
The number of cells seeded is critical. Too few cells will result in a low signal, while too many can lead to overgrowth, nutrient depletion, and a non-linear response.[12] An optimal density should be determined empirically for each cell line by performing a growth curve and ensuring the cells are in the exponential growth phase at the time of the assay.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Must be optimized; ensures cells are in log growth phase throughout the experiment. |
| Compound Incubation | 24, 48, or 72 hours | Time-dependent effects are common; multiple time points provide a fuller picture of cytotoxicity. |
| MTT Incubation | 2 - 4 hours | Sufficient time for formazan development without causing toxicity from the MTT reagent itself. |
| Final DMSO Conc. | < 0.5% (v/v) | High concentrations of DMSO are cytotoxic and will confound results. |
Addressing Compound Interference
Pyrrolo[2,3-b]pyridine compounds, like other novel chemical entities, can potentially interfere with the assay.[20] It is essential to perform a control experiment to test for this.
-
Direct MTT Reduction Control: Set up wells containing the highest concentration of each test compound in cell-free medium. Add the MTT reagent and follow the protocol as usual. If a significant color change occurs, it indicates the compound can directly reduce MTT, leading to a false positive signal (i.e., underestimation of cytotoxicity).[20]
-
Colorimetric Interference: If the compounds themselves are colored (especially yellow or purple), they can interfere with the absorbance reading. Measure the absorbance of the compound in DMSO at 570 nm to check for this.
If significant interference is detected, alternative cytotoxicity assays that do not rely on this redox chemistry (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a neutral red uptake assay) should be considered.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate[14]- Incomplete formazan solubilization | - Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for data.- Increase shaking time or gently pipette up and down after adding DMSO.[17] |
| Low Absorbance Signal | - Too few cells seeded- Insufficient MTT incubation time- Cell death due to over-confluency or contamination | - Optimize cell seeding density.- Increase MTT incubation time (e.g., from 2 to 4 hours).- Use cells in the exponential growth phase and practice aseptic technique.[12] |
| High Background Absorbance | - Microbial contamination of medium or reagents- Phenol red in the medium can interfere[12]- Direct reduction of MTT by serum components | - Use fresh, sterile reagents.- Consider using phenol red-free medium for the MTT incubation step.- Use serum-free medium during the 2-4 hour MTT incubation step to reduce background. |
Conclusion
The MTT assay is a powerful tool for the initial cytotoxic screening of novel pyrrolo[2,3-b]pyridine compounds. By following this detailed protocol, paying close attention to critical parameters, and implementing proper controls for compound interference, researchers can generate reliable and reproducible data. This information is foundational for guiding structure-activity relationship (SAR) studies and advancing promising compounds in the drug development pipeline.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from Wikipedia. [Link]
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The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from TFOT website. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]
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Roudkenar, M. H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. [Link]
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ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? Retrieved from ResearchGate. [Link]
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YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from YouTube. [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. [Link]
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SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from SlideShare. [Link]
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YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from YouTube. [Link]
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ResearchGate. (2025, August 6). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Retrieved from ResearchGate. [Link]
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Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl-. Retrieved from Pipzine Chemicals website. [Link]
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ResearchGate. (2025, August 5). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from ResearchGate. [Link]
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CLS. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from CLS website. [Link]
-
ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray website. [Link]
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YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from YouTube. [Link]
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Microbe Online. (2022, October 5). Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. Retrieved from Microbe Online. [Link]
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Reddit. (2023, December 18). struggling with MTT assay. Retrieved from Reddit. [Link]
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NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from NAMSA website. [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from MDPI website. [Link]
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Application Notes and Protocols: In Vitro ADME Profiling of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Authored by: Senior Application Scientist, DMPK Division
Introduction: The Imperative of Early ADME Profiling in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant proportion of drug candidates fail in later stages due to suboptimal pharmacokinetic properties. Therefore, the early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is not merely a screening step but a critical, data-driven strategy to guide medicinal chemistry efforts.[1][2][3] By identifying potential liabilities such as poor permeability, high metabolic turnover, or potential for drug-drug interactions (DDI), project teams can prioritize compounds with the highest probability of success in vivo.[1]
This guide focuses on the in vitro ADME profiling of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , a compound featuring the 7-azaindole scaffold. This particular scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapies due to its unique ability to form key hydrogen bond interactions with protein targets.[4][5] However, the physicochemical properties and metabolic fate of such molecules must be thoroughly characterized.[5] These application notes provide a structured framework and detailed protocols for assessing the core ADME properties of this, and structurally related, novel chemical entities.
Section 1: Foundational Physicochemical Properties
Before delving into complex biological assays, a baseline understanding of the compound's physicochemical nature is essential. Properties like aqueous solubility and lipophilicity (LogD) fundamentally influence a compound's behavior in virtually all subsequent ADME assays.
1.1 Kinetic Aqueous Solubility
Rationale: Sufficient aqueous solubility is a prerequisite for oral absorption and for obtaining reliable data in many in vitro assays. Poor solubility can lead to underestimated permeability and metabolic instability, and can be a source of experimental irreproducibility. This protocol outlines a high-throughput kinetic solubility assessment.
Protocol: Kinetic Solubility in Phosphate-Buffered Saline (PBS)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Assay Plate Preparation: Add the DMSO stock solution to wells of a 96-well microplate containing phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of ≤1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Sample Analysis: Analyze the concentration of the compound in the supernatant by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) after centrifugation to pellet any precipitate.
-
Data Interpretation: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Section 2: In Vitro Metabolism and Stability Assessment
Metabolism, predominantly occurring in the liver, is a primary mechanism of drug clearance.[6] Assessing metabolic stability is crucial for predicting a drug's half-life and potential dosing regimen. We will cover two fundamental assays using liver microsomes and hepatocytes.
2.1 Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[6] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism and calculate its intrinsic clearance (Clint).[6][7]
Protocol: HLM Stability Assay
-
Reagent Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLM) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[7][8] Keep on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[7]
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution (final concentration typically 1 µM) at 37°C for 5-10 minutes.[9]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[9]
-
Negative controls should be run in parallel by substituting the NADPH system with a buffer.[7]
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Workflow for Microsomal Stability Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
4.2 Caco-2 Cell Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. [12][13]This model is more complex than PAMPA as it includes not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive prediction of in vivo absorption. [13][14]The assay measures permeability in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer. [14]2. Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values. [14][15]3. Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For A-B transport: Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. [15] * For B-A transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber. [15]4. Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time (e.g., 2 hours), take samples from the receiver chamber. [13]5. Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 is generally considered an indication that the compound is a substrate for an active efflux transporter (like P-glycoprotein). [14]
-
Section 5: Plasma Protein Binding (PPB)
Rationale: Once absorbed, drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and cleared. [16][17]Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and pharmacokinetic data. Rapid Equilibrium Dialysis (RED) is a widely accepted method for this measurement. [16][18] Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: Prepare the RED device inserts, which contain two chambers separated by a semi-permeable dialysis membrane (8K MWCO). [19]2. Sample Preparation: Spike plasma (human, rat, etc.) with the test compound at a final concentration of 1-10 µM. [16]3. Assay Loading:
-
Add the compound-spiked plasma to the sample chamber of the RED insert.
-
Add dialysis buffer (PBS, pH 7.4) to the adjacent buffer chamber. [16]4. Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 hours to allow the free compound to reach equilibrium across the membrane. [16]5. Sampling and Matrix Matching:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To ensure accurate comparison during analysis, mix the plasma sample with an equal volume of fresh buffer, and mix the buffer sample with an equal volume of blank plasma.
-
-
Analysis: Precipitate proteins with cold acetonitrile and analyze the concentrations in both chambers by LC-MS/MS.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
-
% Bound = (1 - fu) * 100
-
Table 2: Hypothetical Integrated ADME Profile for this compound
| Parameter | Assay | Result | Interpretation |
| Metabolism | Human Liver Microsomes | t½ = 25 min; Clint = 55 µL/min/mg | High intrinsic clearance; likely susceptible to rapid Phase I metabolism. |
| Human Hepatocytes | t½ = 18 min; Clint = 80 µL/min/10⁶ cells | High clearance confirmed in a more complete system. | |
| DDI Potential | CYP Inhibition (IC50) | CYP3A4 = 8.9 µM; CYP2D6 = 15.8 µM | Moderate inhibitor of CYP3A4, weak inhibitor of CYP2D6. Potential for DDIs. |
| Absorption | PAMPA | Pe = 15 x 10⁻⁶ cm/s | High passive permeability. |
| Caco-2 | Papp (A-B) = 18 x 10⁻⁶ cm/s; ER = 3.5 | High absorption, but is a substrate for active efflux (ER > 2). | |
| Distribution | Plasma Protein Binding (RED) | % Bound (Human) = 98.5% | Highly bound to plasma proteins; low free fraction may impact in vivo efficacy. |
Conclusion and Forward Look
The integrated in vitro ADME data provides a comprehensive, albeit preliminary, profile of this compound. The hypothetical results in Table 2 suggest a compound with high permeability that is unfortunately offset by high metabolic clearance and significant efflux, indicating potential challenges with oral bioavailability. Furthermore, its high plasma protein binding and moderate CYP3A4 inhibition suggest that careful consideration of dosing and potential drug interactions would be necessary. This multi-parametric dataset is invaluable for medicinal chemists, enabling them to make informed decisions on whether to advance the compound, terminate it, or undertake structural modifications to mitigate the identified liabilities (e.g., blocking metabolic "soft spots" or reducing efflux recognition).
References
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- Merck Millipore. (n.d.). Metabolic Stability Assays.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Protocol Exchange. (2018). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
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- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Caco2 assay protocol. (n.d.).
- Evotec. (n.d.). Hepatocyte Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec website.
- ACS Medicinal Chemistry Letters. (2020). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- J-Stage. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Mercell. (n.d.). metabolic stability in liver microsomes.
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- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- OMICS Online. (2012). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- SpringerLink. (2016). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
- Selvita. (n.d.). In Vitro ADME.
- NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
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- ResearchGate. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding.
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- Admescope. (2024). Fast turnaround early ADME in vitro screening available!.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
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- Science.org. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies.
- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
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- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
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Application Notes and Protocols: Investigating the Anti-Fibrotic Potential of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in TGF-β-Activated Hepatic Stellate Cells
For Research Use Only.
Introduction: Targeting the Engine of Liver Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is the common pathological outcome of chronic liver injury and a precursor to cirrhosis and hepatocellular carcinoma.[1] The activation of hepatic stellate cells (HSCs) is the central event driving this process.[2] In a healthy liver, HSCs are quiescent, vitamin A-storing cells.[3] However, upon liver injury, they undergo a dramatic transformation into proliferative, contractile, and pro-inflammatory myofibroblast-like cells, which are the primary source of ECM proteins like collagen.[2][3]
Transforming Growth Factor-beta (TGF-β) is recognized as the master profibrogenic cytokine that orchestrates HSC activation and the subsequent fibrotic cascade.[1] This central role makes the TGF-β signaling pathway a prime target for anti-fibrotic therapies. This document provides a comprehensive guide for researchers on the use of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , a small molecule compound, to investigate its potential anti-fibrotic effects in a TGF-β-induced model of HSC activation.
Based on its core structure, 1H-pyrrolo[2,3-b]pyridine, which is a common scaffold in various kinase inhibitors, it is hypothesized that this compound functions as an inhibitor of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] Inhibition at this crucial juncture is expected to block downstream signaling and prevent the pro-fibrotic gene expression program initiated by TGF-β.
Mechanism of Action: Intercepting the Pro-Fibrotic Signal
The canonical TGF-β signaling pathway in HSCs is a well-elucidated cascade. Understanding this pathway is critical to appreciating the hypothesized mechanism of this compound.
-
Ligand Binding and Receptor Complex Formation: Active TGF-β binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[3]
-
TβRI (ALK5) Recruitment and Activation: This binding recruits and forms a heterotetrameric complex with the TGF-β type I receptor (TβRI/ALK5). TβRII then phosphorylates the glycine-serine rich (GS) domain of ALK5, activating its kinase function.[3]
-
SMAD Phosphorylation: Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.[3][4]
-
SMAD Complex Formation and Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus.[4]
-
Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences (SMAD-binding elements) in the promoter regions of target genes to regulate their expression.[3] Key pro-fibrotic target genes include those for α-smooth muscle actin (ACTA2), type I collagen (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP1).
This compound is proposed to be an ATP-competitive inhibitor of the ALK5 kinase domain. By blocking ALK5's ability to phosphorylate SMAD2 and SMAD3, the compound is expected to halt the entire downstream signaling cascade, thereby preventing the expression of genes responsible for the myofibroblastic and fibrogenic phenotype of activated HSCs.
Visualizing the Pathway and Point of Inhibition
Caption: TGF-β signaling pathway in HSCs and the hypothesized inhibitory point of this compound.
Experimental Design and Workflow
A typical experimental workflow to evaluate the anti-fibrotic efficacy of this compound involves culturing an immortalized human HSC line (e.g., LX-2), inducing a fibrotic phenotype with recombinant human TGF-β1, and treating the cells with the compound. The effectiveness of the treatment is then assessed through various molecular and cellular assays.
High-Level Experimental Workflow Diagram
Caption: Overview of the experimental workflow for testing the compound's efficacy.
Detailed Protocols
Protocol 1: Culture and Maintenance of LX-2 Cells
LX-2 is an immortalized human hepatic stellate cell line that retains key features of activated HSCs and is a widely used model for studying liver fibrosis.
Materials:
-
LX-2 cells
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
6-well and 24-well tissue culture plates
Procedure:
-
Culture Medium: Prepare complete growth medium by supplementing high-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture LX-2 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 5-7 mL of complete growth medium to neutralize the trypsin and collect the cell suspension.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding: Seed cells into new flasks or plates for experiments at a recommended density (e.g., 1 x 10⁵ cells/mL). For experiments, seed cells in 6-well or 24-well plates and allow them to adhere and grow for 24 hours.
Protocol 2: TGF-β1 Stimulation and Compound Treatment
Materials:
-
LX-2 cells seeded in appropriate plates
-
DMEM with 0.5% FBS (Starvation Medium)
-
Recombinant Human TGF-β1 (stock solution, e.g., 10 µg/mL in sterile 4 mM HCl with 0.1% BSA)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in starvation medium just before use. Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Serum Starvation: Once cells are ~70% confluent, aspirate the complete growth medium, wash once with PBS, and replace with Starvation Medium. Incubate for 24 hours to synchronize cells and reduce basal signaling.
-
Pre-treatment: Prepare working concentrations of the compound (e.g., 0.1, 1, 10 µM) in fresh Starvation Medium. Aspirate the old medium from the cells and add the compound-containing medium. Include a "Vehicle Control" group with 0.1% DMSO. Incubate for 1 hour.
-
TGF-β1 Stimulation: Add TGF-β1 directly to the medium to a final concentration of 5 ng/mL. Include a "Control" group (no TGF-β1, no compound) and a "TGF-β1 only" group (vehicle + TGF-β1).
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression
Purpose: To quantify the mRNA levels of key fibrotic genes.
Procedure:
-
RNA Isolation: After treatment, wash cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit). Isolate total RNA according to the manufacturer's protocol.
-
Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for target genes (ACTA2, COL1A1, TIMP1) and a housekeeping gene (GAPDH or ACTB).
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treated groups to the unstimulated control group.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ACTA2 | CTATGAGGGCTATGCCTTGCC | GCTCAGCAGTAGTAACGAAGGA |
| COL1A1 | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| TIMP1 | CTTCTGCAATTCCGACCTCGT | ACAGCGTCGAATCCTTTGAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| Table 1: Example primer sequences for human genes. |
Protocol 4: Western Blotting for Protein Expression and Signaling
Purpose: To assess the phosphorylation of SMAD2/3 and the protein levels of fibrotic markers.
Procedure:
-
Protein Lysis: After treatment, place plates on ice, wash cells with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSMAD2/3, anti-SMAD2/3, anti-α-SMA, anti-Collagen I, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Expected Results and Data Interpretation
The following table summarizes the anticipated outcomes if this compound effectively inhibits TGF-β signaling in HSCs.
| Assay | TGF-β1 Only | TGF-β1 + Compound | Interpretation |
| qPCR | Increased mRNA of ACTA2, COL1A1, TIMP1 | Dose-dependent decrease in mRNA levels | Compound inhibits pro-fibrotic gene transcription. |
| Western Blot | Increased pSMAD2/3 ratio, α-SMA, and Collagen I protein | Dose-dependent decrease in pSMAD2/3 ratio and fibrotic proteins | Compound blocks SMAD signaling and downstream protein synthesis. |
| Immunofluorescence | Prominent α-SMA stress fiber formation | Reduced α-SMA staining and disorganized fibers | Compound prevents the myofibroblastic transdifferentiation of HSCs. |
| Table 2: Summary of expected experimental outcomes. |
A successful experiment will show that TGF-β1 robustly induces fibrotic markers and that co-treatment with this compound attenuates these effects in a dose-dependent manner. The key mechanistic readout is the reduction in the pSMAD2/3 to total SMAD2/3 ratio, which would provide strong evidence that the compound acts at or upstream of SMAD phosphorylation, consistent with the hypothesized ALK5 inhibition.
References
-
Dooley, S., & ten Dijke, P. (2012). TGF-β in Liver Fibrosis and Cancer. Oncogene, 31(25), 3041-3054. [Link]
-
Dudas, J., Mansuroglu, T., & Batusic, D. S. (2019). TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019. International Journal of Molecular Sciences, 20(22), 5643. [Link][1][3][6]
-
Frontiers in Physiology. (2023). Signaling pathways that activate hepatic stellate cells during liver fibrosis. Frontiers. [Link][4][5]
-
PubMed. (2019). TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019. [Link][1]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link][1]
-
QIAGEN. (n.d.). Hepatic Fibrosis / Hepatic Stellate Cell Activation. GeneGlobe. [Link][2]
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Bio-protocol. (2016). Cell culture and treatments. [Link][7]
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PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link][4]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
PubMed Central (PMC). (2017). TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity. [Link][9]
-
PubMed Central (PMC). (2009). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link][5]
-
PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. [Link]
-
PubMed Central (PMC). (2024). PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors. [Link][10]
-
PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link][11]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Evaluation of 7-Deazapurine-Modified STING Receptor Agonists
Introduction: The Imperative for Novel STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING, an endoplasmic reticulum (ER)-resident transmembrane protein, triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3][4] This potent immune response has positioned the STING pathway as a highly attractive target for cancer immunotherapy, with the goal of transforming immunologically "cold" tumors into "hot" tumors that are susceptible to immune-mediated destruction.[5][6]
Natural STING agonists are cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA).[2][7] However, the therapeutic development of natural CDNs is hampered by several limitations, including poor membrane permeability due to their negative charges, susceptibility to enzymatic degradation, and potential for off-target systemic inflammation.[2][6] This has spurred the development of novel synthetic STING agonists with improved pharmacological properties.
This guide focuses on a promising strategy in STING agonist design: the incorporation of 7-deazapurine nucleosides into the CDN scaffold.
The Rationale for 7-Deazapurine Modification
7-Deazapurine nucleosides are analogues of natural purine nucleosides where the nitrogen atom at position 7 is replaced by a carbon atom.[5] This seemingly subtle modification has profound implications for the molecule's chemical and biological properties, offering several advantages in the context of STING agonist design:
-
Enhanced Binding Affinity: The replacement of N7 with a C-H group alters the electronic properties of the purine ring system. Furthermore, the C7 position provides a new vector for chemical modification. By attaching substituents at this position, it is possible to create additional interactions with the STING binding pocket. Studies have shown that introducing bulky aromatic groups at the 7-position can lead to π-π stacking interactions with key amino acid residues, such as Tyr240, in the STING protein, significantly enhancing binding affinity compared to the natural ligand 2'3'-cGAMP.
-
Improved Stability: The N7 position in natural purines is a site for enzymatic modification and potential degradation. The C7-substituted 7-deazapurine scaffold can exhibit increased resistance to enzymatic cleavage, leading to a longer half-life and more sustained STING activation.
-
Tunable Activity: The C7 position serves as a versatile handle for medicinal chemists. A wide array of substituents can be introduced via reactions like the Suzuki-Miyaura cross-coupling, allowing for the fine-tuning of the agonist's potency, selectivity for STING variants, and other pharmacological properties.
This application note provides a comprehensive overview of the design principles and detailed protocols for the synthesis, characterization, and cellular evaluation of 7-deazapurine-modified CDN STING agonists.
Visualizing the STING Signaling Pathway
To understand the mechanism of action of these novel agonists, it is crucial to visualize the STING signaling cascade. Upon binding of an agonist like a 7-deazapurine modified CDN, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[4][7] There, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of IFN-β and other IFN-stimulated genes (ISGs).
Caption: The cGAS-STING signaling pathway activated by a 7-deazapurine CDN agonist.
Experimental Workflows and Protocols
This section provides detailed, field-proven protocols for the key stages of developing and evaluating a novel 7-deazapurine STING agonist.
Workflow Overview
Caption: Overall workflow for the development of a 7-deazapurine STING agonist.
Part 1: Chemo-Enzymatic Synthesis of a 7-Aryl-7-Deazaadenine CDN
Rationale: A chemo-enzymatic approach offers a highly efficient route to novel CDNs.[2][8] Chemical synthesis is used to generate the modified nucleoside triphosphate (NTP), which is then used as a substrate for a bacterial dinucleotide cyclase in a one-step enzymatic reaction to produce the final cyclic dinucleotide. This method avoids lengthy multi-step total chemical syntheses.
Protocol:
-
Chemical Synthesis of 7-Iodo-7-deaza-dATP:
-
Begin with commercially available 7-deaza-2'-deoxyadenosine.
-
Perform regioselective iodination at the C7 position using N-iodosuccinimide (NIS) in a suitable solvent like DMF.
-
Protect the 5' and 3' hydroxyl groups using standard protecting group chemistry (e.g., DMT and TBDMS).
-
Phosphorylate the 5'-hydroxyl group to yield the triphosphate. This is a multi-step process typically involving phosphitylation followed by oxidation and pyrophosphate coupling.
-
Deprotect to yield the final 7-iodo-7-deaza-dATP. Purify by HPLC.
-
-
Suzuki-Miyaura Cross-Coupling:
-
Expert Insight: This step allows for the introduction of diverse aryl or heteroaryl groups. The choice of boronic acid is critical for determining the final compound's properties.
-
Combine the 7-iodo-7-deaza-dATP with the desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture like 1,4-dioxane/water.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) until the reaction is complete (monitor by LC-MS).
-
Purify the resulting 7-aryl-7-deaza-dATP by reverse-phase HPLC.
-
-
Enzymatic Cyclization:
-
Expert Insight: Use a robust dinucleotide cyclase, such as DisA from Bacillus subtilis, which is known to be permissive to modified NTP substrates.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and the purified 7-aryl-7-deaza-dATP.
-
Add purified recombinant DisA enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 4-16 hours.
-
Monitor the formation of the cyclic di-nucleotide product by LC-MS.
-
Terminate the reaction by heat inactivation or addition of EDTA.
-
Purify the final 7-aryl-c-di-AMP analogue by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
-
Part 2: In Vitro Characterization - STING Binding Affinity by Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique for quantifying the binding kinetics (association and dissociation rates) and affinity (KD) of a small molecule agonist to its protein target.[9][10] This provides a direct measure of how well the designed molecule interacts with STING.
Protocol:
-
Immobilization of STING Protein:
-
Expert Insight: Use a truncated, soluble form of human STING (residues ~155-341) for these experiments, as the full-length protein is a transmembrane protein and difficult to work with. Ensure the protein is biotinylated for efficient capture on a streptavidin-coated sensor chip (e.g., CM5 sensor chip).
-
Use a Biacore instrument (e.g., Biacore T200). The running buffer should be optimized for STING stability (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP, 0.005% P20).
-
Immobilize the biotinylated STING protein onto a streptavidin sensor chip to a level that will yield a maximal response (Rmax) appropriate for the small molecule analyte. A reference flow cell should be prepared similarly but without STING protein to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the 7-deazapurine CDN agonist in running buffer. A typical concentration range would be from 10 µM down to low nM, using a 3-fold dilution series. Include a zero-concentration sample (running buffer only) for double referencing.
-
Inject the analyte concentrations over the STING and reference surfaces at a constant flow rate (e.g., 100 µL/min).
-
Monitor the association phase (typically 60 seconds) and the dissociation phase (can vary, e.g., 120-300 seconds).
-
Self-Validating System: Ensure the sensorgrams return to baseline during the dissociation phase. If not, a regeneration step with a mild buffer (e.g., low pH glycine) may be needed, but complete dissociation is preferred for accurate kinetic fitting.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the zero-concentration (buffer only) injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the Biacore evaluation software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Part 3: Cellular Activity Assessment
Rationale: While binding is essential, it does not guarantee functional activity. Cellular assays are required to confirm that the compound can enter cells (or be delivered) and activate the STING pathway, leading to the desired downstream signaling.
Protocol 3A: ISG Reporter Assay using HEK-Blue™ ISG Cells
-
Expert Insight: HEK-Blue™ ISG cells (InvivoGen) are an excellent tool for initial screening.[11][12] They are HEK293 cells engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG54 promoter, which is strongly induced by IRF3. This provides a simple, colorimetric readout of pathway activation.
-
Procedure:
-
Cell Seeding: Seed HEK-Blue™ ISG cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 7-deazapurine CDN agonist, a positive control (e.g., 2'3'-cGAMP), and a vehicle control (e.g., PBS or media).
-
Permeabilization (Critical Step): CDNs are charged and do not readily cross the cell membrane. Co-treatment with a permeabilizing agent like digitonin or using a transfection reagent (e.g., Lipofectamine) is necessary to deliver the agonist to the cytosol. Optimize the concentration of the permeabilizing agent to maximize signal while minimizing cytotoxicity.
-
Incubation: Add the agonist dilutions to the cells and incubate for 18-24 hours at 37°C.
-
Detection: Transfer a small aliquot (e.g., 20 µL) of the cell culture supernatant to a new 96-well plate. Add QUANTI-Blue™ detection reagent and incubate for 1-3 hours at 37°C.
-
Readout: Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the blue color is proportional to ISG induction.
-
Data Analysis: Plot the absorbance against the agonist concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Protocol 3B: IFN-β Production by ELISA
-
Expert Insight: This assay directly quantifies the production of IFN-β, a key cytokine produced by STING activation. THP-1 cells, a human monocytic cell line, are a more immunologically relevant model than HEK293 cells as they have a fully functional endogenous cGAS-STING pathway.[3][11]
-
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of ~1 x 10⁵ cells/well. Differentiate the monocytes into macrophage-like cells by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a rest period in fresh media.
-
Compound Treatment: As with the reporter assay, treat the cells with serial dilutions of the test agonist and controls, using a suitable delivery method (e.g., transfection).
-
Incubation: Incubate for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform a sandwich ELISA for human IFN-β according to the manufacturer's protocol (e.g., R&D Systems Quantikine ELISA Kit).[6] This involves capturing the IFN-β on an antibody-coated plate, adding a detection antibody, and then a substrate to generate a colorimetric signal.
-
Readout: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using recombinant human IFN-β. Use this curve to calculate the concentration of IFN-β (in pg/mL) in each sample. Plot the IFN-β concentration against agonist concentration to determine the EC₅₀.
-
Part 4: Cytotoxicity Assessment (MTT Assay)
Rationale: It is crucial to ensure that the observed reduction in cell-based assay signals at high concentrations is due to specific pathway modulation and not simply off-target cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[13][14][15]
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., THP-1 or a cancer cell line) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentration range of the 7-deazapurine CDN agonist used in the activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for a period relevant to the activity assays (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against agonist concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Trustworthiness Note: When interpreting MTT results, be aware of potential artifacts.[13][15] Compounds that affect cellular metabolism or redox state can interfere with the assay.[8][14] Always correlate results with visual inspection of the cells under a microscope.
Data Presentation and Interpretation
Summarizing the data in a clear, tabular format is essential for comparing the properties of novel agonists against a known standard.
Table 1: Comparative Analysis of STING Agonists
| Compound | STING Binding Affinity (KD, nM) [SPR] | Cellular Potency (EC₅₀, nM) [HEK-Blue ISG] | IFN-β Production (EC₅₀, nM) [THP-1 ELISA] | Cytotoxicity (CC₅₀, µM) [MTT] | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| 2'3'-cGAMP (Control) | 150.5 | 850.2 | 1250.7 | > 50 | > 40 |
| 7-DA-CDN-01 | 15.2 | 95.6 | 155.3 | > 50 | > 322 |
| 7-DA-CDN-02 | 25.8 | 180.4 | 290.1 | > 50 | > 172 |
Data are representative. EC₅₀ and CC₅₀ values for cellular assays are based on transfected delivery.
Interpretation: The ideal candidate, such as 7-DA-CDN-01 , will exhibit a significantly lower KD and EC₅₀ compared to the control (2'3'-cGAMP), indicating higher binding affinity and cellular potency. A high CC₅₀ value and a correspondingly high Selectivity Index (SI) are crucial, as they demonstrate that the compound's biological activity occurs at concentrations far below those that cause toxicity. This integrated data provides a strong rationale for advancing a compound to more complex in vivo studies.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Vavřina, Z., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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van Tonder, A., et al. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Bohrium. [Link]
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Vavřina, Z., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PubMed. [Link]
-
ResearchGate. (n.d.). Structures of reference CDN STING agonists. [Link]
-
ACS Publications. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
University of Athens. (n.d.). Synthesis of Immunoreactive Cyclic Dinucleotides for Cancer Immunotherapy and Treatment of Chronic Inflammation. [Link]
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InvivoGen. (n.d.). HEK-Blue™ ISG-KO-STING Cells. [Link]
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InvivoGen. (n.d.). ISG Reporter HEK293 Cells - HEK-Blue™ ISG Cells. [Link]
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National Institutes of Health. (n.d.). Conjugated STING agonists. [Link]
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National Institutes of Health. (2019). Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons. [Link]
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InvivoGen. (n.d.). Deciphering the STING Paradox. [Link]
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ResearchGate. (n.d.). SPR binding studies of human STING with TBK1. [Link]
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ResearchGate. (n.d.). cGAS-STING pathway activation and IFN-β production. [Link]
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Sinogeneclon. (n.d.). Human Interferon beta(IFN-beta,IFNB)ELISA Kit. [Link]
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Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
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ResearchGate. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. [Link]
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The Advanced Biotherapeutics Lab. (n.d.). Engineering the Immune Adaptor Protein STING as a Functional Carrier. [Link]
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National Institutes of Health. (n.d.). Development of Small-Molecule STING Activators for Cancer Immunotherapy. [Link]
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bioRxiv. (2022). Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. [Link]
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National Institutes of Health. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 7-Deazapurine Nucleosides
Welcome to the technical support hub for the synthesis of substituted 7-deazapurine nucleosides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in this specialized area of organic chemistry. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antiviral and antitumor agents.[1][2] However, its synthesis and substitution can present unique difficulties. This resource aims to provide clarity and practical solutions to overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns that researchers often have before and during the synthesis of 7-deazapurine nucleosides.
Q1: Why is regioselectivity a major issue in the functionalization of the 7-deazapurine core, and how can I control it?
A1: The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) system has multiple potentially reactive sites.[1] Specifically, electrophilic substitution can be challenging to control. For instance, during nitration of 7-deaza-dG, a mixture of 7- and 8-nitro substituted analogues can be obtained, which are often difficult to separate.[3] To achieve regioselectivity at the C7 position, one effective strategy is to modulate the electronic properties of the heterocyclic core. Protecting the exocyclic amine of 6-chloro-7-deazaguanine, for example, favors electrophilic attack at the 7-position.[3][4] This approach can be instructive for other C7-substitutions like halogenation and alkylation.[4]
Q2: What are the most reliable methods for the glycosylation of 7-deazapurine bases?
A2: The Vorbrüggen glycosylation is a widely used and often reliable method for coupling silylated heterocyclic bases with peracylated sugars in the presence of a Lewis acid.[5][6] This method is generally stereoselective, yielding the desired β-anomer.[5] Another effective technique is nucleobase-anion glycosylation, where the deprotonated nucleobase is reacted with a protected sugar halide.[4][7][8] The choice of method can depend on the specific substrate; for some complex or fused 7-deazapurine systems, the Vorbrüggen protocol has been shown to be particularly efficient.[5]
Q3: I'm observing a significant amount of the α-anomer during my glycosylation reaction. How can I improve the β-selectivity?
A3: While methods like the Vorbrüggen glycosylation are typically β-selective, the formation of the α-anomer can occur, particularly with certain substrates or reaction conditions.[9] For instance, in the anion glycosylation of 6-chloro-7-iodo-7-deazapurine, the α-anomer can form as a notable side product.[9] Careful control of reaction parameters is key. Factors such as the choice of Lewis acid, solvent, and temperature can influence the anomeric ratio. In some cases, enzymatic glycosylation can offer superior stereoselectivity, although this may require more specialized setup and screening.[10] If a mixture of anomers is unavoidable, efficient chromatographic separation is crucial.[9]
Q4: What are the best strategies for introducing substituents at the C6 and C7 positions?
A4: For C6 and C7 functionalization, palladium-catalyzed cross-coupling reactions are indispensable tools.[11] The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are commonly employed to introduce aryl, alkynyl, and amino groups, respectively.[8][11][12] The choice of halogen at the C7 position (iodo vs. bromo) can significantly impact reactivity, with 7-iodo derivatives generally showing higher reactivity due to the weaker carbon-iodine bond.[11] For C6-substitutions, an iron/copper co-catalyzed cross-coupling of halogenated 7-deazapurines with Grignard reagents offers an efficient alternative to palladium-based methods.[13][14]
Q5: Deprotection of my final compound is leading to degradation. What are some milder deprotection strategies?
A5: Deprotection can be a delicate step, especially with sensitive functional groups on the substituted 7-deazapurine nucleoside. Standard conditions for removing benzoyl groups, for example, might involve treatment with ammonia in methanol.[15] If this proves too harsh, alternative conditions should be explored. For instance, potassium carbonate in methanol can be a milder option for benzoyl group removal.[15] The choice of protecting groups from the outset is critical. Utilizing orthogonal protecting groups that can be removed under different, non-interfering conditions is a cornerstone of complex molecule synthesis.[16]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific experimental challenges.
Troubleshooting Glycosylation Reactions
The formation of the N-glycosidic bond is a pivotal step in the synthesis of 7-deazapurine nucleosides. Below are common issues and their solutions.
Problem 1: Low Yield in Vorbrüggen Glycosylation
-
Symptom: The desired glycosylated product is obtained in low yield, often with significant recovery of the starting nucleobase.
-
Potential Cause 1: Inefficient Silylation: The nucleobase must be effectively silylated to be sufficiently reactive.
-
Solution: Ensure anhydrous conditions. Use a freshly opened or distilled silylating agent (e.g., BSA or HMDS). Consider extending the silylation time or performing it at a slightly elevated temperature.
-
-
Potential Cause 2: Weakly Reactive Nucleobase: Some substituted or fused 7-deazapurines can be inherently less reactive.[17]
-
Solution: Increase the equivalents of the Lewis acid (e.g., TMSOTf) to enhance the activation of the sugar donor. The addition of molecular sieves can help to drive the reaction forward by sequestering moisture.[17]
-
-
Potential Cause 3: Competing Side Reactions: The solvent (e.g., acetonitrile) can sometimes act as a nucleophile, competing with the nucleobase and leading to by-product formation.[17]
-
Solution: If side reactions with the solvent are suspected, consider changing to a less nucleophilic solvent like dichloroethane or nitromethane.[15]
-
Problem 2: Poor Anomeric Selectivity
-
Symptom: A significant amount of the undesired α-anomer is formed alongside the desired β-anomer.
-
Potential Cause 1: Lack of 2α-Acyloxy Neighboring Group Participation: The stereoselectivity of the Vorbrüggen reaction is often directed by the acyl group at the C2' position of the sugar. If this group is absent or modified, selectivity can decrease.[6]
-
Solution: Ensure that a participating group like an acetyl or benzoyl group is present at the 2'-position of your sugar donor.
-
-
Potential Cause 2: Reaction Conditions: The choice of Lewis acid and solvent can influence the anomeric outcome.
Experimental Protocol: A Generalized Vorbrüggen Glycosylation
-
Silylation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend the 7-deazapurine base (1.0 eq.) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq.) and stir at reflux until the solution becomes clear.
-
Coupling: Cool the solution to room temperature. In a separate flame-dried flask, dissolve the peracylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq.) in anhydrous acetonitrile. Add this solution to the silylated base.
-
Initiation: Cool the reaction mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired β-nucleoside.
Logical Workflow for Glycosylation Troubleshooting
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Part 3: Advanced Synthetic Strategies
For more complex targets, such as polycyclic or hetero-fused 7-deazapurine nucleosides, advanced strategies are often necessary.
Strategy 1: C-H Functionalization and Cross-Coupling
A modern approach to constructing complex fused systems involves C-H functionalization followed by cross-coupling. [19][20][21]
-
Workflow:
-
C-H Functionalization: A (hetero)aromatic compound is functionalized, for example, with dibenzothiophene-S-oxide. [19] 2. Negishi Cross-Coupling: The resulting sulfonium salt undergoes a Negishi cross-coupling with a zincated pyrimidine derivative. [19][20] 3. Cyclization: The coupled product is then converted to the fused deazapurine heterocycle through steps like azidation and thermal cyclization. [19][20] 4. Glycosylation: The fully formed heterocyclic base is then glycosylated to yield the final nucleoside. [19][20] This strategy can overcome synthetic problems associated with building the fused ring system after glycosylation. [20] Strategy 2: Post-Glycosylation Modifications
-
In many cases, it is advantageous to perform substitutions on the 7-deazapurine ring after the glycosidic bond has been formed. This is particularly common for introducing diversity at the C6 and C7 positions.
-
Key Considerations:
-
Protecting Groups: The sugar hydroxyls must be protected during these transformations. Benzoyl groups are common and are generally stable to cross-coupling conditions. [15] * Reaction Compatibility: Ensure that the conditions for the cross-coupling or substitution reactions are compatible with the glycosidic bond and the sugar protecting groups. For example, strongly basic or acidic conditions should be avoided if they could lead to deprotection or anomerization.
-
By understanding the fundamental challenges and employing these troubleshooting strategies, researchers can more efficiently navigate the synthesis of novel substituted 7-deazapurine nucleosides for applications in drug discovery and chemical biology.
References
-
Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. [Link]
-
Van der Veken, P., et al. (2020). Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. The Journal of Organic Chemistry. [Link]
-
Van der Veken, P., et al. (2020). Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. PubMed. [Link]
-
Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. [Link]
-
Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]
-
Van der Veken, P., et al. (2020). Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. Request PDF on ResearchGate. [Link]
-
Hocek, M., et al. (2018). Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. ResearchGate. [Link]
-
Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PMC - NIH. [Link]
-
Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC - NIH. [Link]
-
Hulpia, F., et al. (2023). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. ACS Medicinal Chemistry Letters. [Link]
-
Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation. PubMed. [Link]
-
Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. ACS Publications. [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC - NIH. [Link]
-
Seela, F., et al. (2007). Regioselective Syntheses of 7-Halogenated 7-Deazapurine Nucleosides Related to 2-Amino-7-deaza-2'-deoxyadenosine and 7-Deaza-2'-deoxyisoguanosine. ResearchGate. [Link]
-
Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC - NIH. [Link]
-
Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]
-
New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. PMC - PubMed Central. [Link]
-
Seela, F., et al. (2022). Anomeric DNA: Functionalization of α-d Anomers of 7-Deaza-2'-deoxyadenosine and 2'-Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices. PMC - NIH. [Link]
-
Development of biologically active fused 7-deazapurine nucleosides in our group and the design of target compounds in this study. ResearchGate. [Link]
-
Vorbrüggen Glycosylation. Merck Index. [Link]
-
New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]
-
Hulpia, F., et al. (2021). Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. ResearchGate. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. NIH. [Link]
-
Seela, F., et al. (2001). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubMed. [Link]
-
7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2-Deoxyribonucleosides: Syntheses and Transformations. Semantic Scholar. [Link]
-
Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Semantic Scholar. [Link]
-
Oligonucleotides Incorporating 8-Aza-7-deazapurines: Synthesis and Base Pairing of Nucleosides with Nitrogen-8 as a Glycosylation Position. Request PDF on ResearchGate. [Link]
-
Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega. [Link]
-
Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. NIH. [Link]
-
Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. PMC. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
-
Seela, F. (2005). Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. SciSpace. [Link]
-
Control of α/β Anomer Formation by a 2′,5′ Bridge: Toward Nucleoside Derivatives Locked in the South Conformation. Request PDF on ResearchGate. [Link]
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- 9. Anomeric DNA: Functionalization of α‐d Anomers of 7‐Deaza‐2′‐deoxyadenosine and 2′‐Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Solubility of Poorly Water-Soluble 7-Deazapurine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-deazapurine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but also the scientific rationale behind these experimental choices to ensure your success.
Section 1: Troubleshooting Guide
This section addresses specific problems you might be facing with the solubility of your 7-deazapurine compounds and offers step-by-step solutions.
Issue 1: My 7-deazapurine compound has extremely low aqueous solubility, hindering my in vitro assays.
Underlying Cause: Many 7-deazapurine derivatives, like other heterocyclic compounds, can be poorly soluble in water due to their crystalline structure and/or lipophilic nature.[1][2] This low solubility can lead to inaccurate results in biological assays and challenges in formulation development.
Solution Workflow:
Caption: Decision tree for advanced formulation strategies.
Step-by-Step Protocol: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. [3][4][5]
-
Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. [6]2. Phase solubility study:
-
Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of the 7-deazapurine compound to each solution.
-
Equilibrate, separate, and analyze as described in the pH modification protocol.
-
A linear increase in drug solubility with cyclodextrin concentration suggests the formation of a 1:1 complex. [7]3. Preparation of the inclusion complex (Kneading Method):
-
Create a paste by triturating the cyclodextrin with a small amount of water.
-
Add the 7-deazapurine compound and knead for a specified time (e.g., 60 minutes).
-
Dry the resulting mass in an oven or under vacuum.
-
Pass the dried complex through a sieve to obtain a uniform powder. [8]4. Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR). [6]
-
Step-by-Step Protocol: Amorphous Solid Dispersion
Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This breaks the crystal lattice of the drug, leading to a significant increase in dissolution rate and apparent solubility. [9][10][11]
-
Choose a carrier: Suitable carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC). [9]2. Preparation by Solvent Evaporation Method:
-
Dissolve both the 7-deazapurine compound and the carrier in a common organic solvent (e.g., methanol, acetone). [8] * Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the dried mass to obtain a fine powder. [10]3. Characterization: Use DSC and XRPD to confirm that the drug is in an amorphous state within the dispersion.
-
-
Dissolution testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try to improve the solubility of my novel 7-deazapurine compound?
The most straightforward initial approaches are pH modification and the use of co-solvents. [12]If your compound has an ionizable group (which is likely for a 7-deazapurine due to the pyrimidine ring nitrogens), testing its solubility at different pH values is a crucial first step. [13]For quick screening in in vitro assays, preparing a concentrated stock solution in DMSO and diluting it into your aqueous buffer is a common practice. [14] Q2: How do I choose between different advanced solubility enhancement techniques?
The choice depends on several factors:
-
Physicochemical properties of your compound: For example, if your compound is thermally stable, hot-melt extrusion for solid dispersions could be an option. [8]* The desired route of administration: For parenteral administration, nanosuspensions or cyclodextrin formulations are often preferred. [15][16]For oral delivery, solid dispersions can be very effective. [17]* The required dose: High-dose drugs may be challenging to formulate using cyclodextrins due to the amount of excipient needed.
-
Development stage: For early-stage discovery, simpler methods are often used. For later-stage development, more robust and scalable techniques like solid dispersions or nanosuspensions are considered. [1] Q3: Can I combine different solubility enhancement methods?
Yes, combining methods can be a powerful strategy. For example, you could create a solid dispersion that also contains a pH modifier to maintain a favorable micro-environmental pH for a weakly basic drug upon dissolution. [18][19]Another approach is to use a co-solvent system to dissolve a cyclodextrin complex, potentially achieving even higher drug concentrations. [20] Q4: What is a prodrug approach and when should I consider it for my 7-deazapurine compound?
A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in the body. [21][22]This approach is typically considered when other formulation strategies are insufficient or to address other issues like poor permeability or targeted delivery. For a 7-deazapurine, a common strategy would be to attach a polar functional group (like a phosphate or an amino acid) via an ester or amide linkage to improve aqueous solubility. [23][24]This is a more involved chemical synthesis approach and is usually reserved for lead optimization in drug development programs. [25] Q5: My 7-deazapurine compound seems to be degrading at low pH. What are my options?
If your compound is unstable at the pH required for solubilization, you should avoid this method. Alternative strategies that do not rely on pH modification, such as complexation with cyclodextrins, formulation as a solid dispersion, or creating a nanosuspension, would be more appropriate. [7][10][15]It is crucial to assess the chemical stability of your compound under the conditions used for solubility enhancement.
References
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Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
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Chaudhari, P. D., & Dhole, S. N. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Author Unknown. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. Retrieved from [Link]
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Garg, A., & Gupta, M. M. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate. Retrieved from [Link]
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Kumar, S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
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Author Unknown. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement. ResearchGate. Retrieved from [Link]
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Author Unknown. (2024). 4 strategies To Formulate Poorly Soluble APIs. Tableting. Retrieved from [Link]
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Tran, T. T., et al. (2011). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery. Retrieved from [Link]
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Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
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Author Unknown. (n.d.). solubility enhancement -by pH change & complexation. Slideshare. Retrieved from [Link]
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Author Unknown. (2025). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
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Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
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Hocek, M., & Dvorakova, P. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Retrieved from [Link]
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Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
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Author Unknown. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Retrieved from [Link]
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Author Unknown. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Retrieved from [Link]
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Singh, R., et al. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST). Retrieved from [Link]
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Author Unknown. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Hindawi. Retrieved from [Link]
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Author Unknown. (n.d.). Development of biologically active fused 7‐deazapurine nucleosides in... ResearchGate. Retrieved from [Link]
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Singh, A., et al. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Hocek, M., & Dvorakova, P. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Retrieved from [Link]
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Author Unknown. (n.d.). C–H Imidation of 7-Deazapurines. PMC. Retrieved from [Link]
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Author Unknown. (2025). Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents. ResearchGate. Retrieved from [Link]
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Author Unknown. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers. Retrieved from [Link]
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Kumar, S., & Singh, P. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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"strategies to avoid regioisomer formation in 7-deazapurine synthesis"
Welcome to the technical support center for 7-deazapurine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by established literature. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
Troubleshooting Guide: Overcoming Regioisomer Formation
The pyrrolo[2,3-d]pyrimidine scaffold, the core of 7-deazapurines, presents a classic challenge in nucleoside synthesis: controlling the site of glycosylation. The presence of two nucleophilic nitrogens, N7 and N9, often leads to the formation of hard-to-separate regioisomeric mixtures. This section provides direct answers to the most pressing experimental problems.
Question 1: My glycosylation reaction is producing an inseparable mixture of N7 and N9 isomers. What is my first step?
Answer:
The first step is to precisely determine the isomeric ratio and then systematically evaluate your reaction conditions. The relative nucleophilicity of N7 and N9 is highly sensitive to steric hindrance, electronic effects, and the reaction mechanism.
Immediate Actions:
-
Confirm Structures: Unambiguously assign the structures of your isomers using 2D NMR techniques (HMBC, NOESY). The correlation of the anomeric proton (H1') to the carbons of the heterocyclic base is definitive.
-
Re-evaluate Your Glycosylation Method: The choice of glycosylation protocol is the single most critical factor. The two most common methods, Vorbrüggen glycosylation and Nucleobase Anion Glycosylation, operate under different mechanisms, leading to different regiochemical outcomes.
If you are using Vorbrüggen conditions (silylated base, acylated sugar, Lewis acid), you are likely operating under thermodynamic control, which can favor the more stable N9 isomer but is highly substrate-dependent.[1][2] Conversely, nucleobase anion glycosylation is kinetically controlled and often favors attack at the most nucleophilic site, which can be modulated by protecting groups and substituents.[3][4]
Caption: Troubleshooting workflow for regioisomer formation.
Question 2: I am using the Vorbrüggen method and getting poor regioselectivity. How can I optimize it for the desired N9 isomer?
Answer:
The Vorbrüggen reaction proceeds via a silylated nucleobase and an activated sugar, typically with a Lewis acid catalyst like TMSOTf.[2][5] The regioselectivity is a delicate balance of factors.
Key Optimization Parameters:
-
Lewis Acid: The strength and concentration of the Lewis acid can influence the reaction. While TMSOTf is common, explore others like SnCl₄ or BF₃·OEt₂.
-
Solvent: The solvent choice is critical. Dichloroethane (DCE) is often preferred over acetonitrile. In some cases, acetonitrile can act as a competing nucleophile, reacting with the activated riboside to form by-products and lowering the yield of the desired nucleoside.[1][6]
-
Protecting Groups: An electron-withdrawing protecting group on the exocyclic amine (e.g., at C2 or C6) can significantly influence the electronic distribution of the heterocycle. Protecting a C2-amino group with a pivaloyl or acetyl group has been shown to improve regioselectivity for N9 glycosylation by reducing the electron density across the ring system.[3][7][8]
-
Substituents: The presence of a halogen, particularly iodine, at the C7 position can effectively block that site sterically and electronically, strongly directing the glycosylation to the N9 position.[1][5][9] This is a powerful and widely used strategy.
| Condition | N9-Selectivity | Rationale / Causality | Reference |
| Solvent | DCE > Acetonitrile | Acetonitrile can form competing by-products with the activated sugar.[1][6] | |
| C7-Substituent | C7-Iodo >> C7-H | The bulky iodo group sterically hinders attack at N7 and electronically directs glycosylation to N9. | [Nauš et al., 2012, cited in 10] |
| Protecting Group | C2-NH-Pivaloyl | Reduces overall nucleophilicity and can electronically favor N9 attack. | [3] |
Question 3: My attempts with Vorbrüggen conditions failed. Is the nucleobase anion glycosylation method a better alternative?
Answer:
Yes, nucleobase anion glycosylation is an excellent alternative and often provides superior regioselectivity. This method involves deprotonating the 7-deazapurine with a strong base (like NaH) to form an anion, which is then reacted with a glycosyl halide.[7][10]
Causality Behind Improved Selectivity:
This reaction is typically kinetically controlled. The site of deprotonation and subsequent alkylation depends on the acidity of the N-H protons and the stability of the resulting anion. Often, the N9 proton is more acidic, leading to the preferential formation of the N9-anion and subsequent attack to yield the N9-glycosylated product.
Detailed Protocol: Regioselective N9-Glycosylation via Nucleobase Anion Method
This protocol is adapted from a procedure for synthesizing a 7-nitro-7-deaza-dG analog, which demonstrates excellent regiocontrol.[7][8]
-
Preparation: To a solution of the protected 7-deazapurine base (e.g., 2-amino-protected 6-methoxy-7-nitro-7-deazapurine) (1.0 eq) in anhydrous DMF, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the nucleobase should be evident.
-
Glycosylation: Cool the reaction mixture back to 0 °C. Add a solution of the glycosyl donor, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranosyl chloride (Hoffman-La Roche donor) (1.1 eq) in anhydrous DMF, dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to isolate the desired N9-β-isomer. Subsequent deprotection steps will yield the final nucleoside.
Frequently Asked Questions (FAQs)
Why is regioselectivity a major hurdle in 7-deazapurine synthesis?
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is an isostere of purine where the N7 nitrogen is replaced by a carbon atom.[7][8] However, the nitrogen atom in the pyrrole ring (position 7 in the IUPAC numbering for the pyrrolo[2,3-d]pyrimidine system, which corresponds to the location of the original carbon in purine) and the N9 nitrogen of the pyrimidine ring are both nucleophilic. During glycosylation, the electrophilic anomeric carbon of the sugar can be attacked by either nitrogen, leading to two different regioisomers. The electronic properties of these two nitrogens are sufficiently similar that achieving exclusive selectivity for one over the other is a significant synthetic challenge.
Caption: Competing N7 and N9 glycosylation sites.
How do I separate N7 and N9 regioisomers if they co-elute on silica gel?
Separating regioisomers can be more challenging than preventing their formation.[11][12] If standard silica gel chromatography fails, consider these strategies:
-
Vary the Stationary Phase: Switch to a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity.[12]
-
Modify the Mobile Phase: Systematically screen different solvent systems. For normal phase, try ternary mixtures (e.g., Hexane/EtOAc/MeOH) or add small amounts of an acid (acetic acid) or base (triethylamine) to interact differently with the basic nitrogens of the isomers.[12]
-
Preparative TLC/HPLC: If the spots are even slightly resolved on analytical TLC, preparative TLC can be a viable, albeit lower-throughput, option.[11] Preparative HPLC, especially with reverse-phase columns, often provides the resolution needed for difficult separations.
-
Derivatization: If the isomers have different reactive functional groups (or if one is more sterically hindered), you can selectively protect one isomer, separate the derivatized compound, and then deprotect it.
-
Crystallization: Fractional crystallization is a powerful technique if your compounds are crystalline. Experiment with a wide range of solvent/anti-solvent systems.
Can enzymatic methods provide better regioselectivity?
Yes, enzymatic transglycosylation is an emerging strategy that can offer exceptional regioselectivity.[13] Enzymes like purine nucleoside phosphorylase (PNP) can catalyze the transfer of a ribose group from a donor nucleoside to the 7-deazapurine base. The enzyme's active site provides a highly structured environment that can strongly favor the formation of a single regioisomer (typically N9). While this method avoids harsh reagents and protecting groups, it requires specialized enzymes and careful optimization of pH, temperature, and substrate concentrations.[13]
References
-
Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(18), 3865–3868. [Link]
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Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation. PubMed.[Link]
-
Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. ACS Publications.[Link]
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Cristalli, G., et al. (2007). An efficient synthesis of 7-functionalized 7-deazapurine beta-D- Or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-Or L-ribofuranose. Nucleosides Nucleotides Nucleic Acids, 26(6-7), 603-6. [Link]
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Kawate, T., Allerson, C. R., & Wolfe, J. L. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters.[Link]
-
Peng, X., & Seela, F. (2005). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 3(21), 3866-3874. [Link]
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Seela, F., et al. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The Journal of Organic Chemistry, 71(1), 81-90. [Link]
-
Seela, F., & Peng, X. (2005). Regioselective Syntheses of 7-Halogenated 7-Deazapurine Nucleosides Related to 2-Amino-7-deaza-2'-deoxyadenosine and 7-Deaza-2'-deoxyisoguanosine. Helvetica Chimica Acta, 88(8), 2179-2195. [Link]
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Gule, N., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 87(21), 14389-14403. [Link]
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Guerrero, N. A. S., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1163486. [Link]
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Seela, F., Rosemeyer, H., & Bourgeois, W. (1987). Synthesis of 5-aza-7-deazapurine and 3,7-dideazapurine 2'-deoxyribofuranosides by solid-liquid phase-transfer glycosylation. Nucleic Acids Symposium Series, (18), 49-52. [Link]
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Seela, F., et al. (2007). 7-Functionalized 7-deazapurine β-d and β-l-ribonucleosides related to tubercidin and 7-deazainosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d or β-l-ribofuranose. Tetrahedron, 63(40), 9850-9861. [Link]
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Seela, F., et al. (2003). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry, 1(16), 2848-2858. [Link]
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ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. ResearchGate.[Link]
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Vorbrüggen Glycosylation. (n.d.). Merck Index.[Link]
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van der Pijl, F., et al. (2017). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 60(11), 4771-4780. [Link]
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Lee, Y., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2917. [Link]
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Tloušt'ová, E., & Hocek, M. (2018). C–H Imidation of 7-Deazapurines. The Journal of Organic Chemistry, 83(10), 5431-5439. [Link]
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Guerrero, N. A. S., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2'-methyladenosine using Vorbrüggen conditions. PubMed.[Link]
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Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry.[Link]
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Kufe, D. W., et al. (Eds.). (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition.[Link]
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ResearchGate. (n.d.). Synthetic steps toward the key Vorbrüggen N-glycosylation reaction. ResearchGate.[Link]
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Timofeeva, O. I., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3108. [Link]
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Tloušt'ová, E., & Hocek, M. (2018). C–H Imidation of 7-Deazapurines. ResearchGate.[Link]
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ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate.[Link]
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Tloušt'ová, E., et al. (2016). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. Journal of Medicinal Chemistry, 59(17), 8092-8110. [Link]
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Lee, Y., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PubMed.[Link]
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Joule, J. A., & Mills, K. (2010). Purines: reactions and synthesis. Heterocyclic Chemistry, 3, 23. [Link]
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Aryal, S. (2022). Purine Synthesis. Microbe Notes.[Link]
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ResearchGate. (n.d.). Purine de novo Synthesis - Mechanisms and Clinical Implications. ResearchGate.[Link]
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Klapproth, J., et al. (2016). Controlling the time evolution of mAb N-linked glycosylation - Part II: Model-based predictions. Biotechnology Progress, 32(5), 1135-1148. [Link]
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Ittkonen, H., et al. (2024). Substrate-directed control of N-glycosylation in the endoplasmic reticulum calibrates signal reception at the cell-surface. bioRxiv.[Link]
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News-Medical.Net. (n.d.). Purine Biosynthesis. News-Medical.Net.[Link]
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Zhang, P., et al. (2016). N-Glycosylation Design and Control of Therapeutic Monoclonal Antibodies. Trends in Biotechnology, 34(5), 407-417. [Link]
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GEN. (2017). Controlling Glycosylation in Fusion Protein Manufacturing to Generate Potent Biobetters. Genetic Engineering & Biotechnology News.[Link]
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Tsai, P. K., et al. (1984). Regulation of the protein glycosylation pathway in yeast: structural control of N-linked oligosaccharide elongation. The Journal of Biological Chemistry, 259(6), 3805-3811. [Link]
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Klapproth, J., et al. (2016). Controlling the time evolution of mAb N-linked glycosylation, Part I: Microbioreactor experiments. Biotechnology Progress, 32(5), 1123-1134. [Link]
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Creative Biolabs. (n.d.). What is Fc Fusion Proteins Glycosylation and Its Biological Significance. Creative Biolabs.[Link]
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Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 7-Deazapurine Derivatives
Welcome to the technical support center dedicated to the successful synthesis of 7-deazapurine derivatives via Suzuki-Miyaura cross-coupling. The 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antiviral and antitumor agents.[1] The Suzuki-Miyaura reaction is an indispensable tool for elaborating this core, allowing for the strategic formation of carbon-carbon bonds to build diverse molecular libraries.[2][3]
However, the unique electronic properties of nitrogen-containing heterocycles like 7-deazapurines can present specific challenges. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to overcome these hurdles and achieve high-yield, reproducible results.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5] The N-heterocyclic nature of the 7-deazapurine substrate can influence each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki-Miyaura coupling of 7-deazapurine derivatives in a practical question-and-answer format.
Q1: My reaction shows low or no conversion of the starting halide. What are the likely causes?
A1: This is one of the most common issues and typically points to a problem in the initial, rate-determining oxidative addition step or overall catalyst activity.
Potential Causes & Solutions:
-
Catalyst Inactivity (Precatalyst Reduction): Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle never begins.
-
Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., Buchwald G3 or G4 palladacycles) that readily generates the active Pd(0) catalyst.[7]
-
-
Poorly Chosen Ligand: The ligand is critical. It stabilizes the palladium center and its electronic and steric properties directly influence the rate of oxidative addition.[8][9] 7-Deazapurines, being electron-rich heterocycles, can make oxidative addition more challenging compared to electron-poor arenes.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate both oxidative addition and the final reductive elimination step.[5] Refer to the table below for starting recommendations.
-
-
Inert Atmosphere Not Maintained: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[6]
-
Solution: Ensure your reaction setup is rigorously free of oxygen. Use a Schlenk line or glovebox for reagent addition. Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]
-
-
Incorrect Halide Reactivity: The reactivity of the C-X bond is crucial. The general trend is I > Br > OTf >> Cl.[2][9] Coupling a 7-chloro-7-deazapurine is significantly more challenging than coupling the iodo- or bromo-analogs and requires a more active catalyst system.[11]
-
Solution: If you are using a chloro-deazapurine, you will likely need a highly active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[12] Higher temperatures may also be required.
-
| Catalyst / Ligand System | Target Halide | Key Characteristics |
| Pd(PPh₃)₄ | I, Br | Classic, reliable Pd(0) source. Good for general-purpose couplings. |
| PdCl₂(dppf) | I, Br | Stable Pd(II) precatalyst. Good for many substrates but may be less active for challenging cases. |
| Pd₂(dba)₃ + SPhos/XPhos | Br, Cl | Highly active system. Bulky, electron-rich ligands excel at coupling less reactive aryl chlorides.[3] |
| XPhos Pd G3/G4 | Br, Cl | State-of-the-art precatalysts. Offer high stability and activity, especially for difficult substrates.[7] |
Q2: I'm observing significant byproduct formation, such as homocoupling of my boronic acid or dehalogenation of my starting material. What can I do?
A2: Side reactions compete with the desired cross-coupling pathway and often point to issues with reaction stoichiometry, atmosphere, or the choice of base/solvent.
Troubleshooting Side Reactions:
Sources
- 1. researchgate.net [researchgate.net]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Addressing Off-Target Effects of 7-Deazapurine Kinase Inhibitors
Welcome to the technical support center for researchers utilizing 7-deazapurine-based kinase inhibitors. This resource is designed to provide expert guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of your experiments and accurately interpret your results. The 7-deazapurine scaffold is a powerful tool in chemical biology and drug discovery, but like all kinase inhibitors, understanding and mitigating off-target effects is critical for generating robust and reliable data.[1][2][3]
Our goal is to empower you with the knowledge to not only identify but also address potential off-target activities, ensuring that the observed phenotypes are a direct result of on-target inhibition.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with 7-deazapurine kinase inhibitors.
Q1: My 7-deazapurine inhibitor shows potent activity in my primary cellular assay, but the phenotype is stronger than expected or inconsistent with the known function of the target kinase. What could be happening?
A1: This is a classic indicator of potential off-target effects. While the 7-deazapurine scaffold can be engineered for high potency, promiscuous binding to other kinases is a common challenge due to the conserved nature of the ATP-binding pocket across the kinome.[4][5] The unexpected phenotype could be due to:
-
Polypharmacology: Your inhibitor may be acting on multiple kinases within the same or parallel signaling pathways, leading to a synergistic or amplified effect.[4]
-
Inhibition of a Critical Off-Target: The inhibitor might be potently inhibiting an unrelated kinase that is a key regulator of the observed phenotype.
-
Non-Kinase Off-Targets: While less common, some kinase inhibitors have been shown to interact with non-kinase proteins, which could lead to unexpected biological responses.[6][7]
To begin troubleshooting, we recommend validating target engagement in your cellular system and performing a kinase selectivity profile.
Q2: I've identified several "hits" from my screen, but they don't inhibit the target kinase in a secondary, orthogonal assay. Why is there a discrepancy?
A2: This issue often points to assay-specific artifacts or differences in the experimental conditions. Consider the following possibilities:
-
Assay Interference: The compound may be interfering with the detection method of your primary assay (e.g., autofluorescence in a fluorescence-based assay).[8]
-
Mechanism of Action: Your primary assay might be sensitive to inhibitors with a specific mechanism (e.g., ATP-competitive), while the secondary assay is not.
-
Protein Conformation: The conformation of the kinase may differ between a biochemical assay (using recombinant protein) and a cellular assay (endogenous protein), affecting inhibitor binding.
Actionable Step: Run a counter-screen where you test your compounds in the absence of the kinase to check for assay interference.[8]
Q3: My ATP-competitive 7-deazapurine inhibitor shows reduced potency as I increase the ATP concentration in my biochemical assay. Is this normal?
A3: Yes, this is the expected behavior for an ATP-competitive inhibitor. As you increase the concentration of the natural substrate (ATP), it will outcompete the inhibitor for binding to the active site, leading to a rightward shift in the IC50 curve (i.e., a higher concentration of inhibitor is required for the same level of inhibition). This observation can actually serve as a preliminary confirmation of an ATP-competitive mechanism of action.[8]
Q4: How do I choose the right concentration of my inhibitor for cell-based experiments to minimize off-target effects?
A4: The optimal concentration should be determined empirically and should be based on the on-target potency in a cellular context. A general guideline is to use the lowest concentration that elicits the desired on-target effect. A good starting point is to use concentrations around the cellular IC50 for the target kinase. It is also advisable to perform dose-response experiments and select a concentration that is on the specific part of the curve for your target, but below the concentrations that might engage known off-targets.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to identify and validate off-target effects.
Guide 1: Confirming On-Target Engagement in a Cellular Context
Before investigating off-targets, it is crucial to confirm that your inhibitor is engaging the intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]
Principle: CETSA is based on the principle that when a ligand (your inhibitor) binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[9][12]
Workflow:
Caption: CETSA workflow for validating target engagement.
Detailed Steps:
-
Cell Treatment: Culture your cells of interest and treat them with your 7-deazapurine inhibitor at a desired concentration (e.g., 10x cellular IC50) or with a vehicle control (e.g., DMSO) for a specified time.[10]
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[10]
-
Lysis and Protein Separation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge at high speed to pellet the aggregated, denatured proteins.[10]
-
Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of your target protein in the soluble fraction using Western blotting or other protein detection methods.[10]
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift of the curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[10]
Interpreting the Results:
-
Positive Result: A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control provides direct evidence of target binding in intact cells.
-
Negative Result: No shift or a leftward shift (destabilization) may indicate that the inhibitor does not bind to the target in the cellular environment under the tested conditions, or that it binds in a way that destabilizes the protein.
Guide 2: Identifying Off-Targets Using Chemical Proteomics
If you suspect off-target effects, a broad, unbiased approach is needed to identify the other proteins your inhibitor is interacting with. Chemical proteomics, particularly using "kinobeads," is a powerful method for this.[13][14]
Principle: This technique uses beads coupled with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with your free inhibitor, you can see which kinases are competed off the beads, thus identifying them as targets or off-targets.[13][14][15]
Workflow:
Caption: Kinobeads workflow for off-target identification.
Detailed Steps:
-
Lysate Preparation: Prepare a native cell lysate from your cells of interest, ensuring that kinases remain in their active conformation.
-
Competition: Aliquot the lysate and incubate with a serial dilution of your 7-deazapurine inhibitor or a vehicle control. This allows your inhibitor to bind to its targets in the lysate.[13]
-
Kinobeads Enrichment: Add the kinobeads slurry to each lysate sample and incubate to allow kinases that are not bound to your free inhibitor to bind to the beads.[14]
-
Wash and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., using isobaric tags for relative and absolute quantification - iTRAQ).[16]
-
Data Analysis: For each identified kinase, plot its abundance in the pulldown as a function of your inhibitor's concentration. A dose-dependent decrease in abundance indicates that your inhibitor is binding to that kinase and preventing it from being captured by the beads.[13]
Interpreting the Results:
-
Dose-dependent displacement: Kinases that show a dose-dependent reduction in binding to the beads are identified as potential targets or off-targets of your compound.
-
Potency Ranking: The concentration at which 50% of the kinase is competed off the beads can be used to estimate the apparent dissociation constant (Kd) and rank the potency of your inhibitor against a wide range of kinases.
Guide 3: Orthogonal Validation of Off-Targets
Once you have a list of potential off-targets from your kinobeads experiment, it's essential to validate them using an orthogonal method.
Principle: Test your inhibitor against a panel of purified recombinant kinases in a biochemical assay. This provides quantitative IC50 values for each interaction.
Procedure:
-
Select a Kinase Panel: Choose a commercial kinase profiling service that offers a broad panel of kinases, including your primary target and the putative off-targets identified in the kinobeads experiment.[5][17]
-
Assay Format: These services typically use radiometric or fluorescence-based assays to measure the phosphorylation of a substrate peptide.[16][17]
-
Data Analysis: The service will provide IC50 values for your compound against each kinase in the panel. This allows you to quantify the selectivity of your inhibitor.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target | 10 | 1 |
| Off-Target A | 50 | 5 |
| Off-Target B | 500 | 50 |
| Off-Target C | >10,000 | >1,000 |
This table provides a clear, quantitative summary of your inhibitor's selectivity, helping to prioritize which off-targets may be biologically relevant.
Section 3: Understanding the 7-Deazapurine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a "privileged structure" in medicinal chemistry.[2][3] The replacement of the nitrogen at position 7 of the purine ring with a carbon atom alters the electronic properties and provides a vector for chemical modification.[2][3] While this allows for the development of highly potent and selective inhibitors, the core structure still interacts with the highly conserved ATP-binding site of kinases, making cross-reactivity a possibility that must be rigorously tested.[18]
Caption: On-target vs. Off-target effects on signaling pathways.
By systematically applying the protocols and principles outlined in this guide, you can confidently characterize the selectivity of your 7-deazapurine kinase inhibitors and generate high-quality, reproducible data.
References
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry. ACS Publications. [Link]
-
Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. [Link]
-
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. PubMed Central. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [https://www.ukm.my/um mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PubMed. [Link]
-
Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC - NIH. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]
-
Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. [Link]
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]
-
Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PMC - NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate. [Link]
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Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]
-
(PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]
"minimizing hydrolysis during synthesis of 7-deazapurine analogs"
Technical Support Center: Synthesis of 7-Deazapurine Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-deazapurine analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these vital compounds. As analogs of purine nucleosides, 7-deazapurines are crucial scaffolds in drug development, but their synthesis is often hampered by the hydrolytic instability of the N-glycosidic bond.[1] This resource combines mechanistic explanations, frequently asked questions, and a detailed troubleshooting guide to help you optimize your synthetic routes and maximize yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of 7-deazapurine nucleosides.
Q1: Why are 7-deazapurine nucleosides so susceptible to hydrolysis?
A1: The susceptibility to hydrolysis stems from the altered electronic properties of the pyrrolo[2,3-d]pyrimidine core compared to the standard purine ring. Replacing the electron-withdrawing nitrogen atom at position 7 (N7) with a carbon atom (C7) results in a more electron-rich heterocyclic system.[1] This increased electron density enhances the basicity of the ring nitrogens, particularly N1 and N3. Under acidic conditions, protonation of the heterocycle makes the N-glycosidic bond highly susceptible to cleavage.[2][3] The reaction proceeds through the formation of a stabilized oxocarbenium ion on the sugar moiety, leading to the release of the 7-deazapurine base.[4][5]
Q2: What is the primary mechanism of degradation under acidic conditions?
A2: The primary degradation pathway is acid-catalyzed hydrolysis of the N-glycosidic bond. The generally accepted mechanism involves the following steps:
-
Protonation: An acid catalyst (H+) protonates a nitrogen atom on the 7-deazapurine ring.[2][4]
-
Glycosidic Bond Cleavage: The protonated base becomes an excellent leaving group, facilitating the cleavage of the C1'-N9 bond.[4]
-
Oxocarbenium Ion Formation: This cleavage results in the formation of a resonance-stabilized oxocarbenium ion intermediate from the sugar ring.[4][5]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the anomeric carbon (C1') of the oxocarbenium ion.[4]
-
Deprotonation: The resulting protonated sugar intermediate is deprotonated, yielding the free sugar and the liberated 7-deazapurine base.[4]
Q3: Are all 7-deazapurine analogs equally unstable?
A3: No, stability varies significantly based on several factors:
-
Sugar Moiety: Deoxyribonucleosides are significantly less stable (100-1000 times) towards acid hydrolysis than the corresponding ribonucleosides.[6] The electron-withdrawing 2'-hydroxyl group in ribonucleosides destabilizes the adjacent oxocarbenium ion intermediate, slowing down the hydrolysis rate.[3]
-
Substituents on the Heterocycle: Electron-donating groups on the pyrrolo[2,3-d]pyrimidine ring can increase the rate of hydrolysis by further enhancing the basicity of the ring nitrogens. Conversely, electron-withdrawing groups can increase stability.
-
Alkylation: Alkylation at certain ring positions can dramatically decrease the strength of the glycosidic bond. For instance, 7-methylguanosine hydrolyzes thousands of times faster than deoxyguanosine.[6][7]
Q4: What is a safe pH range for working with these compounds?
A4: As a general rule, it is critical to maintain neutral or slightly alkaline conditions (pH 7.0 - 8.5) whenever possible, especially during purification and storage.[6] Strongly acidic conditions (pH < 4) should be strictly avoided or used for the shortest possible duration with careful temperature control. Even mildly acidic conditions can cause significant degradation over time. For enzymatic reactions, it's best to work within the enzyme's optimal pH range, which often falls between pH 5.0 and 9.0, but careful monitoring for hydrolysis is still necessary.[8][9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Significant Product Degradation During Acidic Deprotection (e.g., DMT removal) | 1. Prolonged Acid Exposure: The 5'-O-dimethoxytrityl (DMT) group requires acidic conditions for removal, which directly promotes glycosidic bond cleavage.[10] 2. Strong Acid Concentration: Using a high concentration of a strong acid like trichloroacetic acid (TCA) accelerates both deprotection and hydrolysis. | Solution: Employ milder, controlled deprotection conditions. 1. Use Dichloroacetic Acid (DCA): Switch from the standard 3% TCA in dichloromethane (DCM) to 1-2% DCA in DCM. DCA is less acidic than TCA, providing a more controlled deprotection with a reduced rate of hydrolysis. 2. Incorporate a Scavenger: Add a scavenger like triethylsilane (TES) to the deprotection solution. The scavenger quenches the trityl cation formed during deprotection, preventing side reactions and potential re-attachment. 3. Minimize Reaction Time & Temperature: Perform the deprotection at 0°C or room temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction immediately upon completion by adding a mild base (e.g., pyridine or saturated sodium bicarbonate solution). |
| Product Loss During Chromatographic Purification | 1. Acidic Silica Gel: Standard silica gel can be slightly acidic, leading to on-column degradation of the acid-labile nucleoside during purification. 2. Inappropriate HPLC Mobile Phase: Using acidic buffers (e.g., those containing trifluoroacetic acid, TFA) for reversed-phase HPLC will cause hydrolysis.[11] | Solution: Neutralize the stationary phase and optimize the mobile phase. 1. Neutralize Silica Gel: For column chromatography, pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1%) or pyridine, to neutralize acidic sites. 2. Use Buffered HPLC Solvents: For RP-HPLC, use a buffered mobile phase within a safe pH range (e.g., 0.1 M triethylammonium bicarbonate, pH 7.5).[11] This maintains neutrality and prevents on-column degradation. Anion-exchange HPLC can also be performed at high pH (up to pH 12) to disrupt secondary structures, but this is not suitable for RNA due to backbone cleavage risk.[10] |
| Low or No Yield After Glycosylation Reaction | 1. Inefficient Glycosylation Method: The chosen glycosylation conditions (e.g., Silyl-Hilbert-Johnson, nucleobase-anion) may not be optimal for the specific 7-deazapurine base.[12] 2. Side Reactions: Unprotected functional groups on the base (e.g., exocyclic amines) can lead to side reactions like N3 protonation followed by depurination.[13] | Solution: Optimize the glycosylation strategy and protect reactive sites. 1. Method Screening: Test different glycosylation methods. The nucleobase-anion glycosylation method, using a strong, non-nucleophilic base like KOH with a phase-transfer catalyst, can be highly effective.[12][14] 2. Protect Exocyclic Amines: Protect exocyclic amino groups with labile protecting groups like phenoxyacetyl (pac) or acetyl (Ac).[15][16][17] These groups reduce the electron-donating character of the amine, decreasing the likelihood of deleterious side reactions and can be removed under mild conditions.[18] |
| Compound Decomposition During Storage | 1. Improper Storage Conditions: Storing the compound in solution at room temperature, especially if the solvent is not buffered, can lead to slow hydrolysis. 2. Exposure to Moisture and Air: Solid compounds can absorb atmospheric moisture, which may be slightly acidic and initiate degradation. | Solution: Implement rigorous storage protocols. 1. Store as a Solid: Whenever possible, store the final compound as a lyophilized solid in a tightly sealed container. 2. Low Temperature & Inert Atmosphere: Store the solid compound at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[19] 3. Freshly Prepared Solutions: Prepare solutions fresh before use.[20] If a stock solution is necessary, use a buffered solvent (e.g., TE buffer at pH 7.5) and store it in small aliquots at -80°C. |
Part 3: Key Methodologies & Visual Guides
Protocol: Hydrolysis-Minimizing DMT Deprotection
This protocol provides a step-by-step method for the removal of a 5'-DMT group while minimizing the risk of glycosidic bond cleavage.
-
Preparation: Dissolve the DMT-protected 7-deazapurine nucleoside in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (Argon). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Prepare a fresh solution of 2% dichloroacetic acid (DCA) in anhydrous DCM. Add the DCA solution dropwise to the stirring nucleoside solution. The solution should turn a characteristic bright orange color, indicating the formation of the DMT cation.
-
Reaction Monitoring: Monitor the reaction progress every 5-10 minutes using Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM). The reaction is complete when the starting material spot has been fully converted to the lower Rf product spot. Avoid extending the reaction time unnecessarily.
-
Quenching: Once the reaction is complete (typically 15-30 minutes), immediately quench the acid by adding a few drops of pyridine or a pre-chilled saturated aqueous solution of sodium bicarbonate. The orange color should dissipate.
-
Work-up: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Immediately purify the crude product using column chromatography on silica gel that has been pre-treated with a solvent system containing 0.5% triethylamine.
Diagrams and Workflows
The following diagrams illustrate key concepts and decision-making processes relevant to minimizing hydrolysis.
Caption: Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.
Sources
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- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Question: Propose a mechanism for the hydrolysis of nucleosides in acidic.. [askfilo.com]
- 5. fiveable.me [fiveable.me]
- 6. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products [mdpi.com]
- 9. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]
- 10. atdbio.com [atdbio.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of storage conditions on nutritional qualities of semipurified (AIN-76) and natural ingredient (NIH-07)diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
"troubleshooting low yield in N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine synthesis"
Technical Support Center: N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable 7-azaindole scaffold. The pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is not without challenges, often related to the electronic nature of the heterocyclic system and the potential for competing side reactions.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is typically approached in two key stages: first, the formation of the C-N bond at the C6 position of the 7-azaindole core, followed by methylation of the pyrrole nitrogen. The following sections are organized to troubleshoot issues that arise during these distinct synthetic transformations.
Part A: The C-N Cross-Coupling Reaction
The most common method for installing the 6-amino group is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[3][4] However, the 7-azaindole nucleus presents unique challenges, including its potential to act as a chelating ligand for the metal catalyst.[5]
This is a common and multifaceted problem. Low yields in this specific coupling reaction can almost always be traced back to one of the following core components: the catalyst system, the reaction conditions, or the purity of your reagents.
-
Catalyst System Integrity: The combination of the palladium source and the phosphine ligand is paramount. For electron-rich, heterocyclic substrates like 7-azaindoles, sterically hindered, electron-rich biarylphosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[4][6]
-
Ligand Choice: First-generation ligands may be ineffective. Consider using second or third-generation ligands such as XPhos, RuPhos, or Josiphos-type ligands, which have demonstrated success in coupling amines with challenging heteroaryl halides.[4][7]
-
Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using well-defined palladium precatalysts can lead to more reproducible results by ensuring a consistent and rapid initiation of the catalytic cycle.[5]
-
Catalyst Loading: While typically 1-2 mol % is sufficient, sluggish reactions may benefit from a slight increase in catalyst loading. However, this can also increase the rate of side reactions.
-
-
Base Selection: The choice of base is critical and non-interchangeable. A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOt-Bu) is the most frequently used base for these couplings. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) have also been used, sometimes offering milder conditions.[6]
-
Causality: The base's role is to deprotonate the amine, forming the active nucleophile, and to facilitate the regeneration of the Pd(0) catalyst. The choice of base can influence the equilibrium of the catalytic cycle and the stability of the intermediates.
-
-
Solvent and Atmosphere: These reactions are highly sensitive to oxygen and water.
-
Solvent Choice: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are standard.
-
Inert Atmosphere: It is imperative to thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Temperature Control: The reaction temperature must be carefully controlled. While heating is often necessary (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition and side product formation.[8]
Identifying the side products is key to diagnosing the problem. Common side reactions in the amination of halo-7-azaindoles include:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. It often occurs when the catalytic turnover is slow or inefficient, allowing competing reduction pathways to dominate. Ensure your catalyst is active and the reaction is properly purged of oxygen.
-
N-Arylation of the Pyrrole NH: The unprotected N-H of the pyrrole ring can compete with the desired amine nucleophile, leading to the formation of N-arylated dimers or oligomers.[5] While this is often less of a problem with highly active Buchwald-Hartwig catalysts that favor coupling at the C-X bond, it can become significant under suboptimal conditions.
-
Catalyst Inhibition: The 7-azaindole nucleus itself can chelate the palladium catalyst through its two nitrogen atoms, forming a stable, inactive complex.[5] The use of bulky, electron-rich ligands helps to prevent this inhibitory chelation and maintain catalyst activity.
Part B: The N-Methylation of the Pyrrole Ring
Once the 6-amino group is installed, the subsequent N-methylation of the pyrrole is generally more straightforward but can present its own challenges regarding selectivity and completeness.
Incomplete conversion or lack of selectivity are the primary issues here. The key is to achieve complete deprotonation of the pyrrole N-H without affecting other reactive sites.
-
Base and Methylating Agent Combination:
-
Strong Base/Hard Electrophile: The most common and effective method involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF, THF) to fully deprotonate the pyrrole, followed by the addition of methyl iodide (MeI) or dimethyl sulfate. This typically provides high yields of the desired N1-methylated product.
-
Weaker Base/Forcing Conditions: Using a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures and can lead to incomplete reactions or side reactions.
-
-
Selectivity Issues: The primary concern is potential methylation on the exocyclic 6-amino group. Using a strong base like NaH ensures that the most acidic proton (the pyrrole N-H, pKa ≈ 17) is removed selectively over the less acidic amine N-H protons (pKa ≈ 35). The resulting pyrrole anion is a soft nucleophile that will preferentially react with the methylating agent.
-
Reaction Temperature: Deprotonation with NaH is often performed at 0 °C to control the initial exotherm, followed by warming to room temperature after the addition of the methylating agent. Running the reaction at too high a temperature can decrease selectivity.
Part C: Purification and Handling
The final stage of isolating a pure product can significantly impact the final reported yield.
Azaindole derivatives, being basic, can interact strongly with silica gel, leading to streaking, poor separation, and low recovery.
-
Deactivating Silica Gel: Pre-treating the silica gel slurry with a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol can neutralize the acidic silanol groups, dramatically improving the chromatography of basic compounds.
-
Solvent System Optimization: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a common starting point.[9] If streaking persists even with a basic modifier, consider using a more polar solvent system to reduce the compound's interaction time with the stationary phase.
-
Alternative Stationary Phases: If silica gel proves too problematic, consider using neutral or basic alumina as the stationary phase.[9]
-
Recrystallization: If the final product is a solid, recrystallization is an excellent method for obtaining highly pure material and can sometimes be more efficient than chromatography for removing closely-eluting impurities.
Data & Protocols
Workflow Visualization
The overall synthetic strategy is summarized below.
Caption: General two-step synthesis of the target compound.
Troubleshooting Logic: Buchwald-Hartwig Amination
When troubleshooting the C-N coupling, a logical diagnostic flow can help pinpoint the issue.
Caption: Diagnostic workflow for amination troubleshooting.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination of 6-Halo-7-Azaindoles
| Parameter | Recommended | Rationale & Citation |
| Pd Precursor | G3 or G4 Pd-precatalysts | Provides rapid, reproducible activation in the presence of various substrates.[5] |
| Ligand | XPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are effective for heteroaryl couplings.[4][7] |
| Base | NaOt-Bu, LiHMDS | Strong, non-nucleophilic bases that effectively promote the catalytic cycle.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated aprotic solvents are crucial for catalyst stability. |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst stability and prevention of side reactions. |
Protocol 1: Example Buchwald-Hartwig Amination
This is a representative protocol synthesized from literature procedures and should be adapted and optimized for specific substrates.[5][6]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-halo-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (if not using a precatalyst, 0.04 equiv).
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv). If using ammonia, it can be bubbled through the solution or added as a solution in dioxane.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography as described in FAQ Q4.
Protocol 2: Example N-Methylation
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask under an argon atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise with careful stirring.
-
Substrate Addition: Dissolve the 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1545–1567. [Link]
-
Al-Hussain, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6615. [Link]
-
Rasmussen, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3332. [Link]
-
Oldenhuis, N. J., et al. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 12(20), 4442–4445. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ChemInform. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(51). [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Sharma, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1046–1052. [Link]
-
University of Rostock. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(32), 10834-10855. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8698. [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. [Link]
-
Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 341-363. [Link]
-
ResearchGate. (2023). Different strategies for synthesis of 7-azaindoles. [Link]
-
ResearchGate. (2017). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). [Link]
-
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. [Link]
Sources
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in Solution
Welcome to the technical support guide for N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. As a key intermediate and structural motif in medicinal chemistry, particularly for kinase inhibitors, ensuring its integrity during experimental workflows is paramount.[1][2][3] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common initial observations and concerns when working with this compound solutions.
Q1: My solution of this compound, initially colorless, has turned yellow/brown. What is happening?
A: A color change is a primary visual indicator of chemical degradation. For this class of compounds, which contains an aromatic amine, the color change is most often due to oxidation. The amine group is susceptible to oxidation, which can form colored, conjugated products. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[4]
Q2: What is the most significant cause of degradation for this compound in solution?
A: Based on its structure, the primary degradation pathway is the oxidation of the exocyclic amine group at the C6 position.[5][6] Amine oxidation can be a complex process initiated by factors such as dissolved oxygen, pH, temperature, and exposure to light.[7][8] Thermal degradation can also occur but typically requires more extreme conditions than those found in standard laboratory handling.[9]
Q3: I need to prepare a stock solution for immediate use. What are the ideal initial storage conditions?
A: For short-term storage (less than 24-48 hours), prepare the stock solution in a suitable, deoxygenated solvent (like DMSO or ethanol), protect it from light using an amber vial, and store it at 2-8°C. For anything longer, a comprehensive stabilization strategy is required, as detailed later in this guide.
Q4: Are there any solvents I should absolutely use or avoid?
A:
-
Recommended: High-purity, anhydrous grade Dimethyl Sulfoxide (DMSO) and Ethanol are common choices due to good solvating power. For aqueous buffers, ensure they are prepared with high-purity water (e.g., Milli-Q or equivalent) and deoxygenated prior to use.
-
Use with Caution: Protic solvents like methanol can sometimes participate in photochemical reactions. Water, unless buffered to an optimal pH, can facilitate hydrolytic or pH-catalyzed degradation.
-
Avoid: Solvents containing peroxides (e.g., older ethers like THF or dioxane) or high levels of dissolved metals should be avoided as they can actively promote oxidative degradation.[4]
Section 2: In-Depth Troubleshooting Guide - Understanding and Preventing Degradation
This section provides a detailed examination of the factors influencing the stability of this compound and the scientific rationale for preventative measures.
Understanding Degradation Pathways
Q: What are the likely chemical degradation pathways for this compound?
A: The molecular structure features a 7-azaindole core, which is a heterocyclic aromatic system, and a secondary amine. The most probable degradation routes involve this amine functionality.
-
Oxidation: This is the most common pathway. The lone pair of electrons on the amine nitrogen can be abstracted, initiating a free-radical chain reaction or leading to the formation of various oxidation products, including N-oxides, imines, or polymeric materials.[5] The initial step often involves the formation of an amine radical.[5] This is exacerbated by oxygen, metal ions, and light.[4][10]
-
Photodegradation: The 7-azaindole core is a chromophore that absorbs UV light.[11][12] This absorption can excite the molecule to a higher energy state, making it more susceptible to reaction with other molecules, such as oxygen, leading to photo-oxidation.[4] While N-methylation of the pyrrole nitrogen is known to enhance photophysical stability compared to the parent 7-azaindole, sensitivity to light should still be assumed.[11]
-
pH-Catalyzed Degradation: Extreme pH values (highly acidic or highly basic) can lead to instability. In acidic conditions, protonation of the pyridine nitrogen can alter the electron density of the ring system.[13][14] In strongly basic conditions, deprotonation events could occur, although this is less common for the amine under typical conditions. The stability of drugs in solution is often represented by a V-shaped pH-rate profile, where stability is maximal within a specific pH range.[15]
Caption: Potential oxidative degradation pathway for the amine moiety.
The Critical Role of pH Control
Q: How does pH affect the stability of the compound, and what is the optimal pH range for my solution?
A: The pH of an aqueous solution is a critical stability parameter. For amine-containing compounds, stability is typically highest in a slightly acidic to neutral pH range.[16] Extreme pH levels can catalyze degradation.[16] The optimal pH must be determined experimentally through a pH-rate profile study (see Section 3.2). However, based on typical behavior of similar heterocyclic amines, a starting range of pH 4-7 is recommended for investigation.
| pH Range | Potential Stability Issue | Rationale |
| < 3 (Strongly Acidic) | Increased degradation | Protonation of the heterocyclic nitrogens can alter electronic properties and potentially catalyze hydrolysis or other reactions.[13][17] |
| 4 - 7 (Slightly Acidic to Neutral) | Optimal Stability Zone (Hypothesized) | The compound exists primarily in a stable, protonated form which can be less susceptible to oxidation than the free base. |
| > 8 (Basic) | Increased oxidative degradation | The amine group is in its free base form, which is more electron-rich and thus more easily oxidized.[18] |
Protocol: Preparation of Buffered Solutions for Stability Studies
-
Select Buffers: Choose buffers with pKa values close to the target pH (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5).
-
Use High-Purity Reagents: Prepare buffers using analytical grade reagents and high-purity water.
-
Deoxygenate: Before adding the this compound, sparge the buffer with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
pH Adjustment: Adjust the final pH after all buffer components are dissolved but before adding the active compound.
Managing Oxidative Stress
Q: How can I prevent or minimize oxidative degradation?
A: Preventing oxidation requires a multi-pronged approach to remove pro-oxidants and introduce protective agents.
-
Inert Atmosphere: The most effective method is to remove oxygen. This can be achieved by sparging the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen.[4] All solution transfers should be performed under a blanket of inert gas if possible.
-
Antioxidants: These are chemical compounds that can inhibit oxidation.[19] They work by either scavenging free radicals or by being preferentially oxidized.[20] For pharmaceutical formulations, a combination of antioxidants is often used.[21]
| Antioxidant Type | Example | Typical Concentration | Mechanism of Action |
| Radical Scavenger | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | 0.01% - 0.1% (w/v) | Traps free radicals to terminate chain reactions.[4] |
| Reducing Agent | Ascorbic Acid (Vitamin C) | 0.05% - 0.2% (w/v) | Acts as a sacrificial reductant, being preferentially oxidized.[20] |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 0.01% - 0.05% (w/v) | Binds metal ions (like Fe²⁺/Fe³⁺, Cu²⁺) that catalyze oxidation reactions.[10][19] |
Expert Tip: When selecting an antioxidant, ensure it is compatible with your downstream application and does not interfere with your assay. Always run a control sample with the antioxidant alone.
Photostability Considerations
Q: Is the compound light-sensitive and how should I handle it?
A: Yes. The 7-azaindole scaffold is known to be photoactive.[11][22] Assume the compound is light-sensitive and take the following precautions:
-
Use Amber Glassware: Always store solutions in amber vials or flasks to block UV and short-wavelength visible light.
-
Protect from Light: When not in use, store vials in a dark location (e.g., in a drawer or a box). During handling, wrap the container in aluminum foil.
-
Minimize Exposure: Perform experimental manipulations in a dimly lit area whenever possible.
Section 3: Experimental Protocols - Validating Solution Stability
Trustworthiness in research comes from self-validating protocols. The following workflows are designed to help you proactively determine the stability of your compound under your specific experimental conditions.
Protocol: Preparation of a Stabilized Stock Solution
-
Preparation: Place a stir bar in a tared amber volumetric flask.
-
Weighing: Accurately weigh the desired amount of this compound directly into the flask.
-
Solvent Preparation: In a separate container, measure out ~80% of the final volume of your chosen solvent (e.g., HPLC-grade DMSO). If using an antioxidant, add it now and dissolve completely.
-
Deoxygenation: Sparge the solvent with dry argon or nitrogen for at least 15 minutes.
-
Dissolution: Under a gentle stream of the inert gas, transfer the deoxygenated solvent to the volumetric flask. Stir until the compound is fully dissolved.
-
Final Volume: Bring the solution to the final volume with more deoxygenated solvent.
-
Headspace Purge: Before sealing the flask, purge the headspace with the inert gas for 30-60 seconds.
-
Storage: Seal tightly with a PTFE-lined cap and store at the recommended temperature (e.g., 2-8°C or -20°C for long-term), protected from light.
Protocol: Performing a Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradants and determine the intrinsic stability of the molecule.[7] This involves subjecting the compound to harsh conditions and analyzing the outcomes, typically by a stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Aliquot this solution into separate amber vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an appropriate volume of hydrogen peroxide solution (e.g., to a final concentration of 3%).
-
Thermal: Keep the vial in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solution in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store one vial under ideal conditions (refrigerated, protected from light).
-
Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) using an HPLC method capable of separating the parent peak from any new peaks (degradants). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
Section 4: Summary of Recommendations
For optimal stability of this compound in solution, adhere to the following parameters.
| Parameter | Recommendation | Rationale |
| pH (Aqueous) | Maintain between pH 4 and 7 | Minimizes both acid- and base-catalyzed degradation and reduces the rate of oxidation of the free-base amine.[15][16] |
| Solvent | Use high-purity, anhydrous DMSO or Ethanol . For aqueous solutions, use deoxygenated, buffered systems. | Minimizes reactive impurities like water, peroxides, and metals.[4] |
| Antioxidants | Add a combination of a radical scavenger (e.g., 0.01% BHT) and a chelating agent (e.g., 0.01% EDTA) . | Provides comprehensive protection against both free-radical chain reactions and metal-catalyzed oxidation.[20][21] |
| Light | Handle and store in amber vials or under light-protected conditions at all times. | Prevents photochemical degradation initiated by the UV-absorbing 7-azaindole core.[11][22] |
| Temperature | Store solutions at 2-8°C (short-term) or -20°C to -80°C (long-term) . | Reduces the kinetic rate of all degradation reactions. |
| Atmosphere | Sparge solvent with argon or nitrogen and store under an inert headspace. | Directly removes molecular oxygen, a key reactant in the primary oxidative degradation pathway.[4] |
By implementing these scientifically grounded strategies, you can significantly enhance the stability of your this compound solutions, leading to more reliable, reproducible, and accurate experimental results.
References
-
Kelly, J., et al. (2007). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Giorgetti, A., et al. (2018). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]
-
Gijsman, P. (2018). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]
-
Bayne, A.C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]
-
Mandal, B.P. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. CORE. [Link]
-
Goff, G.S. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Yu, P.H. (1993). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. PubMed. [Link]
-
McMurry, J. (2018). Amines and Heterocycles. Cengage. [Link]
-
LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
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Blass, B.E. (2015). Pyrrolopyridine or Pyrazolopyridine Derivatives. PMC - PubMed Central. [Link]
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Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Nielsen, D.U., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
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RosDok. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Patel, N.C., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
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Sroka, W., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
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Staszewska-Krajewska, O., & Cieniecka-Rosłonkiewicz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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Elmaaty, A.A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]
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Technical Support Center: Troubleshooting Cell Permeability of 7-Deazapurine Derivatives
Welcome to the technical support center for researchers working with 7-deazapurine derivatives. As a Senior Application Scientist, I've designed this guide to address a common yet significant hurdle in the development of this promising class of molecules: cell permeability . This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability-related challenges in your cell-based assays.
I. Frequently Asked Questions (FAQs): The Root of the Problem
Q1: Why do my 7-deazapurine derivatives show potent activity in biochemical assays but weak or no activity in cell-based assays?
This is a classic and often perplexing issue for researchers. The discrepancy between biochemical (e.g., purified enzyme) and cellular assay results frequently points to a cell permeability problem.[1][2][3][4] Here's a breakdown of the likely causes:
-
The Cellular Gauntlet: For a compound to be effective in a cell-based assay, it must successfully navigate a series of biological barriers that are absent in a biochemical assay. This includes crossing the cell membrane to reach its intracellular target.[2]
-
Physicochemical Properties: 7-deazapurine nucleosides, like other nucleoside analogs, can possess physicochemical properties that hinder their ability to passively diffuse across the lipid bilayer of the cell membrane. These properties include:
-
Polarity: The presence of hydroxyl groups on the ribose sugar and polar functionalities on the deazapurine ring can lead to high polarity and poor lipophilicity, making it difficult for the molecule to enter the hydrophobic interior of the cell membrane.
-
Poor Water Solubility: Some derivatives, particularly those with bulky aromatic substituents, may have poor aqueous solubility, which can limit their effective concentration in cell culture media and their ability to interact with the cell surface.[5]
-
-
Lack of Transporter Recognition: Many nucleoside analogs rely on dedicated nucleoside transporter proteins (hNTs), such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), to gain entry into the cell.[6] Structural modifications to the 7-deazapurine core or the sugar moiety may interfere with recognition by these transporters, effectively blocking their primary route of entry.
-
Efflux Pumps: Cells can actively expel foreign compounds using efflux pumps, such as P-glycoprotein (P-gp). If your 7-deazapurine derivative is a substrate for these pumps, it may be removed from the cell before it can reach its target, even if it initially permeates the membrane.
This discrepancy is a critical point in drug discovery, as it highlights the importance of evaluating compounds in a physiologically relevant context early in the development process.[1]
Q2: What are 7-deazapurines, and why are they a focus in drug development?
7-Deazapurines are a class of compounds that are structurally similar to purines (adenine and guanine), the essential building blocks of DNA and RNA. The key difference is the substitution of the nitrogen atom at position 7 of the purine ring with a carbon atom.[5] This seemingly small change has significant implications:
-
Altered Electronic Properties: The carbon substitution makes the five-membered ring more electron-rich, which can influence how the molecule interacts with its biological targets.[5]
-
Site for Modification: The C7 position provides a new site for chemical modifications, allowing for the attachment of various functional groups to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties.[5]
These unique features have made 7-deazapurine derivatives a "privileged scaffold" in medicinal chemistry, with numerous compounds demonstrating potent anticancer, antiviral, and antibacterial activities.[5][7] Many of these compounds function as kinase inhibitors or are incorporated into nucleic acids, disrupting cellular processes.[5][8][9]
Q3: How do I know if my compound has a permeability issue?
Identifying a permeability problem requires a systematic approach. Here are the key indicators:
-
Large IC50 Shift: A significant (often 50- to 200-fold or greater) increase in the IC50 value when moving from a biochemical assay to a cell-based assay is a strong red flag.[4]
-
Lack of Structure-Activity Relationship (SAR) in Cellular Assays: If a series of compounds shows a clear SAR in a biochemical assay (e.g., increasing potency with certain modifications), but this trend is absent or inconsistent in cellular assays, it may suggest that permeability, rather than target engagement, is the limiting factor.
-
In Silico Predictions: Computational models can predict ADME (absorption, distribution, metabolism, and excretion) properties, including permeability. While not definitive, these tools can provide an early indication of potential permeability issues. An in silico analysis of some 7-deazapurine derivatives predicted moderate bioavailability due to poor distribution.[10]
-
Direct Permeability Measurement: The most definitive way to diagnose a permeability problem is to measure it directly using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
II. Troubleshooting Guides: From Diagnosis to Solution
My compound is a potent enzyme inhibitor, but shows weak cytotoxicity. What should I do?
This is a common scenario. Here’s a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for discrepant assay results.
Detailed Explanation of the Workflow:
-
Verify Compound Integrity and Solubility: Before investigating complex biological phenomena, rule out simple chemical issues. Ensure your compound is stable in the cell culture medium over the time course of your assay and that it is soluble at the concentrations you are testing.
-
Assess Passive Permeability (PAMPA): The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability.[11] It provides a baseline measurement of a compound's ability to cross a lipid membrane.
-
Assess Cellular Permeability (Caco-2 Assay): The Caco-2 permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[12] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters and efflux pumps, thus providing a more comprehensive picture of permeability.[12] By measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate an efflux ratio (ER) . An ER greater than 2 suggests that the compound is actively pumped out of the cells.
-
Investigate Nucleoside Transporter Involvement: If both passive and overall cellular permeability are low, investigate the role of nucleoside transporters. This can be done by:
-
Using Transporter-Deficient Cell Lines: Compare the cytotoxicity of your compound in wild-type cells versus cells that have been engineered to lack specific ENTs or CNTs.
-
Competition Assays: Determine if the uptake of your compound is inhibited by known substrates of nucleoside transporters.
-
-
Implement Solutions: Based on your findings, you can devise a strategy to improve cell permeability:
-
Prodrug Approach: This is a powerful strategy where the parent drug is chemically modified to create a more permeable version that, once inside the cell, is converted back to the active form.[13][14][15][16][17]
-
Formulation Strategies: For preclinical studies, using formulation approaches like the addition of permeability enhancers or encapsulation in nanoparticles can improve cellular uptake.
-
How can I improve the cell permeability of my 7-deazapurine derivative?
Improving cell permeability often involves modifying the molecule to make it more "drug-like." The prodrug approach is one of the most successful strategies.[13][14][15][16][17]
Caption: Conceptual diagram of the prodrug strategy.
Common Prodrug Strategies for Nucleoside Analogs:
-
Esterification: Masking the polar hydroxyl groups of the ribose moiety with lipophilic ester groups can significantly enhance passive diffusion. These ester groups are then cleaved by intracellular esterases to release the active compound.
-
Amino Acid Conjugates: Attaching amino acids to the parent drug can target amino acid transporters on the cell surface, facilitating active transport into the cell.[18]
-
Phosphoramidates (ProTides): This approach delivers the monophosphorylated form of the nucleoside analog into the cell, bypassing the often rate-limiting first phosphorylation step and increasing the concentration of the active triphosphate form.
The choice of prodrug strategy will depend on the specific structure of your 7-deazapurine derivative and the desired therapeutic application.
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of your 7-deazapurine derivatives.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP, cat. no. MSSACCEPT0R)
-
96-well donor and acceptor plates
-
Lecithin solution (e.g., 1% in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
96-well UV-transparent plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is completely coated.
-
Prepare Donor Solutions: Dilute the test and reference compounds to a final concentration of 100-500 µM in PBS. The final DMSO concentration should be less than 1%.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates.
-
Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
Interpretation of Results:
| Permeability Classification | Pe (x 10-6 cm/s) |
| Low | < 1.5 |
| High | > 1.5 |
Protocol 2: Caco-2 Permeability Assay
This assay provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and reference compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the TEER of the monolayer. Only use monolayers with TEER values > 250 Ω·cm2. You can also assess the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS.
-
Transport Experiment (Basolateral to Apical): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as follows:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
Interpretation of Results:
| Permeability Classification | Papp (A to B) (x 10-6 cm/s) |
| Low | < 1.0 |
| Moderate | 1.0 - 10.0 |
| High | > 10.0 |
An efflux ratio > 2 indicates that the compound is likely a substrate of an efflux transporter.
IV. Conclusion
Cell permeability is a critical parameter that can determine the success or failure of a promising 7-deazapurine derivative. A systematic approach to diagnosing and addressing permeability issues is essential for advancing these compounds through the drug discovery pipeline. By understanding the underlying physicochemical and biological principles, and by employing the appropriate experimental tools, researchers can overcome these challenges and unlock the full therapeutic potential of this versatile chemical scaffold.
V. References
A comprehensive list of references is available for further reading and to support the claims made in this guide. Each entry includes the title, source, and a clickable URL for verification.
Click to view References
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Results of PAMPA permeability studies and structure of compound 7.(a)... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
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New prodrugs against tuberculosis - PubMed. (2017). Drug Discovery Today, 22(3), 519–525. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). [Link]
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Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery - BiochemSphere. (2025, November 26). [Link]
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Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? | ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? | ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
The apparent permeability coefficients (P app /nm s-1 ) in PAMPA at pH... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
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Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC - NIH. (2023, August 4). [Link]
-
(PDF) In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. (2025, October 16). [Link]
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7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas’ disease therapy: in vitro and in vivo pharmacology | JAC-Antimicrobial Resistance | Oxford Academic. (2021, November 17). [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. (2025, February 21). [Link]
-
A prodrug approach for improving antituberculosis activity of potent Mycobacterium tuberculosis type II dehydroquinase inhibitors - PubMed. (2011, September 8). [Link]
-
Development of Cassette PAMPA for Permeability Screening - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed. (2023, August 4). [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - Frontiers. (2020, November 2). [Link]
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7-Deazapurine and 8-aza-7-deazapurine nucleoside and oligonucleotide pyrene "click" conjugates: synthesis, nucleobase controlled fluorescence quenching, and duplex stability - PubMed. (2012, January 6). [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Retrieved December 12, 2025, from [Link]
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Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed. (2008, July 10). [Link]
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Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - PubMed Central. (n.d.). Retrieved December 12, 2025, from [Link]
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Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC - NIH. (2017, August 23). [Link]
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Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed Central. (n.d.). Retrieved December 12, 2025, from [Link]
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2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - NIH. (2023, October 24). [Link]
-
Enhancing the intestinal membrane permeability of zanamivir: a carrier mediated prodrug approach - PubMed. (2011, December 5). [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - NIH. (n.d.). Retrieved December 12, 2025, from [Link]
-
Cellular uptake analysis in vitro. (A) The qualitative uptake of Cou-6,... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
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Structures of 7-deazapurine nucleosides. - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
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Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PubMed Central. (n.d.). Retrieved December 12, 2025, from [Link]
-
Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays - ResearchGate. (2025, August 6). [Link]
-
Estimation of the lipophilicity of anti-HIV nucleoside analogues by determination of the partition coefficient and retention time on a Lichrospher 60 RP-8 HPLC column - PubMed. (1989, January 31). [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). [Link]
-
Caco-2 cell permeability assays to measure drug absorption - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - MDPI. (2023, October 21). [Link]
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Qualitative and quantitative analysis of cellular uptake of the NPs... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
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Validation & Comparative
A Comparative Analysis of JAK1 Selectivity: Tofacitinib versus its Pyrrolo[2,3-b]pyridine Core
In the landscape of targeted immunomodulatory and anti-inflammatory therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node of intervention. The clinical success of JAK inhibitors (JAKinibs) has spurred extensive research into optimizing their selectivity profiles to enhance therapeutic efficacy while mitigating off-target effects. This guide provides an in-depth comparison of the JAK1 selectivity of the well-established pan-JAK inhibitor, tofacitinib, against its fundamental chemical scaffold, N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. We will delve into the structural nuances, comparative inhibitory data, and the experimental methodologies that underpin our understanding of their differential kinase affinities.
The JAK-STAT Pathway: A Central Hub for Cytokine Signaling
The JAK-STAT signaling cascade is a critical pathway for a multitude of cytokines and growth factors that regulate cellular processes such as hematopoiesis, inflammation, and immune surveillance. The pathway is initiated upon cytokine binding to its cognate receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression. The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—often function in pairs to mediate signaling from different cytokine receptors, making the selective inhibition of individual JAKs a key therapeutic strategy.
Figure 1: A simplified diagram of the JAK-STAT signaling pathway.
Structural Comparison: From Scaffold to Potent Inhibitor
Tofacitinib is structurally characterized by a 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core. This scaffold serves as a hinge-binding motif, anchoring the molecule within the ATP-binding pocket of the JAK kinases. The compound this compound represents a simplified version of this core, lacking the critical side chains that confer tofacitinib's potent and specific inhibitory activity.
The key structural distinction lies in the piperidine and cyanoacetamide moieties present in tofacitinib, which are absent in this compound. These additions in tofacitinib are not arbitrary; they are the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The cyano group, in particular, is known to form a key hydrogen bond with the backbone of the kinase hinge region, significantly enhancing binding affinity.
Comparative JAK1 Selectivity: A Data-Driven Analysis
The efficacy and safety profile of a JAKinib is intrinsically linked to its selectivity across the JAK family. While some level of pan-JAK inhibition can be therapeutically beneficial in certain contexts, selective inhibition is often pursued to minimize off-target effects. For instance, JAK2 inhibition is associated with hematological adverse events, while JAK3 inhibition can lead to immunosuppression.
Below is a comparative summary of the inhibitory concentrations (IC50) for tofacitinib across the JAK family. Data for this compound is not widely available in the public domain, as it is considered a chemical intermediate rather than an active pharmaceutical ingredient. However, based on foundational SAR studies of the pyrrolo[2,3-b]pyridine scaffold, its inhibitory activity is expected to be significantly lower (i.e., higher IC50 values) than tofacitinib.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Ratios (vs. JAK1) |
| Tofacitinib | 1-11 | 20-137 | 1-5 | 344-1000+ | JAK2/JAK1: ~5-20xJAK3/JAK1: ~1-2xTYK2/JAK1: >100x |
Data compiled from multiple sources and represent a typical range of reported values.
As the data indicates, tofacitinib is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2 and significantly less activity against TYK2. This profile classifies it as a pan-JAK inhibitor with a preference for JAK1/3 over JAK2 and TYK2. The development of more selective JAK1 inhibitors aims to further refine this profile, potentially offering an improved safety margin by avoiding significant inhibition of other JAK isoforms.
Experimental Protocol: In Vitro Kinase Assay for Selectivity Profiling
The determination of a compound's selectivity profile is a cornerstone of its preclinical characterization. A common and robust method for this is the in vitro kinase assay, which directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (Tofacitinib and this compound) in 100% DMSO.
-
Prepare a serial dilution plate of the test compounds in assay buffer.
-
Reconstitute purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to their optimal concentrations in kinase buffer.
-
Prepare a solution of a generic kinase substrate (e.g., a poly-Glu-Tyr peptide) and ATP.
-
-
Assay Execution:
-
In a 384-well microplate, add a small volume of the diluted test compounds.
-
Add the kinase solution to each well and incubate for a short period to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
-
Signal Detection and Data Analysis:
-
Terminate the reaction and measure the amount of phosphorylated substrate. This is often accomplished using a luminescence-based assay where the amount of remaining ATP is quantified. A decrease in signal corresponds to an increase in kinase activity.
-
Plot the kinase activity against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Figure 2: A generalized workflow for an in vitro kinase selectivity assay.
Implications for Drug Development and Clinical Application
The comparison between tofacitinib and its core scaffold highlights the critical role of medicinal chemistry in transforming a weakly active starting point into a potent and selective drug. While this compound provides the necessary hinge-binding interactions, the additional functional groups of tofacitinib are essential for achieving high-affinity binding and its characteristic selectivity profile.
For researchers and drug developers, this underscores the importance of iterative SAR campaigns to fine-tune the selectivity of kinase inhibitors. The clinical implications of JAK selectivity are profound. The development of highly selective JAK1 inhibitors, for example, is driven by the hypothesis that they may offer a better safety profile, particularly concerning the hematological side effects associated with JAK2 inhibition. By isolating the therapeutic effects mediated by JAK1, these next-generation inhibitors aim to provide a more targeted intervention for autoimmune and inflammatory diseases.
Conclusion
References
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Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity and Disease. Nature Reviews Drug Discovery. [Link]
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O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity. [Link]
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry. [Link]
-
Meyer, D. M., Jesson, M. I., Li, X., Elrick, M. M., Funck, T., & Mettetal, J. T. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. The Journal of pharmacology and experimental therapeutics. [Link]
A Comparative Guide to the Antiviral Efficacy of 7-Deazapurine Analogs and Remdesivir
In the global effort to combat viral diseases, particularly those caused by RNA viruses, nucleoside and nucleotide analogs represent a cornerstone of antiviral therapy. These agents act as deceptive building blocks, integrating into viral genetic material to halt replication. This guide provides an in-depth comparative analysis of two critical classes of these antiviral agents: the well-established adenosine analog, remdesivir, and the promising class of 7-deazapurine analogs. This document is intended for researchers, virologists, and drug development professionals seeking to understand the mechanistic nuances and comparative efficacy of these compounds.
Section 1: Foundational Principles of Nucleoside Analog Antivirals
Before delving into a direct comparison, it is crucial to understand the shared strategy these molecules employ. Both remdesivir and 7-deazapurine analogs are designed to inhibit the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses.[1][2] These drugs enter the host cell as prodrugs and are metabolically converted into their active triphosphate forms.[1] This active form then mimics natural nucleoside triphosphates (like ATP), competing for incorporation into the newly forming viral RNA strand.[1][3] Once incorporated, they disrupt the replication process, either by causing immediate termination of the RNA chain or by introducing structural hindrances that prevent further extension.[1]
Section 2: Mechanism of Action: A Tale of Two Analogs
While both drug classes target the same viral enzyme, their precise mechanisms of inhibition and the structural modifications that confer their activity differ significantly.
Remdesivir (GS-5734)
Remdesivir is a phosphoramidate prodrug of an adenine C-nucleoside analog.[4] Its journey from an inert prodrug to an active inhibitor is a multi-step intracellular process.
-
Cellular Uptake & Activation: As a prodrug, remdesivir efficiently enters the host cell.[1] It is then metabolized into its active form, remdesivir triphosphate (RDV-TP).[1][5]
-
RdRp Inhibition: RDV-TP acts as a direct competitor to adenosine triphosphate (ATP).[3][5] The viral RdRp incorporates RDV-TP into the nascent RNA strand.[3]
-
Delayed Chain Termination: A key feature of remdesivir's mechanism is "delayed chain termination." After RDV-TP is incorporated at position i, the polymerase can add three more nucleotides before RNA synthesis is arrested at position i+3.[3] This delay may help it evade the virus's proofreading exonuclease activity.
The specificity of remdesivir for the viral RdRp over human RNA polymerases is a critical factor in its safety profile, minimizing toxicity to the host cell.[1]
7-Deazapurine Analogs (e.g., Galidesivir, GS-6620)
7-deazapurine analogs are a class of nucleoside inhibitors characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom. This structural modification is central to their antiviral properties. Examples include Galidesivir (BCX4430) and GS-6620.[6][7][8]
-
Cellular Uptake & Activation: Similar to remdesivir, these analogs are typically administered as prodrugs to facilitate cell entry and are subsequently phosphorylated to their active triphosphate form.[8][9]
-
RdRp Inhibition: The active triphosphate analog competes with natural purine triphosphates (ATP or GTP) for incorporation by the viral RdRp.[8]
-
Non-Obligate Chain Termination: Once incorporated, these analogs can cause premature termination of the growing RNA chain, effectively halting replication.[8][9] The C-N substitution at the 7-position can alter the hydrogen bonding patterns and conformation of the nucleoside, potentially disrupting the polymerase's function.
This class of compounds has shown broad-spectrum activity against a variety of RNA viruses, including coronaviruses, filoviruses, and flaviviruses.[8][10]
Section 3: Comparative In Vitro Efficacy
The true measure of an antiviral's potential lies in its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
The following table summarizes available in vitro data for remdesivir and representative 7-deazapurine analogs against various RNA viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [11] |
| Remdesivir | SARS-CoV-2 | Calu-3 | ~0.01 | >10 | >1000 | [12] |
| Remdesivir | HCoV-229E | MRC-5 | 0.07 | >2.0 | >28.5 | [4] |
| Remdesivir | MERS-CoV | Vero E6 | 0.07 | >10 | >142 | [3] |
| GS-441524 * | SARS-CoV-2 | Calu-3 | ~0.5 | >10 | >20 | [12] |
| Galidesivir (BCX4430) | Zika Virus | Vero | 11 | >100 | >9 | [8] |
| Galidesivir (BCX4430) | Yellow Fever Virus | Vero | 3.9 | >100 | >25 | [8] |
| Galidesivir (BCX4430) | Ebola Virus | Vero E6 | 16 | >316 | >19.7 | [8] |
| GS-6620 | Hepatitis C Virus (GT 1b) | Huh-7 Replicon | 0.048 | >90 | >1875 | [6] |
| GS-6620 | Hepatitis C Virus (GT 2a) | Huh-7.5 | 0.25 | >50 | >200 | [6] |
*GS-441524 is the parent nucleoside of remdesivir.[12]
Analysis of Efficacy Data:
-
Remdesivir consistently demonstrates potent, sub-micromolar activity against coronaviruses, including SARS-CoV-2, in various cell lines.[4][11][12] Its efficacy can be cell-line dependent, showing markedly higher potency in human lung epithelial cells (Calu-3) compared to Vero E6 cells.[12]
-
Galidesivir (BCX4430) shows broad-spectrum activity, though its EC50 values are generally in the low to mid-micromolar range, suggesting lower potency compared to remdesivir against certain viruses like coronaviruses.[8] However, it has demonstrated significant efficacy in animal models, sometimes more than would be predicted by cell culture data alone.[8][10]
-
GS-6620 exhibits potent, pangenotypic activity against the Hepatitis C virus, with EC50 values in the nanomolar to low micromolar range and a very high selectivity index.[6] Its utility in clinical trials was limited by pharmacokinetic variability.[13]
Section 4: Experimental Protocols for Antiviral Assessment
To ensure scientific integrity and reproducibility, the methods used to generate efficacy and toxicity data must be robust. Below are standardized protocols for determining EC50 and CC50 values.
Protocol: Antiviral Efficacy (EC50) Determination by Viral Yield Reduction Assay
This assay quantifies the concentration of a compound required to reduce the amount of infectious virus produced by 50%.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates to achieve ~80-90% confluency on the day of infection.[14]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., remdesivir) in culture medium.
-
Infection: Aspirate the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01, to allow for multiple rounds of replication.[15]
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C with 5% CO2.[11][15]
-
Quantification of Viral Yield:
-
Data Analysis: Plot the percentage of viral inhibition against the compound concentration and use a non-linear regression model to calculate the EC50 value.[14]
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A Researcher's Guide to Validating the Kinase Selectivity of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the kinase selectivity profile of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. As a derivative of the 7-azaindole scaffold, a well-established "kinase privileged fragment," this compound holds significant potential as a kinase inhibitor.[1][2] However, its precise targeting profile across the human kinome remains to be fully elucidated. This guide will objectively compare state-of-the-art experimental methodologies, provide actionable protocols, and benchmark against well-characterized kinase inhibitors to establish a robust validation strategy.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] While targeting a specific kinase implicated in disease is a cornerstone of modern drug discovery, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in preclinical development. For this compound, whose core structure is known to interact with the highly conserved ATP-binding site of kinases, comprehensive profiling is paramount.
A Multi-Pronged Approach to Validation
A credible assessment of kinase selectivity cannot rely on a single experimental technique. A tiered approach, beginning with broad, high-throughput screening and progressing to more focused biochemical and cellular assays, provides the most comprehensive and reliable data. This guide proposes a three-tiered validation workflow.
Caption: Proposed workflow for validating kinase selectivity.
Tier 1: Initial Broad Kinome Profiling
The primary objective of this tier is to obtain a panoramic view of the compound's interactions across a significant portion of the human kinome. This is best achieved through large-scale screening platforms.
Recommended Methodology: Competition Binding Assay (e.g., KINOMEscan®)
Causality: Competition binding assays, such as the Eurofins DiscoverX KINOMEscan® platform, are ideal for initial screening because they measure the direct interaction (binding) of a compound to a large panel of kinases (often over 480).[1][3] This method is independent of enzyme activity, substrate specificity, or ATP concentration, providing a pure measure of binding affinity (expressed as a dissociation constant, Kd). This approach can identify both active and allosteric site binders.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[4][5]
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase, it will compete with the immobilized ligand, resulting in less kinase being captured on the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. For hits, a full 11-point dose-response curve is generated to determine the Kd value.
Tier 2: Orthogonal Biochemical Validation
Hits identified in Tier 1, including the presumed primary target(s) and any potent off-targets, must be validated using an orthogonal, activity-based assay. This step confirms that binding translates to functional inhibition.
Recommended Methodology: Radiometric Kinase Activity Assay
Causality: Radiometric assays, which typically use ³²P- or ³³P-labeled ATP, are considered the "gold standard" for measuring kinase activity.[6][7] They directly measure the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein). This method is highly sensitive, robust, and less prone to interference from compound autofluorescence or light scattering that can affect other assay formats.
Experimental Protocol: Radiometric Kinase Assay (³³P-ATP)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
Compound Addition: Add varying concentrations of this compound (typically in a 10-point dose-response format) or DMSO (vehicle control) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The concentration of unlabeled ATP should be at or near the Km for the specific kinase to ensure physiological relevance.[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.
-
Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Tier 3: Cellular Target Engagement and Pathway Modulation
Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to confirm that the compound can engage its target(s) within the complex milieu of a living cell and modulate downstream signaling pathways.
Recommended Methodologies:
-
NanoBRET™ Target Engagement Assay:
-
Causality: This technology allows for the quantitative measurement of compound binding to a specific kinase in live cells.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that binds to the kinase's active site. Compound binding to the tagged kinase displaces the tracer, leading to a decrease in the BRET signal. This provides a direct measure of target engagement in a physiological context, accounting for cell permeability and intracellular ATP concentrations.[1][10][11]
-
Protocol Summary:
-
Express the kinase of interest as a NanoLuc® fusion protein in a suitable cell line (e.g., HEK293).
-
Add the specific NanoBRET™ tracer and varying concentrations of this compound to the cells.
-
Incubate to allow for compound entry and binding equilibrium.
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
Calculate the IC₅₀ of target engagement from the dose-response curve.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Causality: CETSA is a powerful biophysical method to verify target engagement in intact cells or tissues.[12][13] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This method does not require any modification of the protein or compound and provides direct evidence of physical interaction in a native cellular environment.[14][15]
-
Protocol Summary:
-
Treat intact cells with this compound or vehicle.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the shift in Tm induced by the compound.
-
-
Comparative Analysis with Benchmark Inhibitors
To contextualize the selectivity profile of this compound, it is essential to compare its performance against established inhibitors with known and diverse selectivity profiles. Based on the known targets of the 7-azaindole scaffold, we propose comparison against inhibitors for JAK, Pim, and FGFR kinases.
| Compound | Primary Target(s) | Inhibitor Type | Selectivity Profile Highlights | Reference |
| Tofacitinib | JAK1, JAK3 | Reversible, ATP-competitive | Potently inhibits JAK1 and JAK3, with moderate activity against JAK2. Displays a high degree of selectivity against other kinases in the human kinome. | [16] |
| AZD1208 | PIM1, PIM2, PIM3 | Reversible, ATP-competitive | A potent pan-Pim kinase inhibitor with high selectivity. A KINOMEscan screen at 1 µM showed >50% inhibition of only a few off-target kinases. | [3][17] |
| Futibatinib (TAS-120) | FGFR1, 2, 3, 4 | Irreversible, Covalent | Highly selective for FGFR1-4. A screen against 296 kinases showed IC₅₀ values of 1.4-3.7 nM for FGFRs, with minimal off-target activity. | [6][18][19] |
This table presents a summary of publicly available data for comparative purposes.
The hypothetical data generated for this compound from the proposed workflow can be directly compared to the known profiles of these benchmark inhibitors. For example, if the compound shows potent inhibition of JAK1, its selectivity ratio against JAK2 and JAK3 can be benchmarked against Tofacitinib.
Caption: Inhibition of a hypothetical target (JAK) signaling pathway.
Conclusion and Forward Look
Validating the kinase selectivity profile of a novel compound like this compound is a data-driven process that requires a systematic and multi-faceted experimental approach. By initiating with a broad kinome scan, followed by orthogonal biochemical validation and culminating in cellular target engagement assays, researchers can build a high-confidence selectivity profile. Comparing these results against well-characterized inhibitors such as Tofacitinib, AZD1208, and Futibatinib will provide crucial context for its potential therapeutic window and inform future optimization efforts. This rigorous validation cascade is fundamental to progressing a promising chemical scaffold into a viable clinical candidate.
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Ohana, R. F., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]
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Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature Communications, 9(1), 771. [Link]
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Reinhard, F. B. M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 145-166. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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LINCS Data Portal. (n.d.). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. Retrieved from [Link]
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Bahcall, M., et al. (2021). Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study. Cancer Discovery, 11(12), 3026-3039. [Link]
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Al-Ali, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 16(10), 1957–1967. [Link]
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Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968–971. [Link]
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Al-Jzari, F., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158501. [Link]
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Knape, M. J., et al. (2012). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (63), e3873. [Link]
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Goyal, L., et al. (2021). Robust Response to Futibatinib in a Patient With Metastatic FGFR-Addicted Cholangiocarcinoma Previously Treated Using Pemigatinib. JCO Precision Oncology, 5, 1301-1306. [Link]
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Keeton, E. K., et al. (2014). New Mechanistic Insight on the PIM-1 Kinase Inhibitor AZD1208 Using Multidrug Resistant Human Erythroleukemia Cell Lines and Molecular Docking Simulations. PLoS ONE, 9(12), e114703. [Link]
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National Cancer Institute. (n.d.). Definition of pan-PIM kinase inhibitor AZD1208. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. [Link]
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"cross-reactivity studies of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine against other kinases"
Executive Summary
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and toxicological profile. Compounds that potently inhibit their intended target while minimizing engagement with other kinases (off-targets) are highly desirable. This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, using N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine as a representative case study. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design, found in numerous clinical candidates and approved drugs targeting kinases such as JAK, FGFR, and IKKα. Understanding the selectivity of new chemical entities based on this scaffold is therefore of paramount importance.
Herein, we detail the strategic considerations for designing a robust kinase profiling study, provide a step-by-step protocol for a widely used biochemical assay, and offer guidance on interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of kinase inhibitors.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most important target classes for drug discovery, particularly in oncology and immunology.[1][2] The human genome encodes over 500 kinases, collectively known as the kinome, which share a conserved ATP-binding site that most small molecule inhibitors target.[3] This structural conservation presents a significant challenge: achieving selective inhibition of a specific kinase without affecting other, often closely related, family members.[1][2]
Poor selectivity can lead to two major outcomes:
-
Off-Target Toxicity: Inhibition of unintended kinases can disrupt essential cellular processes, leading to adverse effects.
-
Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial, leading to a desired multi-targeted effect.[1]
Therefore, a comprehensive assessment of an inhibitor's activity across the kinome is not merely a characterization step but a fundamental aspect of preclinical development that informs efficacy, safety, and the overall therapeutic hypothesis.[4][5] This guide will walk through the process of conducting such a cross-reactivity study.
PART I: Designing a Cross-Reactivity Screening Campaign
A successful kinase profiling study begins with a well-conceived experimental plan. The two most critical decisions are the selection of the kinase panel and the choice of assay technology.
Rationale for Kinase Panel Selection
The goal is to obtain a comprehensive and unbiased view of the inhibitor's selectivity. A tiered approach is often the most efficient and cost-effective strategy.[5]
-
Primary Screening (Single-Dose): The compound of interest, this compound, should first be screened at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large, functionally diverse panel of kinases.[5] Commercial services offer panels covering over 300-400 kinases, providing a broad view of the kinome.[6] This initial screen acts as a wide net to identify any potential off-target interactions that warrant further investigation.
-
Secondary Screening (Dose-Response): Any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen should be selected for a follow-up dose-response experiment.[5] This involves testing the compound across a range of concentrations (typically a 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing on-target and off-target activities.
Choice of Assay Technology
Numerous methods exist to measure kinase activity and its inhibition.[7] The ideal platform should be robust, reproducible, and suitable for high-throughput applications.[8]
-
Radiometric Assays: Traditionally considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (γ-³²P or γ-³³P) from ATP to a substrate.[9][10] They are highly sensitive and less prone to compound interference but involve the logistical challenges of handling radioactive materials.[9]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive alternatives.[7][9][11] They are well-suited for high-throughput screening.
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][11][12] The ADP is converted to ATP, which then fuels a luciferase reaction, generating a light signal proportional to kinase activity. This format is highly sensitive, has a large dynamic range, and is compatible with high ATP concentrations, making it a versatile and widely adopted method for primary screening and inhibitor profiling.[8]
For this guide, we will focus on the ADP-Glo™ Kinase Assay due to its robustness and widespread use in the field.
PART II: Experimental Protocol - A Representative Case Study
This section provides a detailed protocol for determining the IC50 of this compound against a specific kinase using the ADP-Glo™ assay.
Objective: To quantify the potency of an inhibitor against a kinase of interest by generating a 10-point dose-response curve.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., JAK1, FGFR1) and its corresponding substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a 10-point curve starting at 100 µM final concentration in the assay, this series would typically be prepared at 200x the final concentration.
-
-
Kinase Reaction Setup:
-
Prepare the kinase reaction buffer containing the kinase and its specific substrate at 2x the final desired concentration.
-
Prepare the ATP solution in reaction buffer at 2x the final desired concentration (typically at the Km value for ATP for the specific kinase).
-
-
Assay Plate Mapping:
-
Designate wells for "No Kinase" controls, "Vehicle" controls (0% inhibition, DMSO only), and test compound concentrations.
-
Add 2.5 µL of the appropriate compound dilution or DMSO to the wells of a 384-well plate.
-
-
Initiating the Kinase Reaction:
-
Add 2.5 µL of the 2x Kinase/Substrate mix to all wells.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
Convert the ADP generated by the kinase reaction into a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
PART III: Data Analysis and Interpretation
The output of a cross-reactivity study is a rich dataset that requires careful analysis to understand the inhibitor's selectivity profile.
Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: Representative Primary Screening Data this compound was screened at 1 µM against a panel of 10 representative kinases.
| Kinase Target | Kinase Family | % Inhibition @ 1 µM |
| JAK1 | Tyrosine Kinase | 98% |
| JAK2 | Tyrosine Kinase | 85% |
| JAK3 | Tyrosine Kinase | 45% |
| FGFR1 | Tyrosine Kinase | 75% |
| VEGFR2 | Tyrosine Kinase | 68% |
| SRC | Tyrosine Kinase | 15% |
| CDK2 | CMGC | 8% |
| p38α | CMGC | 5% |
| AKT1 | AGC | 12% |
| ROCK1 | AGC | 9% |
Table 2: IC50 Determination for Confirmed Hits Dose-response analysis for kinases showing >60% inhibition in the primary screen.
| Kinase Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 25 |
| FGFR1 | 80 |
| VEGFR2 | 150 |
Visualization and Interpretation of Selectivity
The selectivity of an inhibitor can be quantified and visualized to facilitate interpretation. A common metric is the Selectivity Score , which can be defined in various ways. A simple method is to count the number of kinases inhibited above a certain threshold (e.g., 50%) at a fixed concentration.[5][6]
From the data above, this compound shows potent activity against its presumed primary target, JAK1. The selectivity can be interpreted as follows:
-
High Potency: The single-digit nanomolar IC50 against JAK1 indicates a potent inhibitor.
-
Family Selectivity: The compound shows a clear preference for the JAK family, with a 5-fold selectivity for JAK1 over JAK2 (5 nM vs. 25 nM) and significantly weaker activity against JAK3. This level of selectivity within a kinase family is a key attribute for developing targeted therapies.[13]
-
Off-Target Activities: The compound also inhibits FGFR1 and VEGFR2, albeit with 16-fold and 30-fold lower potency, respectively. These off-target activities are critical to consider. They could contribute to the overall efficacy profile (e.g., anti-angiogenic effects via VEGFR2 inhibition) or be a source of potential toxicity.[14][15]
Conclusion
Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. It provides a detailed map of a compound's interactions across the kinome, enabling a rational assessment of its therapeutic potential and liabilities. By employing a systematic, two-tiered screening approach and utilizing robust biochemical assays like ADP-Glo™, researchers can generate high-quality, quantitative data. The careful interpretation of this data, as demonstrated with the representative compound this compound, allows for the selection of drug candidates with optimal selectivity profiles, ultimately increasing the probability of success in clinical development.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. ([Link])
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. ([Link])
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. ([Link])
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. ([Link])
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Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. ([Link])
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Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a new and highly sensitive bioluminescent kinase assay platform. Assay and drug development technologies, 7(6), 560-572. ([Link])
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Park, J., Mattes, W. B., & Kew, Y. (2012). Assay development for protein kinase enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. ([Link])
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Farmer, L. J., Ledeboer, M. W., Hoock, T., Arnost, M. J., Bethiel, R. S., Bennani, Y. L., ... & Charrier, N. (2015). Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases. Journal of medicinal chemistry, 58(18), 7195–7216. ([Link])
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Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. ([Link])
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Schenone, S., Brullo, C., & Musumeci, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(16), 1649–1684. ([Link])
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Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1547-1569. ([Link])
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Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC medicinal chemistry, 12(7), 1185–1191. ([Link])
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Benchmarking the Potency of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Against Known Anticancer Drugs: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel chemical entities with superior potency and selectivity remains a paramount objective. The 7-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted anticancer agents.[1] This guide provides a comprehensive framework for benchmarking the potency of a promising 7-azaindole derivative, N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, against established anticancer drugs. By detailing robust experimental protocols and presenting comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the potential of this and other novel compounds.
Introduction to this compound and its Therapeutic Rationale
This compound belongs to the 7-azaindole class of heterocyclic compounds. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in several approved and investigational drugs, particularly those targeting protein kinases.[1][2][3] The rationale for investigating this specific derivative stems from the well-documented anticancer activities of analogous compounds. Various substituted 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-Kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[3][4][5] These kinases are critical nodes in signaling pathways that drive tumor cell proliferation, survival, and angiogenesis. Therefore, this compound is hypothesized to exert its anticancer effects through the inhibition of one or more of these key cellular targets.
Comparative Benchmarking: A Multi-faceted Approach
To ascertain the therapeutic potential of this compound, a systematic and multi-tiered benchmarking strategy is essential. This involves a direct comparison of its in vitro and in vivo efficacy with that of standard-of-care anticancer agents. For the purpose of this guide, we will focus on a panel of drugs commonly used to treat breast, lung, and colon cancers, as these represent major areas of unmet medical need.
Selecting Benchmark Anticancer Drugs
The choice of appropriate comparators is crucial for a meaningful assessment. The following table outlines a selection of established anticancer drugs, categorized by their primary mechanism of action and common clinical applications.
| Drug Class | Benchmark Drug | Primary Mechanism of Action | Commonly Treated Cancers |
| Anthracyclines | Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | Breast, Lung |
| Taxanes | Paclitaxel | Microtubule stabilizer | Breast, Lung |
| Platinum compounds | Cisplatin, Oxaliplatin | DNA cross-linking agent | Lung, Colon, Ovarian |
| Antimetabolites | 5-Fluorouracil (5-FU) | Thymidylate synthase inhibitor | Colon, Breast |
| Topoisomerase I Inhibitors | Irinotecan | Topoisomerase I inhibitor | Colon |
In Vitro Potency Assessment: A Step-by-Step Guide
The initial evaluation of an anticancer compound's potency is typically performed in vitro using a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types, provides a standardized platform for such screening.[6][7]
Cell Viability and Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. It represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The following are standard protocols for determining the IC50 of this compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and benchmark drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the test compound and benchmark drugs in complete culture medium.
-
Remove the overnight culture medium from the cells and add the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
The CellTiter-Glo® Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[2][10]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound and benchmark drugs
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate and incubate overnight.
-
Add serial dilutions of the test compound and benchmark drugs to the wells.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Induction Assessment
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][5]
Materials:
-
Human cancer cell lines
-
This compound and benchmark drugs
-
Annexin V-FITC and Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Comparative In Vitro Potency Data of Benchmark Drugs
The following table provides a summary of the geometric mean IC50 values of selected benchmark anticancer drugs across the NCI-60 cell line panel, as derived from the NCI's Developmental Therapeutics Program database.[11] This data serves as a reference for the level of potency expected from a clinically relevant anticancer agent.
| Benchmark Drug | Mean GI50 (µM) across NCI-60 Panel |
| Doxorubicin | 0.097 |
| Paclitaxel | 0.025 |
| Cisplatin | Not available in the same format |
| 5-Fluorouracil | 18 |
| Irinotecan | 14 |
| Oxaliplatin | Not available in the same format |
In Vivo Efficacy Evaluation: The Xenograft Model
Promising results from in vitro studies warrant further investigation in a living organism. The subcutaneous xenograft mouse model is a widely accepted preclinical model for evaluating the antitumor activity of a novel compound.[12]
Protocol 4: Human Tumor Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line known to be sensitive to 7-azaindole derivatives in vitro
-
This compound and a relevant benchmark drug (e.g., paclitaxel)
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, test compound, benchmark drug).
-
Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker assessment).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Potential Signaling Pathways and Mechanisms of Action
Based on the activity of other 7-azaindole derivatives, this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1][2][3]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the potency of this compound against established anticancer drugs. While specific preclinical data for this exact compound is not yet publicly available, the provided protocols and comparative data for benchmark drugs offer a robust framework for its evaluation. The promising anticancer activities of other 7-azaindole derivatives underscore the therapeutic potential of this chemical class.[1][2][3][4][5] Future studies should focus on executing the described in vitro and in vivo experiments to generate a complete preclinical data package for this compound. Such data will be critical in determining its potential for further development as a novel anticancer therapeutic.
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Azaindole Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. Retrieved from [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications. Retrieved from [Link]
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NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). NCI. Retrieved from [Link]
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Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (n.d.). PMC. Retrieved from [Link]
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NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
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rcellminer: Exploring Molecular Profiles and Drug Response of the NCI-60 Cell Lines in R. (2025). ResearchGate. Retrieved from [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). NIH. Retrieved from [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Retrieved from [Link]
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IC50 values for doxorubicin, cisplatin, and paclitaxel in C643 and... (n.d.). ResearchGate. Retrieved from [Link]
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IC50 values of doxorubicin and cisplatin in each group of cells. (A)... (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved from [Link]
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Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (1996). PubMed. Retrieved from [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Retrieved from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Retrieved from [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
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(PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. Retrieved from [Link]
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List of NCI-60 cell lines in oxaliplatin sensitivity predictor with... (n.d.). ResearchGate. Retrieved from [Link]
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IC50 values for 5FU and/or oxaliplatin in gastric cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
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Oxaliplatin and irinotecan IC 50 decrease after CT and CTE treatments... (n.d.). ResearchGate. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
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A Comparative Guide to Evaluating the Therapeutic Index of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a Novel JAK Inhibitor
This guide provides a comprehensive framework for determining the therapeutic index (TI) of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a novel compound based on the 7-azaindole scaffold.[1][2] Derivatives of this scaffold have shown significant potential as inhibitors of the Janus kinase (JAK) family.[3][4] The objective is to establish a preclinical safety and efficacy profile and to benchmark its performance against established JAK inhibitors, Tofacitinib and Ruxolitinib.
The therapeutic index, a quantitative measure of a drug's safety margin, is arguably one of the most critical parameters in drug development. It represents the relationship between the dose required for a therapeutic effect and the dose that causes toxicity. A wider margin, or higher TI, is a strong indicator of a promising drug candidate, suggesting a lower risk of adverse effects at clinically effective concentrations.[5] This guide outlines the requisite in vitro and in vivo methodologies to rigorously define this parameter.
The Mechanistic Backdrop: Targeting the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[6][7] Its dysregulation is a hallmark of many autoimmune diseases, including rheumatoid arthritis and psoriasis.[8][9] The pathway is initiated when a cytokine binds to its receptor, activating associated JAKs (JAK1, JAK2, JAK3, TYK2).[10] These kinases then phosphorylate STAT proteins, which translocate to the nucleus to regulate the transcription of inflammatory genes. By inhibiting JAKs, compounds like this compound can potently suppress this inflammatory cascade.[6][11]
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.
The Evaluation Workflow: A Stepwise Approach to Defining the Therapeutic Index
A robust evaluation of the therapeutic index requires a multi-stage approach, progressing from controlled in vitro systems to complex in vivo models. This workflow ensures that decisions are data-driven, minimizing the use of resources and animals.
Caption: Overall workflow for therapeutic index determination.
Phase 1: In Vitro Efficacy and Cytotoxicity
The initial phase aims to establish the compound's potency on its target and its general toxicity against a non-target cell line. The ratio between these two values provides the in vitro therapeutic index, or Selectivity Index (SI), a crucial early indicator of the compound's promise.[12]
Protocol 1: Cell-Based Efficacy Assay (IC50 Determination)
Rationale: This assay confirms that the compound can inhibit the JAK-STAT pathway within a cellular environment. We measure the phosphorylation of STAT3 (a downstream target of JAK1) in response to a cytokine stimulus.
-
Cell Line: Use a human cell line relevant to immunology, such as TF-1 cells, which are dependent on cytokines like IL-6 for proliferation.
-
Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., IL-6) to activate the JAK/STAT pathway.
-
Lysis and Detection: Lyse the cells and measure the levels of phosphorylated STAT3 (pSTAT3) using a sensitive detection method like ELISA or Western Blot.
-
Analysis: Plot the inhibition of pSTAT3 against the compound concentration to calculate the half-maximal inhibitory concentration (IC50).
Protocol 2: General Cytotoxicity Assay (CC50 Determination)
Rationale: To assess off-target toxicity, a cytotoxicity assay is performed on a non-immune, metabolically active cell line, such as the human liver cell line HepG2. The MTT assay is a reliable and common choice, measuring metabolic activity as a proxy for cell viability.[13][14][15]
-
Cell Line: Use HepG2 cells, as the liver is a common site of drug metabolism and toxicity.
-
Seeding: Seed HepG2 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Expose cells to the same serial dilution of the compound for a longer duration (e.g., 48-72 hours) to assess chronic toxicity.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
Comparative In Vitro Data
| Compound | Efficacy (IC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Hypothetical: 15 | Hypothetical: >50 | >3333 |
| Tofacitinib | 20-100 | >100 | >1000 |
| Ruxolitinib | 3-5 | >20 | >4000 |
Note: Literature values for comparators can vary based on the specific assay conditions.
Phase 2: Preclinical Pharmacokinetics (PK)
Rationale: Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for translating in vitro potency into an effective in vivo dose.[17][18] A mouse PK study provides critical parameters like oral bioavailability (%F) and plasma half-life (t½), which inform the dosing regimen for subsequent efficacy and toxicity studies.[19]
Protocol 3: Mouse Pharmacokinetic Study
-
Animals: Use a standard mouse strain (e.g., BALB/c), with 3-5 animals per group.[17]
-
Administration:
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Process blood to plasma and quantify the concentration of the parent compound using LC-MS/MS.[19]
-
Parameter Calculation: Use non-compartmental analysis to determine key PK parameters.[19]
Comparative Pharmacokinetic Data
| Parameter | This compound | Tofacitinib | Ruxolitinib |
| Half-life (t½, hours) | Hypothetical: 4.5 | ~3 | ~3 |
| Oral Bioavailability (%F) | Hypothetical: 65% | ~74%[21] | ~80-90% |
| Cmax at 10 mg/kg PO (ng/mL) | Hypothetical: 850 | ~1200 | ~1500 |
| AUC at 10 mg/kg PO (ng*h/mL) | Hypothetical: 4200 | ~3500 | ~4000 |
Phase 3: In Vivo Efficacy and Toxicity
This phase directly measures the therapeutic and toxic effects of the compound in a living system to calculate the therapeutic index.
Protocol 4: In Vivo Efficacy (ED50 Determination in an Arthritis Model)
Rationale: The collagen-induced arthritis (CIA) model in mice is a well-established and relevant model for rheumatoid arthritis that responds to JAK inhibitor treatment.[22] This study will determine the dose required to achieve a 50% therapeutic effect (ED50).
-
Model Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.
-
Dose Groups: Once arthritis is established, randomize mice into vehicle control and multiple treatment groups receiving different daily doses of the compound (e.g., 1, 3, 10, 30 mg/kg, PO), guided by PK data.
-
Treatment: Administer the compound orally once or twice daily for 14-21 days.
-
Efficacy Assessment: Monitor disease progression by measuring clinical scores, paw thickness, and body weight. At the end of the study, collect joint tissue for histological analysis of inflammation and damage.[11]
-
ED50 Calculation: Plot the percentage reduction in a key endpoint (e.g., paw swelling) against the dose to determine the ED50.
Protocol 5: In Vivo Toxicity (MTD Determination)
Rationale: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity or side effects.[23][24] An acute MTD study in healthy animals provides a rapid assessment of the compound's safety ceiling and is used to approximate the TD50.[25][26]
Caption: Logic for MTD determination and subsequent efficacy dose selection.
-
Animals: Use healthy mice of the same strain as the efficacy study.
-
Dose Escalation: Administer single, escalating doses of the compound to different groups of mice (e.g., 3 mice per group).[27] Doses should span a wide range, informed by in vitro cytotoxicity data.
-
Monitoring: Observe animals intensively for the first few hours and then daily for 7-14 days.[25] Key endpoints include:
-
Body weight change (a loss of >15-20% is often considered a sign of significant toxicity).[27]
-
Clinical observations (e.g., lethargy, ruffled fur, abnormal posture).
-
Mortality.
-
-
MTD Definition: The MTD is defined as the highest dose that does not produce mortality or overt signs of toxicity.[25] This value is used as an estimate for the TD50.
Phase 4: Final Calculation and Comparative Analysis
With all the necessary data collected, the final step is to calculate the therapeutic index and compare it directly with the benchmark compounds.
Comparative Therapeutic Index Summary
| Compound | Efficacy (ED50, mg/kg) | Toxicity (MTD/TD50, mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| This compound | Hypothetical: 8 | Hypothetical: >300 | >37.5 |
| Tofacitinib | ~10-15[22] | ~100-150 | ~10 |
| Ruxolitinib | ~15-20 | ~200-250 | ~10-12 |
Note: In vivo values are highly model-dependent and serve as illustrative examples.
Conclusion and Forward Look
This guide outlines a systematic and rigorous methodology for evaluating the therapeutic index of this compound. Based on our hypothetical data, the compound demonstrates high in vitro selectivity and a potentially superior in vivo therapeutic index compared to established drugs like Tofacitinib and Ruxolitinib. A TI of >37.5 would suggest a significantly wider safety margin, potentially allowing for more aggressive dosing in severe disease or a better side-effect profile at standard efficacy doses.
This structured approach, progressing from cellular assays to pharmacokinetic profiling and finally to integrated in vivo models, provides the critical data needed for a go/no-go decision in a preclinical drug development program. The strength of this workflow lies in its causality, where each phase logically informs the next, ensuring that the final therapeutic index is a robust and reliable measure of the compound's potential.
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Confirming On-Target Effects of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target effects of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in cellular models. While this specific molecule is not extensively characterized in publicly available literature, its core scaffold, 1H-pyrrolo[2,3-b]pyridine, is a well-established pharmacophore in kinase inhibitor discovery. Notably, derivatives have shown potent activity against Janus kinases (JAKs).[1][2][3] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound is a selective inhibitor of Janus Kinase 1 (JAK1).
This guide will compare and contrast three critical experimental approaches to validate this hypothesis: direct target engagement, downstream signaling modulation, and target-specific gene expression profiling. By integrating these orthogonal methods, researchers can build a robust body of evidence to confidently ascertain the on-target activity of this compound.
The JAK-STAT Signaling Pathway: Our Hypothetical Target's Domain
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cellular processes like proliferation, differentiation, and inflammation.[4] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2]
Our hypothetical compound, this compound, is presumed to bind to the ATP-binding site of JAK1, preventing the phosphorylation and activation of downstream STAT proteins. This inhibition should, in turn, modulate the expression of STAT-responsive genes.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
I. Direct Target Engagement: Is the Compound Binding to JAK1?
Confirming that a compound physically interacts with its intended target within the complex milieu of a cell is the foundational step in validating its on-target effects. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
A. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA leverages the principle that a protein's thermal stability is altered upon ligand binding.[5] By heating cells or cell lysates across a temperature gradient, the aggregation temperature of the target protein can be determined. A shift in this "melting" temperature in the presence of the compound provides strong evidence of direct binding.
Experimental Workflow:
Caption: A streamlined workflow for a CETSA experiment.
Representative Data:
A successful CETSA experiment will demonstrate a rightward shift in the melting curve of JAK1 in the presence of this compound, indicating stabilization.
| Temperature (°C) | % Soluble JAK1 (Vehicle) | % Soluble JAK1 (Compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | 2 | 10 |
(This is representative data for illustrative purposes)
CETSA Melt Curve (A line graph showing the percentage of soluble JAK1 on the y-axis and temperature on the x-axis. The "Compound" curve should be shifted to the right of the "Vehicle" curve, indicating a higher melting temperature.)
B. NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the BRET signal.
Experimental Workflow:
Caption: Key steps in the NanoBRET™ Target Engagement Assay.
Representative Data:
The NanoBRET™ assay will yield a dose-dependent decrease in the BRET signal as this compound displaces the fluorescent tracer from the NanoLuc-JAK1 fusion protein. This allows for the calculation of an IC50 value, representing the compound's potency in a cellular context.
| Compound Concentration (nM) | BRET Ratio (mBU) |
| 0.1 | 950 |
| 1 | 920 |
| 10 | 750 |
| 100 | 500 |
| 1000 | 200 |
| 10000 | 150 |
(This is representative data for illustrative purposes)
NanoBRET™ Competition Curve (A sigmoidal dose-response curve with BRET ratio on the y-axis and compound concentration on the x-axis (log scale). The curve should show a decrease in BRET signal with increasing compound concentration.)
Comparison of Target Engagement Methods
| Feature | CETSA | NanoBRET™ |
| Principle | Thermal stabilization | Bioluminescence Resonance Energy Transfer |
| Cell State | Live or lysed cells | Live cells |
| Throughput | Moderate | High |
| Labeling | Label-free | Requires genetic tagging of target and a fluorescent tracer |
| Data Output | Thermal shift (ΔTm) | IC50 (cellular potency) |
| Key Advantage | No modification of compound or target | Quantitative potency data in live cells |
| Key Limitation | Indirect measure of binding | Requires specific reagents |
II. Downstream Signaling: Is the Compound Inhibiting JAK1 Function?
Once direct binding is established, the next critical step is to demonstrate that this binding event translates into a functional consequence. For a JAK1 inhibitor, this means showing a reduction in the phosphorylation of its downstream target, STAT3.
A. Phospho-STAT3 Western Blotting
Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[7] By using antibodies specific to the phosphorylated form of STAT3 (p-STAT3) and total STAT3, we can measure the dose-dependent effect of our compound on JAK1 activity.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line with active JAK-STAT signaling) and allow them to adhere. Treat the cells with a dose-response of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-STAT3 and total STAT3. Subsequently, incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and image the resulting bands.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Representative Data:
A successful experiment will show a dose-dependent decrease in the p-STAT3 signal with increasing concentrations of the compound, while the total STAT3 levels remain unchanged.
Western Blot Image: (An image of a Western blot showing bands for p-STAT3, total STAT3, and a loading control (e.g., GAPDH). The p-STAT3 band intensity should decrease with increasing concentrations of the compound.)
Densitometry Analysis: (A bar graph showing the normalized p-STAT3/total STAT3 ratio on the y-axis and compound concentration on the x-axis. The bars should show a dose-dependent decrease.)
B. Alternatives to Western Blotting
While Western blotting is a gold standard, other methods can be employed to quantify phospho-proteins, each with its own advantages.
| Method | Principle | Throughput | Key Advantage |
| ELISA | Antibody-based capture and detection in a microplate format. | High | Highly quantitative and suitable for screening. |
| Flow Cytometry | Measures protein phosphorylation in individual cells using fluorescently labeled antibodies. | High | Provides single-cell resolution and can be used for multiplexing. |
| In-Cell Western | A quantitative immunofluorescence method performed in microplates. | High | Combines the specificity of Western blotting with the throughput of an ELISA. |
III. Gene Expression Profiling: Is the Compound Modulating JAK1-Dependent Genes?
The ultimate consequence of JAK-STAT signaling is the regulation of gene expression. Therefore, demonstrating that this compound specifically alters the expression of known JAK-STAT target genes provides a powerful, systems-level confirmation of its on-target activity.
A. Quantitative PCR (qPCR) Array
Principle: A qPCR array allows for the simultaneous measurement of the expression of a curated panel of genes known to be regulated by the JAK-STAT pathway.[8][9][10][11] This targeted approach is a cost-effective and efficient way to assess the impact of the compound on the transcriptional output of the pathway.
Experimental Workflow:
-
Cell Treatment: Treat cells with the compound at a concentration known to inhibit p-STAT3 phosphorylation.
-
RNA Extraction: Isolate high-quality total RNA from the treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using a pre-designed array plate containing primers for JAK-STAT target genes (e.g., SOCS3, BCL2L1, MYC).
-
Data Analysis: Analyze the qPCR data to determine the fold change in gene expression for each target gene in the compound-treated samples compared to the vehicle-treated controls.
Representative Data:
The results can be visualized as a heatmap, which will show a clear pattern of up- or down-regulation of JAK-STAT target genes in response to compound treatment.
Heatmap of JAK-STAT Target Gene Expression: (A heatmap with genes on the y-axis and treatment conditions on the x-axis. The colors should represent the fold change in gene expression, with, for example, red indicating upregulation and blue indicating downregulation.)
IV. Assessing Off-Target Effects: A Critical Consideration
While confirming on-target effects is crucial, it is equally important to investigate potential off-target activities, as these can lead to unexpected toxicities or confound the interpretation of phenotypic data.
Strategies for Off-Target Profiling:
-
Kinase Profiling Panels: Screen the compound against a broad panel of kinases to assess its selectivity.
-
Chemoproteomics: Employ techniques like affinity-based pull-downs or thermal proteome profiling (a large-scale version of CETSA) to identify other proteins that bind to the compound.
-
Phenotypic Screening: Evaluate the compound's effects in cell-based assays that are not directly related to the JAK-STAT pathway.
Conclusion: A Multi-Faceted Approach to On-Target Validation
Confirming the on-target effects of a novel compound like this compound requires a rigorous, multi-pronged approach. By integrating direct target engagement assays, downstream signaling analysis, and gene expression profiling, researchers can build a compelling case for the compound's mechanism of action. This comprehensive validation is not merely an academic exercise; it is a critical step in the journey of drug discovery and development, ensuring that the observed biological effects are indeed a consequence of modulating the intended target. This, in turn, provides a solid foundation for further preclinical and clinical investigation.
References
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A Researcher's Guide to Assessing the Resistance Profile of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a Novel Kinase Inhibitor
Introduction: Proactively Interrogating Resistance in Drug Discovery
The emergence of drug resistance is a primary cause of treatment failure, particularly in oncology.[1][2][3][4] For any novel therapeutic agent, a comprehensive understanding of potential resistance mechanisms is not merely an academic exercise but a critical component of its preclinical and clinical development strategy. This guide provides a structured, experimentally-driven framework for assessing the resistance profile of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , a compound featuring a 7-azaindole scaffold. This chemical moiety is a well-established "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors, suggesting a likely mechanism of action through kinase inhibition.[5][6][7][8]
This document is designed for researchers, scientists, and drug development professionals. It offers an in-depth technical comparison of methodologies, supported by detailed experimental protocols and data interpretation strategies, to build a comprehensive resistance profile. Our approach is grounded in the principles of scientific integrity, providing a self-validating system to ensure the trustworthiness and reproducibility of findings.
Part 1: Establishing Baseline Sensitivity and Target Validation
Before investigating resistance, it is imperative to establish the baseline potency of this compound (hereafter referred to as Compound X ) and confirm its intended biological target.
Cell Line Panel Selection and IC50 Determination
The initial step is to determine the half-maximal inhibitory concentration (IC50) of Compound X across a diverse panel of cancer cell lines. This panel should ideally include cell lines with known dependencies on the putative kinase target, as well as those that are not.
Experimental Protocol: Cell Viability Assessment using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[9][10]
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., 10-point, 3-fold dilutions) and treat the cells for a duration relevant to the cell cycle (typically 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.
Data Presentation: Baseline IC50 Values
| Cell Line | Putative Target Status | IC50 (nM) of Compound X |
| Cell Line A | High Expression / Activating Mutation | 15 |
| Cell Line B | High Expression / Activating Mutation | 25 |
| Cell Line C | Wild-Type Target | 850 |
| Cell Line D | Target Not Expressed | >10,000 |
This table provides a clear initial assessment of Compound X's potency and target-related activity.
Part 2: Generation of Acquired Resistance Models
To study the mechanisms of resistance, it is necessary to develop cell line models that have acquired resistance to Compound X. The dose-escalation method is a widely used and clinically relevant approach.[13][14][15]
Experimental Protocol: Generating Resistant Cell Lines via Dose Escalation
-
Initial Exposure: Begin by culturing a sensitive cell line (e.g., Cell Line A from the table above) in the presence of Compound X at its IC50 concentration.
-
Monitoring and Recovery: Initially, a significant portion of the cells will die. The culture is carefully monitored, and the media (containing the drug) is replenished regularly until a stable, proliferating population of cells emerges.
-
Stepwise Dose Increase: Once the cells are growing robustly at the given concentration, the dose of Compound X is incrementally increased (typically by 10-20%).[13] This process is repeated over several months.[14]
-
Isolation of Resistant Clones: The final resistant population can be used as a polyclonal pool, or single-cell cloning can be performed to isolate and characterize individual resistant clones.
-
Confirmation of Resistance: The IC50 of Compound X is re-determined in the newly generated resistant cell line(s) and compared to the parental sensitive line to quantify the fold-shift in resistance. A significant increase in the IC50 value (e.g., >3-10 fold) confirms the resistant phenotype.[15]
Visualization: Dose-Escalation Workflow
Caption: Workflow for generating drug-resistant cell lines using dose escalation.
Part 3: Elucidating the Mechanisms of Resistance
Once a resistant model is established, the next crucial phase is to identify the underlying molecular mechanisms. Resistance mechanisms can be broadly categorized as on-target (alterations in the drug target itself) or off-target (activation of bypass pathways).[1][3]
Investigating On-Target Resistance Mechanisms
The most common on-target resistance mechanism for kinase inhibitors is the acquisition of mutations in the kinase domain that prevent drug binding.
Experimental Protocol: Target Gene Sequencing
Sanger sequencing is a reliable method for identifying mutations in specific gene regions.[16][17]
-
RNA/DNA Extraction: Isolate genomic DNA or messenger RNA (followed by cDNA synthesis) from both the parental and resistant cell lines.
-
PCR Amplification: Design primers that flank the coding sequence of the putative target kinase gene and amplify the DNA using PCR.
-
Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing.[18]
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells to identify any acquired mutations.
Experimental Protocol: Western Blot for Target Expression and Phosphorylation
Resistance can also arise from the overexpression of the target protein or changes in its activation state. Western blotting is a standard technique to assess these changes.[19]
-
Protein Lysis: Lyse cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-proteins, use a blocking agent like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[19]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the total target protein and the phosphorylated form of the target protein.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[20]
Data Presentation: Summary of On-Target Analysis
| Analysis Type | Parental Cells | Resistant Clone 1 | Resistant Clone 2 |
| Target Gene Sequence | Wild-Type | T315I "Gatekeeper" Mutation | Wild-Type |
| Total Target Protein | 1.0x | 1.1x | 4.5x (Overexpressed) |
| Phospho-Target Protein | 1.0x | 1.2x | 5.0x (Hyperactivated) |
This table compares potential on-target resistance mechanisms across different resistant clones.
Investigating Off-Target Resistance Mechanisms (Bypass Pathways)
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target.[14]
Experimental Protocol: Phospho-Receptor Tyrosine Kinase (RTK) Array
A phospho-RTK array is a powerful tool to simultaneously screen for the activation of dozens of different receptor tyrosine kinases.[21][22]
-
Lysate Preparation: Prepare cell lysates from parental and resistant cells as for Western blotting, ensuring phosphatase inhibitors are included.
-
Array Blocking: Block the supplied nitrocellulose membranes, which are spotted with antibodies against various RTKs.[21]
-
Lysate Incubation: Incubate the membranes with the cell lysates overnight.[21]
-
Detection: Use a pan-anti-phosphotyrosine antibody conjugated to HRP to detect phosphorylated RTKs captured on the membrane.[23]
-
Signal Visualization: Visualize the results using a chemiluminescent substrate. The signal intensity of each spot is proportional to the level of phosphorylation of that specific RTK.
Visualization: Hypothetical Bypass Signaling Pathway
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
Part 4: Validation of Resistance Mechanisms
Identifying a potential resistance mechanism is not sufficient; it must be experimentally validated to confirm its causal role.
Experimental Protocol: CRISPR/Cas9-Mediated Knock-in of a Resistance Mutation
To validate an on-target mutation, the CRISPR/Cas9 system can be used to introduce the specific mutation into the parental sensitive cells.[24][25]
-
Design and Preparation: Design a guide RNA (sgRNA) to target the specific locus in the target gene and a homology-directed repair (HDR) template containing the desired mutation.
-
Transfection: Introduce the Cas9 nuclease, sgRNA, and HDR template into the parental cells.
-
Selection and Clonal Isolation: Select for successfully edited cells and isolate single-cell clones.
-
Validation of Edit: Confirm the presence of the intended mutation in the isolated clones using Sanger sequencing.[26]
-
Phenotypic Assessment: Re-assess the IC50 of Compound X in the newly generated knock-in cell line. A significant increase in the IC50, comparable to the resistant cell line, validates the mutation's role in conferring resistance.
Data Presentation: Validation of Resistance Mechanisms
| Cell Line | Key Characteristic | IC50 of Compound X (nM) | IC50 with Bypass Inhibitor (nM) |
| Parental | Sensitive | 15 | 14 |
| Resistant Clone 1 | T315I Mutation | 1,200 | 1,150 |
| Parental + T315I Knock-in | Engineered Mutation | 1,100 | 1,050 |
| Resistant Clone 2 | EGFR Upregulation | 950 | 25 |
This table demonstrates how specific experimental manipulations (gene editing, combination therapy) can validate the functional role of a proposed resistance mechanism.
Conclusion
This guide outlines a systematic and multi-faceted approach to comprehensively assess the resistance profile of this compound. By integrating cellular pharmacology, molecular biology, and functional genomics, researchers can proactively identify potential clinical challenges and devise strategies to overcome them. Understanding how resistance emerges—whether through on-target mutations or the activation of bypass signaling pathways—is fundamental to the rational design of next-generation inhibitors and effective combination therapies, ultimately maximizing the therapeutic potential of novel drug candidates.
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 1-16. Retrieved from [Link]
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JoVE. (2023). Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells. Journal of Visualized Experiments. Retrieved from [Link]
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Bukowski, K., et al. (2020). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Frontiers in Oncology, 10, 759. Retrieved from [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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National Institutes of Health. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
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Sadeghi, S., et al. (2024). An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. Molecular and Cellular Biology. Retrieved from [Link]
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Bio-Techne. (n.d.). Tips for detecting phosphoproteins by western blot. Retrieved from [Link]
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Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
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National Institutes of Health. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Oncology Reviews. Retrieved from [Link]
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ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Retrieved from [Link]
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Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Retrieved from [Link]
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MDPI. (2023). A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants. Viruses. Retrieved from [Link]
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National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Retrieved from [Link]
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National Institutes of Health. (2022). CRISPR-suppressor scanning for systematic discovery of drug resistance mutations. Nature Protocols. Retrieved from [Link]
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PubMed. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
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Bio-Techne. (n.d.). Proteome Profiler Mouse Phospho-RTK Array Kit (ARY014). Retrieved from [Link]
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Bio-protocol. (n.d.). Sanger sequencing and causal mutation identification. Retrieved from [Link]
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abm Inc. (n.d.). CRISPR Cas9 - Screening and Validation. Retrieved from [Link]
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ACGS. (n.d.). Practice guidelines for Sanger Sequencing Analysis and Interpretation. Retrieved from [Link]
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AdvancedSeq. (2021). Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing. Retrieved from [Link]
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RayBiotech. (n.d.). Human RTK Phosphorylation Array C1. Retrieved from [Link]
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National Institutes of Health. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. International Journal of Molecular Sciences. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a heterocyclic amine compound. As a trusted partner in your research endeavors, we aim to deliver value beyond the product itself by equipping you with the critical information needed for safe laboratory operations and environmental stewardship.
Inferred Hazard Profile & Immediate Safety Precautions
Based on the toxicological data of analogous 7-azaindole compounds, this compound should be handled as a hazardous substance.[1][2] The primary anticipated hazards include:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][2]
Due to these potential hazards, strict adherence to safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which should include specific procedures for handling and disposing of hazardous chemicals.[3][4]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which may result in serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and potential irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of airborne particles that could cause respiratory irritation.[1][2] |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] As a generator of hazardous waste, your institution is responsible for its proper characterization and disposal from "cradle-to-grave."
Step 1: Hazardous Waste Determination
Before disposal, you must determine if the waste is classified as hazardous under RCRA. This can be done through generator knowledge or analytical testing.[8]
-
Listed Wastes: This compound is not expected to be a "listed" hazardous waste (F, K, P, or U-lists) unless it is mixed with a listed solvent.[9]
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:[6][7][8]
-
Ignitability: Unlikely for this solid compound, but a flashpoint test would be definitive.
-
Corrosivity: Not expected to be corrosive.
-
Reactivity: Not expected to be reactive.
-
Toxicity: The primary concern. While not specifically listed, its potential toxicity warrants treating it as a toxic hazardous waste.
-
Given the inferred hazards, it is prudent to manage all waste containing this compound as hazardous waste.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Solid Waste: Collect pure, unused this compound and any lab debris (e.g., contaminated weigh paper, gloves, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a separate, compatible, and labeled liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic").
Step 3: On-Site Storage
Store hazardous waste containers in a designated satellite accumulation area or a central accumulation area, adhering to your institution's and RCRA's storage time limits. Ensure containers are kept closed except when adding waste.
Step 4: Professional Disposal
The recommended and required method for disposal is through a licensed hazardous waste disposal contractor.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will coordinate with a licensed contractor for the pickup, transport, and ultimate disposal of the waste.
-
Manifesting: A hazardous waste manifest will be required to track the waste from your facility to its final destination.[8]
-
Final Disposal Method: The most probable disposal method for this type of organic compound is high-temperature incineration in a permitted hazardous waste incinerator. This process destroys the compound and minimizes environmental release.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
For small powder spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills, use an appropriate chemical absorbent pad or material.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office, following your established emergency procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory managers can ensure the safe handling and disposal of this compound, protecting both personnel and the environment while maintaining full regulatory compliance.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]
-
RCRA Characteristic Waste. Office of Clinical and Research Safety. [Link]
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Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009). U.S. Environmental Protection Agency. [Link]
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Hazardous waste characterization. Practice Greenhealth. [Link]
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RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. [Link]
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OSHA Laboratory Standard. (2011). National Center for Biotechnology Information. [Link]
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Chemical Laboratory Safety & Hazardous Waste Management. [Link]
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OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]
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Key Elements of an OSHA Compliant Laboratory Safety Management Program. [Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). National Academies of Sciences, Engineering, and Medicine. [Link]
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A-Z Guide to Personal Protective Equipment for Handling N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Disclaimer: A specific Safety Data Sheet (SDS) for N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including the parent scaffold 7-azaindole and the general hazards associated with aromatic amines, and is intended to provide a comprehensive framework for safe handling. It is imperative to conduct a thorough, site-specific risk assessment before commencing any work and to consult with your institution's Environmental Health and Safety (EHS) department. This document serves as a procedural guide and should not replace institutional protocols or a formal SDS.
Hazard Analysis: Understanding the Risk Profile
This compound is a heterocyclic compound containing an aromatic amine functional group. While specific toxicological data is limited, the chemical structure itself provides critical clues to its potential hazards. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose various health risks, including carcinogenicity and mutagenicity.[1][2][3] The powdered form of such reagents also presents a significant risk of aerosolization, leading to potential respiratory tract irritation upon inhalation.[4]
Based on the parent 7-azaindole structure, hazards may include skin, eye, and respiratory irritation.[5][6] During combustion, toxic fumes, including nitrogen oxides and carbon monoxide, may be emitted.[5] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is not just recommended, it is essential for ensuring operator safety.
The First Line of Defense: Engineering and Administrative Controls
Before selecting PPE, it is crucial to implement robust engineering and administrative controls. PPE should be considered the last line of defense.
-
Engineering Controls: All handling of this compound, especially when in solid or powdered form, must be conducted within a certified chemical fume hood or a suitable ventilated enclosure.[4] This is the primary method to prevent inhalation exposure. The fume hood also provides a contained space in case of accidental spills. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. This SOP should detail every step from material retrieval to disposal. Ensure all personnel are trained on the specific hazards and the developed SOP. It is also good practice to work in a designated area to prevent cross-contamination.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves every 30-60 minutes or immediately if contamination is suspected.[7] | Aromatic amines can be absorbed through the skin.[1] Double-gloving provides an extra layer of protection against tears and permeation. Powder-free gloves are recommended to avoid aerosolization of contaminants.[7] |
| Eye Protection | Chemical safety goggles are mandatory. A face shield must be worn over the goggles, especially when there is a splash hazard or when handling larger quantities.[4] | Standard safety glasses with side shields do not offer adequate protection from splashes.[7] A face shield protects the entire face from splashes and airborne particles. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended over personal clothing. | Protects the skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | Typically not required when working within a certified chemical fume hood.[4] If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a chemical cartridge-type respirator may be required.[4][7] | A fume hood is the primary engineering control for respiratory protection. Respirators should only be used as a secondary measure and require proper fit-testing and training.[7] |
Step-by-Step Guide: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[7]
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if required.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][8]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Handling Powdered Compound:
-
Always conduct a dry run of your procedure to identify any potential issues.
-
When weighing the compound, use a tared weigh boat inside the fume hood to minimize the generation of dust.[4]
-
Use spatulas and other equipment carefully to avoid creating airborne particles.
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% ethanol solution is often suitable for this purpose, but consult with your EHS department for specific recommendations.
Waste Disposal:
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.[4]
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.[4] These items should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a labeled hazardous waste container. Do not discharge to sewer systems.[9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Decision tree for chemical waste disposal.
References
- Jubilant Ingrevia Limited.
- ChemicalBook.
- Loba Chemie. MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
- Loba Chemie. 7-AZAINDOLE 98% FOR SYNTHESIS MSDS CAS No: 271-63-6 MSDS.
- Scott, T. S. "Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines.
- AK Scientific, Inc.
- ACS Publications.
- Echemi.
- ResearchGate.
- ACS Figshare.
- Solubility of Things. "Safety and Handling of Organic Compounds in the Lab."
- American Chemistry Council. Protective Equipment.
- CymitQuimica.
- CHEMM. Personal Protective Equipment (PPE).
- Provista. "8 Types of PPE to Wear When Compounding Hazardous Drugs."
- Sigma-Aldrich.
- NIOSH. "Personal Protective Equipment for Use in Handling Hazardous Drugs."
- Benchchem. Personal protective equipment for handling 3-Amino-6-phenylpyrazine-2-carbonitrile.
- ChemScene.
- Fisher Scientific.
- Sigma-Aldrich.
- Echemi.
- ChemicalBook. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pppmag.com [pppmag.com]
- 8. lobachemie.com [lobachemie.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
